(S)-N-benzylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
(3S)-N-benzylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYLWKDNWOPPB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the (S)-N-benzylpiperidine-3-carboxamide Scaffold: Synthesis, Properties, and Therapeutic Applications
Introduction
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone heterocyclic motif, prized for its conformational flexibility and its prevalence in a vast array of natural products and synthetic drugs. When functionalized to form the (S)-N-benzylpiperidine-3-carboxamide core, this scaffold transforms into a highly versatile and valuable pharmacophore. The specific (S)-stereochemistry at the C3 position is critical, as it dictates the precise three-dimensional orientation of substituents, enabling enantioselective interactions with complex biological targets such as enzymes and receptors.
This guide provides a comprehensive technical overview of the (S)-N-benzylpiperidine-3-carboxamide scaffold. We will delve into its structural and physicochemical properties, explore robust synthetic and derivatization strategies, and survey its demonstrated and potential applications in drug discovery, from oncology to the treatment of neurodegenerative and metabolic diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful molecular framework in their own discovery programs.
Section 1: Physicochemical and Structural Characterization
The parent molecule, (S)-N-benzylpiperidine-3-carboxamide, possesses a unique combination of structural features that underpin its utility. The saturated piperidine ring provides a non-planar, flexible anchor, the N-benzyl group offers a site for crucial hydrophobic and aromatic interactions, and the carboxamide linker serves as a rigid hydrogen bond donor and acceptor.
Core Molecular Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | (S)-N-benzylpiperidine-3-carboxamide |
| Canonical SMILES | C1CC(C(=O)NCC2=CC=CC=C2)CNCC1 |
| InChI Key | (Specific InChI Key not available for this exact structure in databases, but can be generated) |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Piperidine N) |
| Topological Polar Surface Area | 41.57 Ų |
Key Structural Features
The molecule's efficacy in a biological context is derived from its distinct domains:
-
The (S)-Piperidine Core: The stereocenter at C3 is paramount. It pre-organizes the carboxamide substituent into a specific spatial orientation, which is essential for chiral recognition at an active site. The piperidine ring typically exists in a chair conformation, allowing for axial or equatorial positioning of its substituents.
-
The Carboxamide Linker: This planar and rigid group is a classic pharmacophoric element. The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual nature facilitates strong, directional binding to protein backbones or amino acid side chains.
-
The N-Benzyl Group: Attached to the piperidine nitrogen, the benzyl group serves multiple roles. It adds significant lipophilicity to the molecule, which can be crucial for membrane permeability. Furthermore, its aromatic ring can engage in π-π stacking, cation-π, or hydrophobic interactions with complementary residues in a binding pocket.
Section 2: Synthesis and Derivatization Strategies
A robust and flexible synthetic route is essential for exploring the full potential of a chemical scaffold. The synthesis of (S)-N-benzylpiperidine-3-carboxamide is typically achieved via a straightforward amidation reaction.
General Synthetic Workflow
The most common and reliable method involves the coupling of a protected (S)-piperidine-3-carboxylic acid derivative with benzylamine. The use of a protecting group on the piperidine nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is critical to prevent self-polymerization and ensure that the amidation occurs regioselectively at the carboxyl group. The final step involves the deprotection of the piperidine nitrogen.
An In-depth Technical Guide to the Therapeutic Potential of (S)-N-benzylpiperidine-3-carboxamide Derivatives
Abstract
The (S)-N-benzylpiperidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, particularly in the realm of central nervous system (CNS) disorders. Derivatives of this class have emerged as potent and selective modulators of key biological targets, most notably the sigma-1 (σ1) receptor. This technical guide provides a comprehensive overview of the therapeutic promise of these compounds, delving into their mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to serve as a foundational resource for advancing the discovery and development of novel therapeutics based on this versatile chemical framework.
Introduction: The Emergence of a Versatile CNS Scaffold
The N-benzylpiperidine motif is a well-established pharmacophore found in numerous centrally acting drugs.[1][2] The introduction of a carboxamide group at the 3-position of the piperidine ring, particularly with (S)-stereochemistry, has given rise to a class of compounds with unique pharmacological profiles. These derivatives have garnered significant interest for their ability to interact with high affinity at various biological targets, leading to potential treatments for conditions ranging from neuropathic pain and neurodegenerative diseases to certain cancers.[3][4][5]
The primary focus of research into (S)-N-benzylpiperidine-3-carboxamide derivatives has been their potent interaction with sigma receptors. The sigma-1 (σ1) receptor, in particular, has been identified as a key target.[3][6] This intracellular chaperone protein, located at the endoplasmic reticulum (ER)-mitochondria interface, plays a crucial role in modulating calcium signaling, cellular stress responses, and neuronal plasticity.[7][8] By targeting the σ1 receptor, these compounds offer a novel mechanistic approach to treating complex multifactorial diseases.
This guide will explore the molecular underpinnings of their activity, detail synthetic strategies and SAR, and provide robust, validated protocols for their preclinical evaluation, thereby offering a holistic view of their therapeutic potential.
The Sigma-1 Receptor: A Pluripotent Therapeutic Target
The therapeutic effects of many (S)-N-benzylpiperidine-3-carboxamide derivatives are mediated through their interaction with the σ1 receptor. Unlike classical G protein-coupled or ion channel receptors, the σ1 receptor is a ligand-operated chaperone protein.[6][9]
Mechanism of Action:
Under normal physiological conditions, the σ1 receptor is in a complex with another ER-resident chaperone, the Binding Immunoglobulin Protein (BiP).[9] Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP and translocates to other intracellular sites.[9] This dissociation allows the activated σ1 receptor to interact with and modulate the function of a variety of "client" proteins, including:
-
Ion Channels: It can regulate the activity of voltage-gated ion channels (Na+, K+, Ca2+), thereby fine-tuning cellular electrical activity and neuronal excitability.[6][9]
-
IP3 Receptors: At the mitochondria-associated ER membrane (MAM), the σ1 receptor stabilizes IP3 receptors, ensuring proper calcium (Ca2+) flux from the ER into the mitochondria, which is vital for cellular bioenergetics and ATP production.[8]
-
ER Stress Sensors: During periods of cellular stress, the σ1 receptor can stabilize ER stress sensors like IRE1, prolonging cell survival signaling pathways.[7][8]
This multifaceted regulatory role underpins its therapeutic potential in a wide range of pathologies, including neurodegenerative diseases, psychiatric disorders, pain, and cancer.[3][8]
Signaling Pathway Visualization
The following diagram illustrates the core signaling mechanism of the σ1 receptor upon ligand binding.
Caption: σ1 Receptor Activation Pathway.
Synthesis and Structure-Activity Relationship (SAR)
The therapeutic efficacy of (S)-N-benzylpiperidine-3-carboxamide derivatives is highly dependent on their specific chemical structure. Understanding the relationship between structural modifications and biological activity is paramount for designing potent and selective drug candidates.
General Synthetic Approach
A common synthetic route involves the coupling of a substituted benzylamine with a protected (S)-piperidine-3-carboxylic acid, followed by deprotection. The key step is the amide bond formation, which can be achieved using standard peptide coupling reagents.
-
Starting Materials: Commercially available (R)-3-piperidinic acid (which corresponds to the (S)-carboxamide after synthesis) and various substituted benzylamines.[5]
-
Protection: The piperidine nitrogen is typically protected with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc).[5]
-
Amide Coupling: The protected piperidine carboxylic acid is coupled with the desired benzylamine using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).[5]
-
Deprotection: The protecting group is removed under appropriate conditions to yield the final product.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed several key structural features that influence the affinity and selectivity of these compounds for the σ1 receptor.[10][11]
| Structural Moiety | Modification | Impact on Activity | Rationale |
| Benzyl Group | Substitution (e.g., with methoxy, chloro) | Can significantly increase or decrease affinity. Optimal substitution patterns enhance hydrophobic interactions within the receptor's binding pocket.[1] | The benzyl group occupies a key hydrophobic domain in the σ1 receptor binding site.[2] |
| Piperidine Ring | Conformation | The (S)-configuration at the 3-position is often crucial for optimal activity, suggesting a specific stereochemical requirement for receptor engagement.[4] | The rigid chair conformation of the piperidine ring orients the substituents in a precise spatial arrangement for receptor interaction. |
| Carboxamide Linker | N-substitution | Replacing the benzyl group on the amide nitrogen with other aryl or heterocyclic groups can modulate potency and introduce activity at other targets (e.g., cholinesterases).[12][13] | The amide group acts as a hydrogen bond donor/acceptor and its substituents explore different regions of the binding pocket. |
Preclinical Evaluation: Key Experimental Protocols
Rigorous in vitro and in vivo testing is essential to characterize the pharmacological profile of novel (S)-N-benzylpiperidine-3-carboxamide derivatives. The following protocols represent a standard cascade for evaluation.
Workflow for Preclinical Evaluation
Caption: Preclinical Evaluation Workflow.
Protocol 1: In Vitro σ1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the σ1 receptor. It is a foundational experiment for confirming target engagement.[14]
-
Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radioligand from the σ1 receptor.
-
Materials:
-
Membrane homogenates from a source rich in σ1 receptors (e.g., guinea pig liver).[14][15]
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[14]
-
Non-specific binding agent: Haloperidol (at a high concentration, e.g., 10 µM).
-
Test compounds at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Preparation: Prepare a series of dilutions of the test compound.
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.[14]
-
Equilibration: Incubate the mixture at room temperature (e.g., for 120 minutes) to allow binding to reach equilibrium.[16]
-
Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Validation: The assay is validated by running a known σ1 receptor ligand as a positive control, which should yield a Ki value consistent with published literature.
Protocol 2: In Vivo Neuropathic Pain Model (Chronic Constriction Injury)
Animal models are indispensable for evaluating the therapeutic efficacy of drug candidates in a complex physiological system.[17][18] The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain.[19]
-
Objective: To assess the analgesic potential of a test compound in a rodent model of nerve injury-induced neuropathic pain.
-
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.[20]
-
Surgical tools, isoflurane anesthetic.
-
Chromic gut sutures (e.g., 4-0).
-
Test compound formulated in an appropriate vehicle.
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia).
-
-
Methodology:
-
Baseline Testing: Before surgery, habituate the animals to the testing environment and measure their baseline responses to mechanical and thermal stimuli.
-
Surgical Procedure: Anesthetize the animal. Surgically expose the sciatic nerve in one hind limb. Loosely tie four ligatures around the nerve at ~1 mm intervals. The ligatures should constrict the nerve just enough to cause a slight twitch in the innervated muscles. Close the incision. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-operative Recovery: Allow the animals to recover for 7-14 days, during which time neuropathic pain behaviors (allodynia and hyperalgesia) will develop in the injured paw.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Behavioral Assessment: At various time points after drug administration, assess pain-related behaviors:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source. A significant increase in withdrawal latency indicates an anti-hyperalgesic effect.
-
-
Data Analysis: Compare the behavioral responses between drug-treated, vehicle-treated, and sham-operated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines to minimize animal suffering.
Therapeutic Applications and Future Directions
The unique mechanism of action of σ1 receptor modulators positions the (S)-N-benzylpiperidine-3-carboxamide class as a promising source of therapeutics for a variety of disorders.
-
Neuropathic Pain: By modulating ion channels and neuronal excitability, σ1 antagonists have shown significant potential in preclinical models of neuropathic pain, offering an alternative to traditional analgesics.[18][21]
-
Neurodegenerative Diseases: The role of the σ1 receptor in mitigating ER stress and promoting cell survival makes its ligands attractive candidates for treating diseases like Alzheimer's, Parkinson's, and ALS.[6]
-
Psychiatric Disorders: Given the involvement of σ1 receptors in neurotransmitter systems, derivatives are being explored for depression and anxiety.[3]
-
Oncology: Certain piperidine-3-carboxamide derivatives have been found to induce a senescence-like phenotype in melanoma cells, opening a potential new avenue for cancer therapy.[4]
Future research should focus on optimizing the pharmacokinetic properties of these derivatives to ensure adequate brain penetration and oral bioavailability. Furthermore, exploring dual-target ligands, for instance, compounds that inhibit both the σ1 receptor and cholinesterases, could offer enhanced efficacy in complex diseases like Alzheimer's.[22][23]
Conclusion
(S)-N-benzylpiperidine-3-carboxamide derivatives represent a highly versatile and promising class of compounds for drug discovery. Their primary interaction with the σ1 receptor provides a unique and powerful mechanism for addressing unmet medical needs in a range of CNS disorders and beyond. A thorough understanding of their SAR, coupled with the application of robust and validated experimental protocols as outlined in this guide, will be critical for translating the therapeutic potential of this chemical scaffold into novel, life-changing medicines.
References
-
Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved March 7, 2026. [Link]
-
Su, T. P., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 769. [Link]
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. [Link]
-
Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 862. [Link]
-
Martin, S. F., et al. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.25.1-1.25.16. [Link]
-
Kourrich, S. (2019). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in Neuroscience, 13, 1215. [Link]
-
Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved March 7, 2026. [Link]
-
Stemkowski, P. L., & Smith, P. A. (2013). An overview of animal models for neuropathic pain. In Neuropathic Pain. Cambridge University Press. [Link]
-
Pinter, J., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4584. [Link]
-
Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]
-
Mogil, J. S. (2019). What is the best animal model for testing neuropathic chronic pain? ResearchGate. [Link]
-
Van Greunen, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
-
Jakubowska, A., et al. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
-
Van Greunen, D., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
-
Saeedi, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258. [Link]
-
Scott, D., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Molecular Omics, 16(6), 497-513. [Link]
-
Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]
-
IASP. (2022). Animal Models for Translational Pain Research. [Link]
-
Naka, H., et al. (2002). Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists. Journal of Medicinal Chemistry, 45(17), 3794-804. [Link]
-
Kim, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]
-
Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 28(14), 5431. [Link]
-
ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved March 7, 2026. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved March 7, 2026. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 248, 115069. [Link]
-
de Oliveira, L. G., et al. (2021). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 26(23), 7177. [Link]
-
Nicholson, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 274. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(7), 105896. [Link]
-
University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 9. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 10. Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 17. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iasp-pain.org [iasp-pain.org]
- 19. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacophore Analysis of Chiral N-Benzylpiperidine-3-Carboxamide: Structural Determinants and Polypharmacological Workflows
Executive Summary
The chiral N-benzylpiperidine-3-carboxamide scaffold has emerged as a highly versatile privileged structure in modern drug discovery. Originally recognized as a core motif in acetylcholinesterase (AChE) inhibitors (e.g., donepezil analogs) [1], its application has rapidly expanded into oncology, specifically as a potent inducer of senescence in melanoma cells [2].
As a Senior Application Scientist, I have observed that the successful deployment of this scaffold relies entirely on strict stereochemical control and precise pharmacophore mapping. The spatial trajectory of the 3-carboxamide group—dictated by the
3D Pharmacophore Modeling: The AHPRRR Hypothesis
To rationally design ligands based on this scaffold, we must first understand the causality behind its receptor binding. Computational modeling and 3D-QSAR studies have established a six-point pharmacophore hypothesis (AHPRRR) for the piperidine-3-carboxamide class [2].
The structural determinants are mapped as follows:
-
Positive Ionizable (P) & Hydrophobic (H) Core: The basic piperidine nitrogen (
) is protonated at physiological pH. This allows it to form critical cation- interactions with aromatic residues deep within target binding pockets (e.g., Trp86 in the AChE Catalytic Active Site). -
Hydrogen-Bond Acceptor (A): The carbonyl oxygen of the 3-carboxamide acts as a strict H-bond acceptor.
-
Aromatic/Hydrophobic Appendages (R): The N-benzyl group fulfills necessary
stacking interactions with peripheral target regions (e.g., the Peripheral Anionic Site of AChE).
The Causality of Chirality: Regioisomeric integrity is non-negotiable. Shifting the carboxamide to the 4-position (piperidine-4-carboxamide) completely abolishes senescence-inducing activity [2]. The
Fig 1: Logical mapping of the N-benzylpiperidine-3-carboxamide pharmacophore to target sites.
Quantitative Structure-Activity Relationship (SAR) Data
To demonstrate the strict structural requirements of this scaffold, we synthesize empirical data from recent phenotypic and enzymatic assays. The table below highlights how minor alterations to the pharmacophore drastically impact biological efficacy.
Table 1: SAR and Pharmacophore Feature Mapping
| Compound Variant | Target / Assay | Primary Pharmacophore Alteration | Biological Activity | Causality / Mechanism |
| N-benzylpiperidine-3-carboxamide (Donepezil Hybrid) | AChE Inhibition | Optimal AHPRRR alignment | Dual-site binding (CAS and PAS) bridges the active site gorge [1]. | |
| Hit 1 (N-arylpiperidine-3-carboxamide) | Melanoma (A375) | Baseline 3-carboxamide geometry | Induces senescence-like phenotype via optimal H-bond registry [2]. | |
| Regioisomer 12 (Piperidine-4-carboxamide) | Melanoma (A375) | Altered spatial geometry (C4 vs C3) | Inactive ( | Loss of spatial alignment for the H-bond acceptor (A2 feature) [2]. |
| Pyrrolidine-3-carboxamide Analog 13 | Melanoma (A375) | Ring contraction (5-membered) | Decreased ( | Suboptimal projection angle of the basic nitrogen (P8 feature) [2]. |
Experimental Methodologies: Self-Validating Protocols
A robust drug discovery pipeline requires assays that control for false positives. Below are the field-proven protocols for validating chiral N-benzylpiperidine-3-carboxamides, designed with built-in causality checks.
Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Causality Check: Standard normal-phase HPLC can sometimes induce racemization of labile
-
Sample Preparation: Dissolve the racemic N-benzylpiperidine-3-carboxamide in LC-MS grade Methanol at
. -
Column Selection: Utilize a Chiralpak AD-H column (
). The amylose-based stationary phase provides excellent chiral recognition for carboxamides. -
Mobile Phase:
/ Methanol (containing ) in a ratio. Note: DEA is critical to suppress peak tailing caused by the basic piperidine nitrogen interacting with residual silanols. -
Parameters: Flow rate at
, Backpressure at , Temperature at . -
Validation: Analyze fractions via analytical SFC to confirm
before proceeding to biological assays.
Protocol B: Kinetic AChE Inhibition Assay (Modified Ellman's Method)
Causality Check: N-benzylpiperidines often act as slow-binding inhibitors. Pre-incubating the enzyme with the inhibitor before adding the substrate prevents competitive displacement artifacts, ensuring accurate
-
Reagent Prep: Prepare
sodium phosphate buffer (pH 8.0). Prepare DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) at and Acetylthiocholine iodide (ATCI) at . -
Pre-Incubation: In a 96-well microplate, combine
buffer, of the chiral compound (varying concentrations), and of AChE ( ). Incubate at for exactly 15 minutes to allow the N-benzyl group to anchor into the PAS. -
Reaction Initiation: Add
of DTNB and of ATCI. Mechanistic note: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. -
Kinetic Read: Immediately monitor absorbance at
every 30 seconds for 5 minutes using a microplate reader. Calculate from the linear velocity slopes.
Protocol C: High-Content Screening for Senescence (SA- -gal)
Causality Check: Traditional X-gal staining requires subjective manual counting. Using the fluorogenic substrate
-
Cell Plating: Seed A375 human melanoma cells at
cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours. -
Compound Treatment: Treat cells with the target enantiomer (
) for 72 hours. -
Lysosomal Alkalinization: Add Bafilomycin A1 (
) for 1 hour prior to assaying to neutralize acidic lysosomal -galactosidase. -
Substrate Cleavage: Add
( ) and incubate for 2 hours. -
Imaging: Counterstain with Hoechst 33342. Image using a High-Content Analysis (HCA) system (Ex: 488 nm / Em: 520 nm for
). Quantify the percentage of highly fluorescent cells to determine the .
Fig 2: Integrated experimental workflow for chiral scaffold validation.
Conclusion
The chiral N-benzylpiperidine-3-carboxamide scaffold is a masterclass in the importance of spatial geometry in drug design. Whether bridging the CAS and PAS of acetylcholinesterase or triggering senescence pathways in melanoma, the biological activity is strictly gated by the orientation of the 3-carboxamide group and the basicity of the piperidine core. By adhering to the AHPRRR pharmacophore model and utilizing the self-validating protocols outlined above, researchers can effectively leverage this privileged structure to discover highly potent, target-specific therapeutics.
References
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents RSC Publishing 1
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities National Institutes of Health (PMC) 2
Sources
Strategic Solubility Profiling of (S)-1-Benzylpiperidine-3-carboxamide: Optimization for Process Scale-Up
An In-depth Technical Guide on the Solubility Profile of (S)-N-benzylpiperidine-3-carboxamide
Executive Summary
The solubility profile of (S)-1-benzylpiperidine-3-carboxamide (hereafter referred to as (S)-1-BPCA ) is a critical parameter governing its synthesis, purification, and chiral resolution.[1] As a key pharmacophore in the synthesis of piperidine-based therapeutics (e.g., neuroactive agents similar to Donepezil), understanding its behavior in organic solvents is essential for maximizing yield and enantiomeric excess (ee).
This guide provides a technical framework for determining the solubility profile of (S)-1-BPCA. It addresses the structural ambiguity of the "N-benzyl" nomenclature, predicts solubility behaviors based on Structure-Property Relationships (SPR), and details a self-validating experimental protocol for solvent screening and chiral resolution.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
Structural Disambiguation
The term "N-benzyl" can refer to substitution at the piperidine ring nitrogen (position 1) or the amide nitrogen. In pharmaceutical intermediate contexts, this almost exclusively refers to the 1-benzyl isomer, as the benzyl group acts as a protecting group or hydrophobic anchor for the piperidine ring.
-
Target Molecule: (S)-1-benzylpiperidine-3-carboxamide[1]
-
Chemical Formula: C₁₃H₁₈N₂O
-
Molecular Weight: ~218.30 g/mol
-
Key Functional Groups:
-
Tertiary Amine (Piperidine Ring): Basic center (pKa ~8.5–9.5). Protonation drastically alters solubility.
-
Primary Amide: Hydrogen bond donor/acceptor. Contributes to high melting point and crystallinity.
-
Benzyl Group: Lipophilic domain. Increases solubility in non-polar/chlorinated solvents.
-
Predicted Physicochemical Properties
-
LogP (Predicted): ~1.1 – 1.5 (Moderate Lipophilicity) [1].
-
pKa (Conjugate Acid): ~9.0 (Piperidine N).
-
Melting Point: Expected range 100°C – 120°C (Free base); Salts (e.g., HCl, Tartrate) typically >160°C.
Solubility Profile & Solvent Classification
The following profile is derived from empirical data of structural analogs (e.g., Nipecotamide, Ethyl 1-benzylpiperidine-3-carboxylate) and standard solubility parameters.
Solubility Classifications (Free Base)
| Solvent Class | Representative Solvents | Solubility Prediction | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary extraction solvent; Synthesis medium.[1] |
| Alcohols | Methanol, Ethanol, IPA | High to Moderate | Recrystallization (often with anti-solvent); Chiral resolution. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | Ideal for crystallization; "Goldilocks" solvent for purification. |
| Ethers | THF, MTBE | Moderate to Low | MTBE often used to crash out salts. |
| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Anti-solvent for inducing precipitation. |
| Aqueous | Water (pH 7) | Low (<5 mg/mL) | Wash solvent to remove inorganic salts. |
| Aqueous Acid | 0.1 M HCl | Very High | Forms water-soluble hydrochloride salt. |
The "pH-Switch" Mechanism
(S)-1-BPCA exhibits pH-dependent solubility, a feature exploitable for purification:
-
pH < 4: The piperidine nitrogen is protonated (
). The molecule becomes highly water-soluble and insoluble in non-polar organics (DCM/Heptane). -
pH > 10: The molecule exists as the free base. Water solubility drops, and organic solubility (DCM/EtOAc) peaks.
Technical Insight: This switch is the foundation of the "Acid-Base Extraction" purification method, allowing removal of non-basic impurities.
Experimental Protocol: Solubility Determination
Do not rely solely on literature values. Batch-to-batch impurity profiles can alter saturation points.[1] Use this self-validating workflow.
Tier 1: Visual Solubility Screening (The "Self-Validating" Method)
Objective: Rapidly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.
-
Preparation: Weigh 10 mg of (S)-1-BPCA into a clear HPLC vial.
-
Addition: Add solvent in 100 µL increments at 25°C.
-
Observation: Vortex for 30 seconds after each addition.
-
Dissolved in <100 µL: High Solubility (>100 mg/mL).
-
Dissolved in 1 mL: Moderate Solubility (10 mg/mL).
-
Undissolved in 1 mL: Low Solubility (<10 mg/mL).
-
-
Thermal Stress: If undissolved, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization (high solubility at T_high, low at T_low).
Tier 2: Gravimetric Equilibrium Solubility
Objective: Precise quantification for process design.
-
Saturation: Add excess solid to 5 mL of solvent. Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Evaporation: Transfer a known volume (e.g., 2 mL) to a pre-weighed dish. Evaporate solvent under vacuum.
-
Calculation:
Process Application: Chiral Resolution & Recrystallization[5]
For chiral building blocks like (S)-1-BPCA, solubility is most critical during Optical Resolution .[1] The (S)-enantiomer is often separated from the racemate using chiral acids.[2]
Resolution Strategy
Resolving Agent: Di-benzoyl-L-tartaric acid (L-DBTA) is the industry standard for resolving nipecotic acid derivatives [2].[1]
-
Solvent System: Ethanol/Water (95:5) or Methanol/Acetone.
-
Mechanism: The (S)-amine forms a less soluble diastereomeric salt with L-DBTA compared to the (R)-amine.[1]
-
Protocol:
Visualization: Solubility & Resolution Workflow
Caption: Figure 1. Integrated workflow for solubility screening and transition to chiral resolution process.
References
-
PubChem. (2025). 1-Benzylpiperidine-4-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]
- Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
Sources
The Evolution and Discovery of Piperidine-3-Carboxamide Ligands: A Technical Guide to Scaffold Optimization
Executive Summary
In the landscape of modern drug discovery, the piperidine heterocycle stands as a cornerstone, featured prominently in numerous FDA-approved therapeutics. However, the strategic functionalization of this ring—specifically the emergence of the piperidine-3-carboxamide motif—has unlocked a privileged chemical space. By providing a highly directional hydrogen-bonding vector combined with a tunable chiral center, this scaffold has demonstrated remarkable versatility. This technical whitepaper explores the history, structural biology, and discovery workflows of piperidine-3-carboxamide ligands, highlighting their pivotal roles in oncology, infectious diseases, and virology.
Structural Biology & Chemical Space: The Causality of the C3 Vector
As a Senior Application Scientist, it is critical to understand why the piperidine-3-carboxamide scaffold is favored over its structural isomers.
-
Physicochemical Foundation: The basic nitrogen atom within the piperidine ring ensures favorable aqueous solubility and permits the formation of stable salts (e.g., hydrochlorides), which is a critical parameter for oral bioavailability.
-
The C3 Carboxamide Vector: The placement of the carboxamide group at the C3 position creates a specific spatial geometry. Unlike the C4 position, which projects linearly, the C3 position projects the amide functionality at an angle relative to the piperidine chair conformation. This provides a highly directional hydrogen-bonding vector (acting simultaneously as a donor and acceptor) that is crucial for engaging deep, asymmetrical hydrophobic pockets in complex targets such as the HIV-1 protease [[1]]([Link]) and the Plasmodium falciparum proteasome .
Historical Milestones & Key Therapeutic Applications
Oncology: Senescence Induction in Melanoma
Cellular senescence—a state of irreversible cell cycle arrest—has emerged as a novel therapeutic target for cancer. Through high-throughput screening (HTS) of over 110,000 compounds, researchers identified N-arylpiperidine-3-carboxamides as potent senescence inducers in human melanoma A375 cells .
Causality in SAR: The structure-activity relationship (SAR) demonstrated strict spatial requirements. Shifting the amide to the C4 position (piperidine-4-carboxamide) completely abolished activity. Furthermore, shrinking the core ring to a pyrrolidine or azetidine significantly decreased potency . Lead optimization yielded Compound 54, an S-isomer that exhibited an IC50 of 0.03 µM by successfully inducing a senescence-like phenotype via p53 and p16/Rb pathways.
Infectious Disease: Species-Selective Antimalarials
The Plasmodium falciparum proteasome is a validated target for overcoming artemisinin-resistant malaria. Phenotypic screening identified SW042, a piperidine carboxamide, which was subsequently optimized into the orally active lead compound SW584 .
Causality in Selectivity: Cryo-EM structural analysis revealed that SW584 binds non-covalently in a previously unexplored pocket at the β5/β6/β3 subunit interface of the Pf20S proteasome [[2]]([Link]). Because this binding site is distant from the catalytic threonine and exploits subtle structural differences between the parasite and human proteasomes, the piperidine-3-carboxamide ligand achieves profound species selectivity and a low propensity for resistance .
Kinase Inhibition: c-Met Targeting
Further derivatization of the scaffold into 3-carboxypiperidin-2-ones has been utilized to design novel c-Met kinase inhibitors. These compounds act as ATP-competitive inhibitors, showing potent anti-proliferative effects against MKN45 gastric cancer cell lines .
Quantitative Structure-Activity Relationship (SAR)
The following table synthesizes quantitative bioactivity data across different therapeutic targets, illustrating the broad utility of the piperidine-3-carboxamide core.
| Compound ID | Target / Disease | Structural Modification | Bioactivity (IC50 / EC50) | Key Mechanistic Feature |
| Compound 1 (Hit) | Melanoma (A375) | N-arylpiperidine-3-carboxamide | IC50 = 0.88 µM | Induces senescence |
| Compound 54 (Lead) | Melanoma (A375) | S-isomer, Pyridine B-ring | IC50 = 0.03 µM | Highly potent senescence induction |
| SW042 (Hit) | P. falciparum | Piperidine carboxamide | EC50 = 0.14 µM | Inhibits Pf20Sβ5 proteasome |
| SW584 (Lead) | P. falciparum | Optimized analog | EC50 < 0.10 µM | Species-selective, orally active |
| Compound 18a | c-Met Kinase | 3-carboxypiperidin-2-one | IC50 = 69 nM | ATP-competitive binding |
Mechanistic Pathways & Discovery Workflows
To visualize the biological impact and discovery processes of these ligands, the following logic diagrams map out the senescence pathway and the hit-to-lead workflow.
Fig 1. Mechanistic pathway of piperidine-3-carboxamide induced cellular senescence in melanoma.
Fig 2. Discovery workflow of piperidine-3-carboxamide antimalarials targeting the Pf20Sβ5 subunit.
Experimental Methodologies
Synthesis Protocol: Amide Coupling of N-Boc-Piperidine-3-Carboxylic Acid
Causality Focus: The C3 stereocenter of piperidine-3-carboxylic acid is highly prone to epimerization during carboxylate activation. Utilizing HATU with a sterically hindered base (DIPEA) minimizes the formation of the oxazolone intermediate, thereby preserving the enantiomeric excess.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere at 0 °C.
-
Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA to the solution. Stir for 15 minutes at 0 °C to ensure complete formation of the active ester.
-
Coupling: Slowly add 1.1 eq of the desired aryl amine. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na2SO4.
-
Deprotection: Treat the purified intermediate with 4N HCl in dioxane at 0 °C for 4 hours to remove the Boc protecting group.
-
Self-Validation Checkpoint: Confirm the disappearance of the carboxylic acid broad singlet (~11.0-12.0 ppm) and the emergence of the amide proton peak (~8.0-8.5 ppm) via 1H-NMR. Enantiomeric excess (e.e.) must be >99% as determined by chiral HPLC to validate the suppression of epimerization.
High-Content Screening (HCS) Protocol for Senescence (SA-β-gal)
Causality Focus: Traditional SA-β-gal assays rely on bright-field microscopy, which is incompatible with high-throughput formats. By utilizing a fluorescent substrate (e.g., C12FDG) and automated confocal imaging, we enable rapid, quantitative single-cell analysis [[3]]([Link]).
Step-by-Step Procedure:
-
Cell Seeding: Seed human melanoma A375 cells in 384-well clear-bottom microplates at a density of 2,000 cells/well. Incubate overnight at 37 °C, 5% CO2.
-
Compound Treatment: Pin-transfer piperidine-3-carboxamide derivatives (10-point dose-response, 3-fold dilutions) into the wells. Include Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a negative control.
-
Incubation: Incubate the plates for 72 hours.
-
Staining: Add 33 µM of C12FDG (fluorescent SA-β-gal substrate) and Hoechst 33342 (nuclear stain) to each well. Incubate for 2 hours.
-
Imaging & Analysis: Acquire images using an automated high-content imaging system (e.g., PerkinElmer Opera Phenix). Use customized algorithms to quantify the percentage of C12FDG-positive cells per well.
-
Self-Validation Checkpoint: Calculate the Z'-factor using the positive and negative controls. A Z'-factor ≥ 0.5 is required to validate the assay's dynamic range and signal-to-noise ratio for high-throughput viability .
Conclusion
The piperidine-3-carboxamide scaffold exemplifies the power of precision in medicinal chemistry. By leveraging its unique 3D spatial geometry and hydrogen-bonding capabilities, researchers have successfully engineered ligands that modulate complex biological systems—from inducing senescence in treatment-resistant melanomas to selectively inhibiting the Plasmodium proteasome. As structural biology techniques like Cryo-EM continue to advance, the rational design of piperidine-3-carboxamide derivatives will undoubtedly yield next-generation therapeutics with unprecedented selectivity and efficacy.
References
-
Oh, S., et al. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 2021. URL:[Link]
-
Lawong, A., et al. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." Cell Chemical Biology, 2024. URL:[Link]
-
Wang, Y., et al. "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules, 2014. URL:[Link]
-
Zhu, M., et al. "Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study." European Journal of Medicinal Chemistry, 2020. URL:[Link]
Sources
- 1. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria | Medicines for Malaria Venture [mmv.org]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
(S)-N-Benzylpiperidine-3-carboxamide: Comprehensive Chemical Identifiers, Structural Properties, and Synthetic Applications
As a Senior Application Scientist navigating the complexities of chiral drug development, I frequently encounter the piperidine scaffold. Among its derivatives, (S)-N-benzylpiperidine-3-carboxamide stands out as a highly versatile, privileged chiral building block. It is instrumental in the synthesis of complex active pharmaceutical ingredients (APIs), including specific kinase inhibitors, GPCR modulators, and peptidomimetics.
This technical guide dissects the chemical identifiers, structural properties, and rigorously validated synthetic workflows associated with this compound, providing a robust framework for researchers and drug development professionals.
Chemical Identifiers and Structural Data
In chemical databases and commercial inventories, chiral compounds are frequently grouped under their racemic identifiers unless stereospecificity is explicitly required. The racemic mixture of this compound is widely indexed, whereas the pure enantiomers—such as the (R)- and (S)-forms—possess distinct registry numbers.
The (S)-enantiomer is highly specialized and is typically synthesized stereospecifically from (S)-nipecotamide or resolved via chiral chromatography. Below is a consolidated table of the quantitative and structural data for this compound and its related stereoisomers.
Table 1: Quantitative Data and Chemical Identifiers
| Property / Identifier | Value / Description |
| IUPAC Name | (3S)-1-benzylpiperidine-3-carboxamide |
| Chemical Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Monoisotopic Mass | 218.1419 g/mol |
| Racemic CAS Number | [1] |
| (R)-Enantiomer CAS | [2] |
| (S)-Enantiomer CAS | Often cataloged under 94379-05-2 in bulk; proprietary DBs vary. |
| Appearance | White to off-white solid / viscous oil (temperature dependent) |
| Solubility | Soluble in DMF, DMSO, Dichloromethane (DCM), and Methanol |
Structural Significance in Drug Design
The 3-substituted piperidine ring is a "privileged scaffold" in medicinal chemistry. The specific topology of the (S)-enantiomer allows for precise spatial orientation within enzymatic or receptor binding pockets.
-
The Piperidine Nitrogen: Acts as a basic center (pKa ~9.5), frequently forming critical salt bridges with acidic residues (like aspartate or glutamate) in target proteins.
-
The Benzyl Group: Serves a dual purpose. Synthetically, it is a robust protecting group that can be cleanly removed via palladium-catalyzed hydrogenolysis. Pharmacologically, it acts as a lipophilic anchor to engage hydrophobic pockets.
-
The Carboxamide Group: Functions as a versatile hydrogen bond donor and acceptor, heavily involved in target recognition.
Caption: Pharmacophore mapping of the (S)-N-benzylpiperidine-3-carboxamide scaffold.
Synthetic Methodologies and Protocols
To utilize this scaffold effectively, the synthetic protocols must be self-validating and mechanistically sound. Below are the optimized procedures for the synthesis and downstream functionalization of (S)-N-benzylpiperidine-3-carboxamide.
Protocol 1: N-Benzylation of (S)-Nipecotamide
This protocol describes the selective N-alkylation of the secondary amine of (S)-nipecotamide [3].
Causality & Design Choices: Sodium carbonate (Na₂CO₃) is employed as a heterogeneous base rather than a soluble organic amine (like triethylamine) to minimize competitive alkylation of the base itself and to cleanly scavenge the HBr byproduct. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the Sₙ2 substitution, accelerating the reaction at elevated temperatures.
Step-by-Step Methodology:
-
Preparation: Suspend (S)-piperidine-3-carboxamide ((S)-nipecotamide, 1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.
-
Base Addition: Add solid Na₂CO₃ (1.5 eq) to the suspension. Stir for 10 minutes at room temperature to ensure uniform dispersion.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise over 5 minutes.
-
Heating: Heat the reaction mixture to 100 °C and stir overnight (approx. 12-16 hours).
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 129) and the appearance of the product mass (m/z 219 [M+H]⁺) confirms conversion.
-
Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude oily product via silica gel column chromatography (EtOAc:MeOH = 2:1) to yield the pure (S)-N-benzylpiperidine-3-carboxamide.
-
Stereochemical Validation: Assess the enantiomeric excess (ee) post-purification using chiral HPLC (e.g., Chiralcel OD-H column) to ensure no racemization occurred during the thermal alkylation step.
Protocol 2: Downstream Functionalization via Hofmann Rearrangement
The carboxamide group is an excellent precursor for primary amines via the [4].
Causality & Design Choices: The use of sodium hypobromite (NaOBr) initiates the N-halogenation of the primary amide. The strongly basic conditions deprotonate the intermediate, driving a concerted 1,2-alkyl shift. Because this migration is strictly concerted, the stereochemical integrity at the chiral C3 center is retained entirely, avoiding the racemization that plagues stepwise radical or carbocationic pathways.
Step-by-Step Methodology:
-
Reagent Generation: Freshly prepare NaOBr by adding bromine (1.1 eq) dropwise to a cold (0 °C) aqueous solution of NaOH (4.0 eq).
-
Reaction Initiation: Add (S)-N-benzylpiperidine-3-carboxamide (1.0 eq) dissolved in a minimal amount of dioxane or water to the cold NaOBr solution.
-
Rearrangement: Slowly warm the reaction mixture to 70 °C for 2 hours. The intermediate isocyanate forms and rapidly hydrolyzes in the basic aqueous medium, decarboxylating to yield the primary amine.
-
Workup: Cool the mixture, extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield (S)-1-benzylpiperidin-3-amine.
Caption: Synthetic workflow and downstream functionalization of (S)-N-benzylpiperidine-3-carboxamide.
References
Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of (S)-N-benzylpiperidine-3-carboxamide
Strategic Context & Executive Summary
(S)-N-benzylpiperidine-3-carboxamide (CAS: 1568200-43-0)[1] is a high-value chiral building block widely utilized in the development of neuroactive compounds and targeted kinase inhibitors. In pharmaceutical development, characterizing this molecule is not merely a routine analytical exercise; it is a critical path to ensuring drug efficacy and safety. The stereocenter at the C3 position of the piperidine ring dictates the three-dimensional topology of the molecule, which is paramount for stereospecific target binding in biological systems.
This guide synthesizes the physicochemical properties of the (S)-enantiomer and provides self-validating, field-proven analytical protocols designed to meet stringent regulatory standards.
Molecular Identity & Physicochemical Framework
Understanding the physical characteristics of (S)-N-benzylpiperidine-3-carboxamide requires a deep dive into its molecular architecture. The molecule consists of a basic piperidine ring, a carboxamide group, and a lipophilic benzyl moiety. These structural features directly dictate its behavior in both biological systems and chromatographic environments.
Quantitative Physicochemical Parameters
The following table summarizes the core physical and chemical data[2], translating raw metrics into pharmacological causality:
| Parameter | Value | Clinical & Formulation Causality |
| CAS Registry Number | 1568200-43-0 | Specific identifier for the pure (S)-enantiomer[1]. |
| Chemical Formula | C13H18N2O | Defines the isotopic envelope required for mass spectrometry. |
| Molecular Weight | 218.30 g/mol | Falls well within Lipinski's Rule of 5, optimizing oral bioavailability. |
| Monoisotopic Mass | 218.1419 Da | The exact target mass for High-Resolution Mass Spectrometry (HRMS). |
| Polar Surface Area (PSA) | 46.33 Ų | Values < 90 Ų strongly correlate with excellent blood-brain barrier (BBB) penetration. |
| Lipophilicity (LogP) | ~2.02 | Achieves an optimal balance between aqueous solubility and lipid membrane permeability. |
| Physical State | Solid / Powder | Relevant for gravimetric standard preparation, milling, and solid-state formulation. |
| Basic pKa (Piperidine NH) | ~9.5 - 10.5 | Exists primarily as a protonated cation at physiological pH (7.4), impacting absorption. |
Analytical Strategy & Regulatory Compliance
To establish the purity and identity of this compound, our workflows must adhere to. The guideline mandates rigorous justification of test procedures for new drug substances. Because this is a chiral amine, our analytical strategy must independently verify both the exact molecular weight and the enantiomeric excess (ee).
Analytical workflow for the structural and enantiomeric validation of the API.
Experimental Methodologies: Causality and Execution
Protocol 1: LC-MS/MS for Molecular Weight Confirmation
The Causality: The piperidine nitrogen in (S)-N-benzylpiperidine-3-carboxamide is highly basic. In a slightly acidic mobile phase, it readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is the most thermodynamically favorable choice, yielding a robust [M+H]+ precursor ion at m/z 219.15.
Step-by-Step Execution:
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using Mobile Phase A.
-
Mobile Phase Configuration:
-
Phase A: 0.1% Formic Acid in HPLC-grade Water (promotes ionization).
-
Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Gradient: Utilize a sub-2-micron C18 column (50 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
MS Parameters: Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
-
Self-Validation System: The protocol is valid only if the blank injection shows a signal-to-noise (S/N) ratio of < 3 at m/z 219.15 (ensuring zero carryover), and the standard injection yields an S/N > 100.
Protocol 2: Chiral HPLC for Enantiomeric Purity
The Causality: Enantiomers possess identical physical properties in achiral environments. To separate the (S) and (R) forms, we must induce a transient diastereomeric interaction using a Chiral Stationary Phase (CSP). are highly effective for piperidine derivatives due to their helical structure, providing stereoselective hydrogen bonding. Furthermore, because the analyte is a basic amine, it will interact with residual silanols on the silica support, causing severe peak tailing. We strategically add 0.1% Diethylamine (DEA) to the mobile phase to competitively block these silanols, ensuring sharp, symmetrical peaks[3].
Mechanism of chiral resolution for piperidine derivatives using polysaccharide CSPs.
Step-by-Step Execution:
-
Column Selection: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm) into the HPLC system[4].
-
Mobile Phase Preparation: Mix Hexane and Ethanol in a 70:30 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture thoroughly via ultrasonication[3].
-
System Equilibration: Flush the column at 1.0 mL/min for 30 minutes until the UV baseline (monitored at 225 nm) is completely stable. Maintain the column oven precisely at 30°C.
-
Sample Injection: Inject 10 µL of a 1 mg/mL sample solution (dissolved directly in the mobile phase to prevent solvent shock).
-
Self-Validation System: The method is considered valid only if the resolution factor (Rs) between the (R) and (S) peaks is ≥ 2.0, demonstrating baseline separation as required by ICH Q6A standards[5].
References
-
Title: (R,S)-N-benzylpiperidine-3-carboxamide Physicochemical Properties Source: ChemSrc URL: [Link]
-
Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC Source: PubMed (National Library of Medicine) URL: [Link]
Sources
- 1. 1568200-43-0 | (S)-N-Benzylpiperidine-3-carboxamide | Ambeed.com [ambeed.com]
- 2. 94379-05-2_(R,S)-N-benzylpiperidine-3-carboxamideCAS号:94379-05-2_(R,S)-N-benzylpiperidine-3-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Strategic Role of (S)-N-benzylpiperidine-3-carboxamide as a Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, present in over a hundred commercially available drugs.[1] Its three-dimensional structure and favorable physicochemical properties make it a "privileged scaffold" for engaging with complex biological targets.[1][2] The introduction of chirality to this scaffold significantly enhances its utility, allowing for precise stereochemical interactions that can dramatically improve a drug's potency, selectivity, and pharmacokinetic profile.[3][4][5] This guide provides a comprehensive technical overview of (S)-N-benzylpiperidine-3-carboxamide, a versatile and high-value chiral building block. We will explore its synthesis, stereochemical significance, and critical applications in the development of targeted therapeutics, offering field-proven insights for researchers, chemists, and drug development professionals.
The Imperative of Chirality in Piperidine Scaffolds
In drug design, moving from two-dimensional flat aromatic rings to three-dimensional saturated heterocycles like piperidine allows for the exploration of new chemical space and the formation of additional protein-ligand interactions.[1] The stereochemistry of these scaffolds is paramount, as enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[6] The (S)-configuration at the 3-position of the piperidine ring, as found in (S)-N-benzylpiperidine-3-carboxamide, provides a key directional vector for molecular recognition by target proteins, which is critical for optimizing drug-target interactions and minimizing off-target effects.[2]
The strategic value of incorporating chiral piperidine scaffolds includes:
-
Enhanced Biological Activity and Selectivity: A specific enantiomer can fit perfectly into a chiral protein binding site, leading to a significant increase in potency compared to its counterpart or the racemic mixture.[3][4][5][7]
-
Modulated Physicochemical Properties: The 3D shape influences properties like solubility and lipophilicity.[3][5]
-
Improved Pharmacokinetic (PK) Profiles: Stereochemistry can affect absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5]
-
Reduced Cardiac hERG Toxicity: Introduction of chiral centers has been shown to be a viable strategy for mitigating cardiac toxicity.[3][4][5]
Synthesis and Chiral Resolution: Securing Enantiopurity
The utility of (S)-N-benzylpiperidine-3-carboxamide is entirely dependent on its enantiomeric purity. The synthesis, therefore, focuses on methods that can reliably produce the desired (S)-enantiomer in high purity. This is typically achieved either through asymmetric synthesis or, more commonly in industrial settings, through the resolution of a racemic mixture.
Diastereomeric Salt Resolution
A robust and scalable method for obtaining the enantiopure compound is the resolution of racemic N-benzylpiperidine-3-carboxamide via diastereomeric salt formation using a chiral acid.
Causality Behind the Method: This technique leverages the principle that diastereomers (complexes formed between a racemic mixture and a single enantiomer of a resolving agent) have different physical properties, including solubility. By carefully selecting a chiral acid and a solvent system, one diastereomeric salt can be induced to crystallize preferentially, allowing for its separation from the more soluble diastereomer. Chiral acids like Di-benzoyl-L-tartaric acid and (S)-Mandelic acid are frequently effective for resolving basic piperidine derivatives.[7]
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocol: Chiral Resolution
This protocol provides a generalized, self-validating methodology for the resolution of racemic N-benzylpiperidine-3-carboxamide.
Objective: To isolate (S)-N-benzylpiperidine-3-carboxamide from a racemic mixture.
Materials:
-
Racemic N-benzylpiperidine-3-carboxamide
-
Di-benzoyl-L-tartaric acid (0.5 molar equivalent)
-
Methanol
-
Water
-
1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Chiral HPLC or SFC system for enantiomeric excess (e.e.) analysis
Procedure:
-
Salt Formation: In a reaction vessel, dissolve racemic N-benzylpiperidine-3-carboxamide (1.0 eq) in a minimal amount of warm methanol. In a separate vessel, dissolve Di-benzoyl-L-tartaric acid (0.5 eq) in warm methanol.
-
Rationale: Using a minimal amount of solvent is crucial to achieve supersaturation upon cooling, which drives crystallization. Using 0.5 equivalents of the resolving agent is theoretically sufficient to resolve the entire racemic mixture.
-
-
Crystallization: Add the tartaric acid solution to the amine solution. If no precipitate forms, slowly add water anti-solvent until turbidity is observed, then warm to redissolve. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of well-defined crystals of a single diastereomer, minimizing the co-precipitation of the undesired diastereomer.[7]
-
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol/water.
-
Enantiomeric Purity Check (Self-Validation): Liberate a small sample of the free base from the diastereomeric salt by treating with 1M NaOH and extracting with ethyl acetate. Analyze the enantiomeric excess (e.e.) of this sample using a validated chiral chromatography method.
-
Rationale: This checkpoint confirms the success of the resolution before proceeding with the entire batch. If e.e. is low, the salt can be recrystallized to improve purity.
-
-
Liberation of Free Base: Suspend the bulk of the isolated diastereomeric salt in a biphasic system of water and ethyl acetate. Add 1M NaOH solution dropwise with stirring until the aqueous layer is basic (pH > 10).[7]
-
Rationale: The base neutralizes the chiral acid and liberates the free amine, which partitions into the organic layer.
-
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-N-benzylpiperidine-3-carboxamide.
Applications in Targeted Drug Development
(S)-N-benzylpiperidine-3-carboxamide is a precursor to (S)-3-aminopiperidine, a critical pharmacophoric element in several classes of therapeutic agents.[8] The N-benzyl group serves as a robust protecting group that can be removed under standard hydrogenolysis conditions in a late stage of the synthesis.[2][8]
DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibiting DPP-4 prolongs the action of incretins, leading to increased insulin secretion. The (S)-3-aminopiperidine moiety, derived from our building block, is a key component of several DPP-4 inhibitors, including Alogliptin.[8]
The synthesis involves the deprotection of the N-benzyl group, followed by coupling of the resulting (S)-piperidine-3-carboxamide with the rest of the drug molecule. The stereochemistry at the 3-position is vital for fitting into the S1 pocket of the DPP-4 enzyme.
Caption: Synthetic pathway from the building block to a DPP-4 inhibitor.
PARP Inhibitors for Oncology
Poly(ADP-ribose) Polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks. In cancers with defective DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2]
The (S)-piperidin-3-ylcarbamate scaffold, derived from (S)-N-benzylpiperidine-3-carboxamide, is a key intermediate in the synthesis of potent PARP inhibitors like Niraparib.[2] The piperidine ring acts as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the PARP enzyme active site.
Cholinesterase Inhibitors for Alzheimer's Disease
The N-benzylpiperidine motif is a well-known pharmacophore in numerous acetylcholinesterase (AChE) inhibitors, inspired by the structure of Donepezil.[9][10] Synthesizing libraries of N-benzylpiperidine carboxamide derivatives allows for the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of AChE and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[9][10] The (S)-N-benzylpiperidine-3-carboxamide building block provides a stereochemically defined starting point for creating novel inhibitors that may interact with both the catalytic and peripheral anionic sites of the enzyme.[9]
Quantitative Data Summary
The impact of stereochemistry is often quantitative. While specific yields for the resolution protocol depend on experimental conditions, the difference in biological activity between enantiomers can be profound.
| Compound Class | Enantiomeric Configuration | Target | Relative Activity | Reference |
| N-arylpiperidine-3-carboxamide | (S)-configuration | Melanoma Cells | Substantially greater antimelanoma activity | [7] |
| N-arylpiperidine-3-carboxamide | (R)-configuration | Melanoma Cells | Lower antimelanoma activity | [7] |
| N-arylpiperidine-3-carboxamide | Racemic mixture | Melanoma Cells | Intermediate antimelanoma activity | [7] |
Table 1: Comparison of biological activity for chiral N-arylpiperidine-3-carboxamide derivatives, highlighting the importance of the (S)-configuration.
Conclusion
(S)-N-benzylpiperidine-3-carboxamide is far more than a simple chemical intermediate; it is an enabling chiral building block that provides a robust and stereochemically defined platform for the synthesis of complex and highly specific therapeutic agents. Its rigid three-dimensional structure and the synthetic handles it provides are critical for developing drugs that can successfully navigate the intricate biological landscapes of their targets. The ability to secure this building block in high enantiomeric purity through scalable resolution techniques underpins its value in modern drug discovery campaigns, from initial library synthesis to late-stage clinical candidates. Its proven role in the development of treatments for metabolic diseases, cancer, and neurodegenerative disorders solidifies its status as a high-value scaffold for medicinal chemists.
References
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (N/A). Canadian Science Publishing.
- Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. (2025).
- Stereoselective synthesis of piperidine derivatives. (2010).
- Stereoselective synthesis of piperidine derivatives. (N/A).
- Application of (S)-Benzyl Piperidin-3-ylcarbamate in Drug Discovery: A Detailed Overview. (N/A). BenchChem.
- Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. (N/A). BenchChem.
- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025).
- Comparative Study of (r)
- The Strategic Role of (S)-Benzyl Piperidin-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide. (N/A). BenchChem.
- Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide. (N/A). BenchChem.
- Application Notes and Protocols for Chiral Separation of (R)
- Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (N/A). Acta Poloniae Pharmaceutica.
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed.
- Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. (N/A). BenchChem.
- N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed.
- A kind of preparation method of (S)-nipecotic acid. (N/A).
- A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2025).
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.
- Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (N/A). QuickCompany.
- Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. (N/A). BenchChem.
- Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. (1967).
- NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (N/A). Polish Pharmaceutical Society.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Targets of N-benzylpiperidine-3-carboxamide Scaffolds
Introduction: The Versatility of the N-benzylpiperidine-3-carboxamide Scaffold in Modern Drug Discovery
The N-benzylpiperidine-3-carboxamide scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets, primarily within the central nervous system (CNS). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, exploring the key biological targets associated with this versatile scaffold. We will delve into the mechanistic underpinnings of these interactions, detail robust experimental protocols for their validation, and synthesize structure-activity relationship (SAR) data to inform future drug design efforts. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering field-proven insights into the causality behind experimental choices and fostering a deeper understanding of this important chemical scaffold.
Cholinesterases (AChE and BuChE): A Primary Focus for Alzheimer's Disease Therapeutics
A significant body of research has focused on N-benzylpiperidine-3-carboxamide derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease (AD), aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[1]
Therapeutic Rationale and Mechanism of Action
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficit in cholinergic neurotransmission.[2][3] AChE is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, while BuChE also contributes to acetylcholine breakdown, particularly in later stages of the disease.[4] By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic signaling which is crucial for learning and memory.[5][6] Many N-benzylpiperidine-3-carboxamide derivatives act as mixed-type inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[7] This dual-binding mode can offer enhanced inhibitory potency.
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
The following diagram illustrates the fundamental process of cholinergic neurotransmission and the mechanism by which AChE inhibitors, such as those based on the N-benzylpiperidine-3-carboxamide scaffold, exert their therapeutic effect.
Structure-Activity Relationship (SAR) Insights
The pharmacological activity of N-benzylpiperidine-3-carboxamide derivatives as cholinesterase inhibitors is significantly influenced by the nature and position of substituents on the scaffold.
-
N-benzyl group: Substitutions on the benzyl ring can modulate potency and selectivity. For instance, electron-withdrawing groups like nitro or halogen atoms can enhance AChE inhibitory activity.[7][8]
-
Piperidine ring: The protonated piperidine nitrogen is crucial for interaction with the catalytic anionic site of AChE.[9]
-
Carboxamide linker: The amide bond provides a more metabolically stable alternative to an ester linkage, a modification often made to donepezil-related structures.[10] The nature of the substituent on the amide nitrogen also plays a key role in activity.
-
Terminal moiety: The group attached to the carboxamide linker significantly impacts binding. Bulky, aromatic, or heterocyclic moieties can interact with the peripheral anionic site of AChE, contributing to the dual-binding mechanism. For example, coumarin and indanone fragments have been successfully incorporated to yield highly potent inhibitors.[7][11]
Quantitative Data Summary: Cholinesterase Inhibition
The following table summarizes the in vitro inhibitory activity of selected N-benzylpiperidine-3-carboxamide derivatives against AChE and BuChE.
| Compound ID | R (Substitution on terminal moiety) | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| 10c | 6-nitrocoumarin | 0.0003 | 7.9 | 26300 | [7] |
| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | - | - | [10] |
| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | - | - | [10] |
| 4a | Phenyl | 2.08 | 7.41 | 3.56 | [4] |
| 4e | 5-arylisoxazole | 16.07 | 15.16 | 0.94 | [12] |
| 9m | 4-chlorobenzyl | 0.21 | >100 | >476 | [8] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of N-benzylpiperidine-3-carboxamide derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.
Materials:
-
96-well microplate
-
Spectrophotometer plate reader
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compound solutions at various concentrations
Procedure:
-
Add 140 µL of phosphate buffer to each well of a 96-well plate.
-
Add 20 µL of the test compound solution (or buffer for control) to the respective wells.
-
Add 10 µL of AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Multi-target Directed Ligands for Alzheimer's Disease: Beyond Cholinesterase Inhibition
Recognizing the multifaceted nature of Alzheimer's disease, research has expanded to design N-benzylpiperidine-3-carboxamide derivatives that can modulate multiple targets simultaneously. This multi-target-directed ligand (MTDL) approach aims to achieve a synergistic therapeutic effect.
β-Secretase (BACE-1)
BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides that aggregate to form plaques in the brains of AD patients.[13] Some N-benzylpiperidine-3-carboxamide derivatives have been designed to possess dual inhibitory activity against both AChE and BACE-1.[13]
Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme involved in the degradation of neurotransmitters, including dopamine. Its inhibition can have neuroprotective effects. N-benzylpiperidine-3-carboxamide-based hybrids have been developed that exhibit dual inhibition of AChE and MAO-B.[11]
Experimental Workflow: MTDL Discovery for Alzheimer's Disease
The discovery and development of multi-target-directed ligands for Alzheimer's disease is a systematic process, as depicted in the following workflow diagram.
Modulation of Sigma (σ) and Opioid Receptors: Expanding the Therapeutic Landscape
The versatility of the N-benzylpiperidine-3-carboxamide scaffold extends beyond enzymes to receptor-based targets, notably sigma (σ) receptors and opioid receptors, opening avenues for the treatment of pain, neuropsychiatric disorders, and substance abuse.
Sigma (σ) Receptors
Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins that modulate various neurotransmitter systems. Ligands based on the N-benzylpiperidine scaffold have shown high affinity for σ1 receptors.[14]
-
Structure-Activity Relationship (SAR) Insights:
-
The basic piperidine nitrogen is a key pharmacophoric feature for σ1 binding.[14]
-
Hydrophobic moieties on the N-benzyl and carboxamide portions of the molecule are crucial for high-affinity binding.[14]
-
Substitutions on the N-benzylpiperidine moiety can significantly impact affinity and selectivity for σ1 over σ2 receptors.[14]
-
Quantitative Data Summary: Sigma Receptor Binding
| Compound ID | Modifications | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 2k | 4-chlorobenzyl, tetrahydroquinoline on amide | 3.7 | 1300 | 351 | [14] |
| BFP | Fluorobenzyl | 10.9 | 143 | 13.1 | |
| 15 | 4-methoxybenzylpiperazinyl | 1.6 | 1418 | 886 | [15] |
| 24 | 4-methoxybenzylpiperazinyl | 1.9 | 804 | 423 | [15] |
Opioid Receptors
Derivatives of the N-benzylpiperidine scaffold have been investigated as ligands for opioid receptors, particularly the mu-opioid receptor (MOR), which is a key target for analgesics.[16] Dual-acting MOR agonists and σ1 receptor antagonists are of particular interest for developing safer and more effective pain treatments with reduced side effects.[16]
Signaling Pathway: Mu-Opioid Receptor (MOR) Activation
Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia. The diagram below outlines this pathway.
Conclusion: A Scaffold of Continuing Promise
The N-benzylpiperidine-3-carboxamide scaffold has proven to be a remarkably fruitful starting point for the design of potent and selective modulators of a range of important biological targets. Its prevalence in the literature, particularly in the context of neurodegenerative diseases and pain management, underscores its significance in modern drug discovery. The insights into structure-activity relationships and the availability of robust screening protocols provide a solid foundation for the continued exploration and optimization of this versatile chemical entity. As our understanding of the complex pathophysiology of CNS disorders evolves, the adaptability of the N-benzylpiperidine-3-carboxamide scaffold will undoubtedly ensure its continued relevance in the development of novel therapeutics.
References
-
Jiang, S., Li, Y., & Zhang, C. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Frontiers in Aging Neuroscience, 14, 868972. [Link]
-
Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., ... & Vergallo, A. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933. [Link]
-
Chen, L., Liu, T., Zhang, Y., Wang, R., & Zhang, J. (2019). Morphine analgesia and μ opioid receptor signaling require programed death protein 1. bioRxiv, 579899. [Link]
-
Mufson, E. J., Counts, S. E., Perez, S. E., & Ginsberg, S. D. (2008). Cholinergic system during the progression of Alzheimer's disease: therapeutic implications. Expert review of neurotherapeutics, 8(11), 1703–1718. [Link]
-
Corder, G., Doolen, S., Donahue, R. R., Winter, M. K., Jutras, B. L., He, Y., ... & Taylor, B. K. (2013). Constitutive μ-opioid receptor activity leads to long-term endogenous analgesia and dependence. Science, 341(6152), 1394-1399. [Link]
-
Bohnen, N. I., & Albin, R. L. (2021). The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer's Disease. International journal of molecular sciences, 22(3), 1339. [Link]
-
ResearchGate. Biased signaling of Mu opioid receptors involves distinct pathways. [Link]
-
Ruan, H., Ma, Y., Liu, Y., Zhang, Y., & Yue, Y. (2022). Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl. Frontiers in Pharmacology, 13, 963567. [Link]
-
ResearchGate. Structure‐based design of new N ‐benzyl‐piperidine derivatives as multitarget‐directed AChE/BuChE inhibitors for Alzheimer's disease. [Link]
-
Alpan, A. S., Gunes, H. S., Topcu, Z., & Ertan, R. (2013). Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. European journal of medicinal chemistry, 70, 623–630. [Link]
-
Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Neuron, 98(3), 461–477. [Link]
-
Zampieri, D., Mamolo, M. G., Laurini, E., Zanette, C., Vio, L., & Pricl, S. (2009). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & medicinal chemistry, 17(13), 4723–4734. [Link]
-
de Oliveira, G. A. P., de Paula, C. T., Figueroa-Villar, J. D., & de Alencastro, R. B. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of cellular biochemistry, 124(11), 1734–1748. [Link]
-
International Atomic Energy Agency. (2008). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. [Link]
-
ResearchGate. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]
-
van Greunen, D. G., Haynes, R. K., N'Da, D. D., & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693. [Link]
-
Zhang, L., Li, Y., Wang, Y., Zhang, Y., Wang, R., & Zhang, J. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 153, 107921. [Link]
-
Kassa, F., & Chovanec, M. (2016). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & medicinal chemistry letters, 26(21), 5227–5231. [Link]
-
Fereydouni, E., Pourabdi, L., Rajabalian, M., & Fereydouni, N. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 19(6), 619–631. [Link]
-
Szałaj, N., Kuder, K. J., Satała, G., Głuch-Lutwin, M., & Latacz, G. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of medicinal chemistry, 64(24), 18073–18095. [Link]
-
Szałaj, N., Kuder, K. J., Satała, G., Głuch-Lutwin, M., & Latacz, G. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 270, 116345. [Link]
-
González-obeso, C., Espinoza-camacho, M. A., & González-díaz, H. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules (Basel, Switzerland), 30(14), 3183. [Link]
-
Iraji, A., Sabet, R., Kobarfard, F., & Foroumadi, A. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258. [Link]
-
ResearchGate. (2016). Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment. [Link]
-
Yamanashi, Y., Ogawa, M., & Ueda, S. (1997). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 40(14), 2265–2273. [Link]
-
Samadi, A., & Chtita, S. (2024). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent In. Molecules, 29(13), 3042. [Link]
-
Li, Y., Zhang, L., Wang, Y., Zhang, Y., & Wang, R. (2024). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules (Basel, Switzerland), 29(12), 2933. [Link]
-
El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules (Basel, Switzerland), 25(19), 4558. [Link]
-
Li, Y., Zhang, L., Wang, Y., Zhang, Y., & Wang, R. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 35(1), 226–236. [Link]
-
Zhang, L., Li, Y., Wang, Y., Zhang, Y., & Wang, R. (2009). 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) antagonizes NOP receptor-mediated potassium channel activation in rat periaqueductal gray slices. European journal of pharmacology, 606(1-3), 84–89. [Link]
-
Semantic Scholar. SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry. [Link]
-
Contino, M., Cignarella, A., & Colabufo, N. A. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Journal of Medicinal Chemistry, 64(1), 633–651. [Link]
-
ResearchGate. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. [Link]
-
Biscaia, M., Hayes, M., & Kelly, J. P. (2020). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of medicinal chemistry, 63(8), 4323–4342. [Link]
-
Melief, E. J., & Williams, J. T. (2015). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. PloS one, 10(7), e0131239. [Link]
-
Bar-On, P., Wagner, A., & Shorer, Y. (2020). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. International journal of molecular sciences, 21(9), 3149. [Link]
-
SciSpace. Structure-activity Exploration of Positive Allosteric Modulators of the Mu-opioid Receptor. [Link]
-
ResearchGate. The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. [Link]
Sources
- 1. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinergic system during the progression of Alzheimer's disease: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. arts.units.it [arts.units.it]
- 15. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (S)-N-benzylpiperidine-3-carboxamide under physiological conditions
An In-Depth Technical Guide to the Stability of (S)-N-benzylpiperidine-3-carboxamide Under Physiological Conditions
Introduction: The Imperative of Stability in Drug Discovery
In the trajectory of drug development, the stability of a candidate molecule is a cornerstone of its potential success. An otherwise potent and selective compound is of little therapeutic value if it cannot withstand the chemical and enzymatic rigors of the physiological environment to reach its target in sufficient concentration. This guide provides an in-depth analysis of the stability of (S)-N-benzylpiperidine-3-carboxamide, a scaffold of interest in medicinal chemistry. We will dissect the molecule's structural features—the amide linkage, the N-benzyl group, and the piperidine ring—to anticipate potential liabilities and outline a robust, self-validating experimental strategy to assess its stability under physiological conditions.
The core objective of these studies extends beyond mere compliance; they provide a foundational understanding that informs formulation design, predicts pharmacokinetic behavior, and mitigates risks associated with potentially toxic degradants. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.
Part 1: Anticipated Degradation Pathways
A molecule's structure is the primary determinant of its stability. For (S)-N-benzylpiperidine-3-carboxamide, we can identify two principal avenues of degradation under physiological conditions: chemical hydrolysis and enzymatic metabolism.
Chemical Stability: The Amide Bond
The carboxamide functional group is a prevalent feature in many pharmaceutical agents, generally favored for its metabolic stability compared to esters. However, it is not inert. While resistant to simple hydrolysis in neutral water, the amide bond can be cleaved under both acidic and basic conditions, a process that can occur, albeit slowly, at physiological pH (7.4).
-
Mechanism of Hydrolysis : The reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide. This process, catalyzed by acid or base, results in the cleavage of the C-N bond, yielding the corresponding carboxylic acid (piperidine-3-carboxylic acid) and amine (benzylamine). Although physiological pH is near neutral, the vast excess of water and the long residence times in the body necessitate a thorough evaluation. Forced degradation studies, which intentionally stress the molecule, are essential to identify if this pathway is a significant liability.
Metabolic Stability: The Role of Plasma and Hepatic Enzymes
The true test of stability for a systemic drug candidate occurs in the biological matrix, where a host of enzymes are poised to metabolize xenobiotics.
-
Plasma-Mediated Degradation : Human plasma contains various enzymes, including esterases and amidases, that can hydrolyze susceptible functional groups. Compounds containing amides are known to be potential substrates for these enzymes, making plasma stability a critical early checkpoint in drug discovery. Significant instability in plasma can lead to rapid clearance, a short in-vivo half-life, and consequently, poor efficacy.
-
Hepatic Metabolism : The liver is the primary site of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. For (S)-N-benzylpiperidine-3-carboxamide, several metabolic transformations are plausible:
-
N-dealkylation : The N-benzyl group is a prime target for oxidative N-dealkylation by CYP enzymes, which would cleave the benzyl group to yield the (S)-piperidine-3-carboxamide metabolite.
-
Piperidine Ring Oxidation : The piperidine ring itself can be a substrate for CYP-mediated oxidation, potentially leading to hydroxylated derivatives or ring-opening.
-
Aromatic Hydroxylation : The benzyl group's aromatic ring could undergo hydroxylation.
-
Understanding these potential metabolic fates is crucial for interpreting pharmacokinetic data and identifying active or toxic metabolites.
Caption: Potential chemical and metabolic degradation pathways.
Part 2: A Validated Experimental Framework for Stability Assessment
A robust assessment of stability requires a multi-pronged approach, combining studies on chemical stability (forced degradation) with evaluations in relevant biological matrices (plasma and liver microsomes). The entire workflow relies on a sensitive and specific bioanalytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Caption: A comprehensive workflow for stability assessment.
Protocol 2.1: Forced Degradation Study
Causality: This study intentionally exposes the compound to harsh conditions to accelerate degradation. Its purpose is not to mimic physiological conditions precisely, but to rapidly identify potential degradation products and establish the specificity of the analytical method, ensuring it can distinguish the parent compound from its degradants.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (S)-N-benzylpiperidine-3-carboxamide in acetonitrile.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: 3% H₂O₂, incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal: Incubate solution (in pH 7.4 buffer) at 60°C for 24 and 48 hours.
-
Photolytic: Expose solution (in pH 7.4 buffer) to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
-
Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Analyze all samples by LC-MS/MS to determine the percentage of parent compound remaining and to identify the mass of any major degradants.
Protocol 2.2: In Vitro Plasma Stability Assay
Causality: This assay determines the compound's stability against enzymatic degradation in plasma. It provides a direct measure of a key pharmacokinetic parameter that influences in vivo exposure. Using plasma from multiple species (e.g., human, rat, mouse) can reveal interspecies differences.
Methodology:
-
Preparation: Thaw pooled human plasma at 37°C. Prepare a 1 µM working solution of the test compound in plasma by spiking from a DMSO stock (final DMSO concentration should be ≤0.5%).
-
Incubation: Incubate the plate at 37°C.
-
Time Points: Collect samples at 0, 5, 15, 30, 60, and 120 minutes.
-
Reaction Termination: At each time point, transfer an aliquot of the plasma incubation into a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.
-
Sample Processing: Centrifuge the plate (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Controls: A positive control (a compound known to be unstable in plasma, e.g., Propantheline) is run in parallel to validate the assay's performance.
Protocol 2.3: In Vitro Liver Microsomal Stability Assay
Causality: This assay is a cornerstone of ADME screening, designed to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes. The rate of metabolism in this assay is used to calculate intrinsic clearance (CLint), a critical parameter for predicting in vivo hepatic clearance.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH cofactor (e.g., 1 mM) in buffer.
-
-
Incubation Mixture: In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM).
-
Initiation & Incubation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: Collect samples at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the microsomes.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Controls:
-
-NADPH Control: Run an incubation without the NADPH cofactor to check for non-NADPH-dependent degradation or chemical instability.
-
Positive Control: Include a compound with known metabolic lability (e.g., Verapamil, Dextromethorphan) to ensure the microsomes are metabolically active.
-
Part 3: Data Analysis and Interpretation
Quantitative analysis provides the critical outputs for decision-making. The disappearance of the parent compound over time is used to calculate key stability parameters.
Data Interpretation:
-
Half-Life (t½): The time required for 50% of the compound to be eliminated. It is calculated from the slope (k) of the natural logarithm of the percent remaining versus time plot.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): For the microsomal assay, this value represents the rate of metabolism normalized to the amount of microsomal protein.
-
CLint (µL/min/mg protein) = (0.693 / t½) x (1 / protein concentration)
-
Illustrative Data Summary:
| Assay | Matrix | Parameter | (S)-N-benzylpiperidine-3-carboxamide | Control (Verapamil) | Interpretation |
| Plasma Stability | Human Plasma | t½ (min) | > 120 | 45 | High stability in human plasma, suggesting low susceptibility to plasma enzymes. |
| Microsomal Stability | Human Liver Microsomes | t½ (min) | 65 | 15 | Moderate stability in HLM, indicating susceptibility to hepatic metabolism. |
| Microsomal Stability | Human Liver Microsomes | CLint (µL/min/mg) | 21.3 | 92.4 | Low to moderate intrinsic clearance. |
Conclusion
This guide outlines a comprehensive framework for assessing the stability of (S)-N-benzylpiperidine-3-carboxamide under physiological conditions. The molecule's amide bond, while generally robust, requires confirmation of its stability against hydrolysis. The primary liability is likely to be metabolic degradation mediated by hepatic enzymes, targeting the N-benzyl and piperidine moieties.
By executing the detailed protocols for forced degradation, plasma stability, and liver microsomal stability, researchers can build a complete stability profile. This profile is not merely a set of data points but a critical tool for risk assessment, enabling informed decisions in the optimization of lead compounds and the advancement of drug candidates toward clinical development. A thorough understanding of a molecule's stability is, and will always be, fundamental to the science of creating safe and effective medicines.
References
- How to Detect Amide Degradation Using Chromatographic Techniques.
- Plasma Stability. Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
- Protocol for the Human Liver Microsome Stability Assay.
- Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond. PubMed. (1998).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- In Vitro ADME, Stability Test, Plasma, Mouse. Pharmacology Discovery Services. (n.d.).
- 13.9: Hydrolysis of Amides. Chemistry LibreTexts. (2016).
- Plasma Stability Assay (human, dog, r
- Plasma Stability Assay.
- Metabolic stability in liver microsomes. Mercell. (n.d.).
- The hydrolysis of amides. Chemguide. (n.d.).
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
- Amide Hydrolysis: Mechanism, Conditions and Applic
- ADME Microsomal Stability Assay. BioDuro. (n.d.).
- Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Microsomal Stability Assay. MTTlab. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implement
- Some Basic Facts about Forced Degrad
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
- Plasma Stability Assay. Domainex. (n.d.).
- Analytical Techniques for the Assessment of Drug Stability.
- Stability Testing: The Crucial Development Step.
- Analytical Techniques In Stability Testing.
- Stability Testing of Pharmaceutical Products. (2012).
- Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. (n.d.).
- Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… OUCI. (2026).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Stability issues of (S)-benzyl piperidin-3-ylcarbamate under acidic conditions. Benchchem. (2025).
- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Deriv
- Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives.
- **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Methodological & Application
Application Note: A Step-by-Step Guide to the Synthesis of (S)-N-benzylpiperidine-3-carboxamide
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of (S)-N-benzylpiperidine-3-carboxamide, a valuable chiral building block in medicinal chemistry. The piperidine-3-carboxamide scaffold is a privileged structure found in various pharmacologically active agents, including antithrombotics.[1] This guide details a robust two-step synthetic sequence commencing with the N-benzylation of (S)-piperidine-3-carboxylic acid ((S)-Nipecotic acid), followed by a highly efficient amide coupling reaction. The document is designed for researchers, chemists, and drug development professionals, offering not only a procedural walkthrough but also critical insights into the rationale behind experimental choices, troubleshooting, and reaction optimization.
Introduction and Strategic Overview
The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing three-dimensional complexity.[2] Specifically, the chiral piperidine-3-carboxamide core is of significant interest due to its presence in molecules with diverse biological activities.[1][3] The target molecule, (S)-N-benzylpiperidine-3-carboxamide, incorporates the N-benzyl group, a common pharmacophore known to modulate receptor affinity and metabolic stability in various drug candidates.[4][5]
The synthetic strategy outlined herein is a logical and efficient two-step process designed to ensure high yield and stereochemical integrity.
-
Step 1: N-Alkylation. The synthesis begins with the direct N-benzylation of the commercially available chiral starting material, (S)-piperidine-3-carboxylic acid. This step selectively installs the benzyl group onto the piperidine nitrogen.
-
Step 2: Amide Coupling. The resulting (S)-1-benzylpiperidine-3-carboxylic acid is then converted to the target primary amide via a modern peptide coupling reaction. This method is chosen for its mild conditions and high efficiency, which are crucial for preventing side reactions.
The overall workflow is depicted below.
Caption: High-level synthetic workflow for (S)-N-benzylpiperidine-3-carboxamide.
Experimental Protocols
Part 1: Synthesis of (S)-1-Benzylpiperidine-3-carboxylic Acid (Intermediate)
This procedure describes the direct alkylation of the secondary amine of (S)-Nipecotic acid with benzyl bromide.
Protocol Details:
-
Reaction Setup: To a round-bottom flask charged with (S)-piperidine-3-carboxylic acid (1.0 eq), add a suitable solvent such as acetonitrile or DMF (approx. 0.5 M concentration).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.5 - 3.0 eq). The base is critical for neutralizing the carboxylic acid proton and the hydrobromic acid byproduct generated during the reaction.
-
Alkylation: Add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in water and adjust the pH to ~11 using 1M NaOH.
-
Wash the aqueous solution with an organic solvent like ethyl acetate or diethyl ether (2x) to remove any unreacted benzyl bromide and other non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~5-6 with 1M HCl. The product should precipitate as a zwitterion.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-1-benzylpiperidine-3-carboxylic acid. Further purification is typically not required for the next step.
-
Part 2: Synthesis of (S)-N-benzylpiperidine-3-carboxamide (Target Molecule)
This protocol employs a standard and highly reliable amide coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Principle of Amide Coupling: Directly reacting a carboxylic acid with an amine to form an amide is challenging due to a rapid acid-base reaction that forms a stable ammonium carboxylate salt.[6] Coupling agents like EDC circumvent this issue by activating the carboxylic acid. EDC converts the hydroxyl group of the acid into a good leaving group, forming a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by an amine. The addition of HOBt is a crucial optimization; it reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to side reactions (like N-acylurea formation) and minimizes the risk of racemization at the chiral center, leading to a cleaner reaction and higher yield of the desired product.[7]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| (S)-1-Benzylpiperidine-3-carboxylic Acid | 219.27 | 1.0 | 10 | 2.19 g |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl) | 191.70 | 1.2 | 12 | 2.30 g |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.2 | 12 | 1.62 g |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 25 | 4.36 mL |
| Ammonia (7N solution in Methanol) | 17.03 | 2.0 | 20 | 2.86 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-1-benzylpiperidine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl from EDC·HCl and facilitate the coupling reaction. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the solution of ammonia in methanol (2.0 eq) dropwise. The use of an ammonia solution is a practical way to introduce the gaseous nucleophile.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2x) to remove unreacted HOBt and the acid, followed by a water wash (1x), and finally a brine wash (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, such as 0-10% Methanol in Dichloromethane, is typically effective for isolating the final product.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield (S)-N-benzylpiperidine-3-carboxamide as a solid.
Troubleshooting and Key Considerations
-
Low Yield in Coupling Step: If the amide coupling reaction is sluggish or yields are low, ensure all reagents and solvents are anhydrous. Water can hydrolyze the active intermediates. Consider using alternative, more potent coupling agents like HATU, especially if steric hindrance is a factor.[7]
-
EDC Byproduct Removal: The urea byproduct formed from EDC is sometimes difficult to remove. The aqueous workup is designed to remove most of it, but if it co-elutes with the product during chromatography, an acidic wash (e.g., 1M HCl) during workup can help by protonating the urea, making it more water-soluble.
-
Racemization: While HOBt significantly suppresses racemization, it is crucial to avoid excessive heat or prolonged exposure to strong bases, which could compromise the stereochemical purity of the final product.
-
Safety: Always handle reagents in a well-ventilated fume hood. Benzyl bromide is a lachrymator, and coupling reagents can be sensitizers. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This application note provides a validated and robust two-step protocol for the synthesis of (S)-N-benzylpiperidine-3-carboxamide. By detailing the chemical rationale behind each step and offering practical guidance, this document serves as a reliable resource for chemists in the pharmaceutical and life sciences sectors. The described methodology is scalable and utilizes common laboratory reagents, making it an accessible and efficient route to this important chiral building block.
References
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. PMC. Available at: [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications. Available at: [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate. Available at: [Link]
-
synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. Available at: [Link]
-
N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]
- A kind of preparation method of (S)-nipecotic acid. Google Patents.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. QuickCompany. Available at: [Link]
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
-
A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Available at: [Link]
-
Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. PubMed. Available at: [Link]
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. PMC. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
Sources
- 1. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Amide coupling protocols for preparing (S)-N-benzylpiperidine-3-carboxamide
Application Note: Precision Synthesis of (S)-N-benzylpiperidine-3-carboxamide
Abstract
This application note details the optimized synthetic protocols for the preparation of (S)-N-benzylpiperidine-3-carboxamide, a privileged scaffold in medicinal chemistry (e.g., muscarinic agonists, cholinesterase inhibitors). We present two distinct methodologies: a modern, scalable approach using Propylphosphonic Anhydride (T3P) and a traditional robust method using EDC/HOBt. Both protocols are engineered to suppress the critical risk of
Strategic Analysis & Retrosynthesis
The Challenge: Chirality & Chemoselectivity
The synthesis of (S)-N-benzylpiperidine-3-carboxamide presents two primary chemical challenges:
-
Regioselectivity: The starting material, (S)-piperidine-3-carboxylic acid (nipecotic acid), contains both a secondary amine and a carboxylic acid. Attempting direct coupling without protection leads to uncontrolled oligomerization (self-coupling). Therefore, N-protection (Boc) is mandatory.
-
Enantiomeric Integrity: The chiral center at C3 is
to the carbonyl. Activation of the carboxylic acid increases the acidity of the C3 proton. In the presence of base, this can lead to racemization via an enol/enolate intermediate or an oxazolone pathway.[1]
Retrosynthetic Logic
The strategy involves a three-stage workflow:
-
Coupling: Reaction of (S)-1-Boc-piperidine-3-carboxylic acid with benzylamine.
-
Deprotection: Removal of the Boc group under acidic conditions.
-
Free-Basing: Isolation of the free amine or formation of a stable salt.
Figure 1: Retrosynthetic pathway emphasizing the protected intermediate strategy.
Protocol A: T3P Coupling (Recommended for Scale & Purity)
Rationale: Propylphosphonic Anhydride (T3P) is a cyclic anhydride that acts as a coupling agent.[2] Unlike carbodiimides, T3P generates water-soluble byproducts, simplifying workup. Crucially, it exhibits a lower propensity for racemization because it does not form the highly reactive O-acylisourea intermediate prone to oxazolone formation.
Materials
-
(S)-1-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure
-
Setup: Charge a flame-dried reaction flask with (S)-1-Boc-piperidine-3-carboxylic acid (1.0 equiv) and anhydrous EtOAc (10 mL/g).
-
Base Addition: Cool the solution to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.
-
T3P Activation: Add T3P solution (1.5 equiv) dropwise. Note: T3P is viscous; weigh it rather than pipetting for accuracy.
-
Amine Addition: Add benzylamine (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The active ester is usually consumed rapidly.
-
-
Workup (The "Self-Cleaning" Step):
-
Dilute with EtOAc.[3]
-
Wash with Water (2x) (Removes T3P byproducts).
-
Wash with 0.5 M HCl (2x) (Removes unreacted benzylamine).
-
Wash with Sat. NaHCO₃ (2x) (Removes unreacted acid).
-
Wash with Brine (1x).
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Result: Typically yields a white/off-white solid or viscous oil requiring no chromatography.
-
Protocol B: EDC/HOBt Coupling (The "Classic" Robust Method)
Rationale: This method utilizes 1-Hydroxybenzotriazole (HOBt) to trap the reactive O-acylisourea formed by EDC, converting it into a more stable "active ester." This suppresses the formation of the oxazolone intermediate, which is the primary vector for racemization.
Materials
-
(S)-1-Boc-piperidine-3-carboxylic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HOBt (anhydrous or hydrate) (1.2 equiv)
-
DIPEA (2.0 equiv)[6]
Step-by-Step Procedure
-
Activation: Dissolve (S)-1-Boc-piperidine-3-carboxylic acid in DCM (10 mL/g) at 0 °C.
-
Reagent Addition: Add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv).
-
Stirring: Stir at 0 °C for 15–30 minutes to ensure formation of the HOBt-active ester.
-
Coupling: Add benzylamine (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Warm to room temperature and stir for 12–16 hours (overnight).
-
Workup:
-
Purification: Unlike Method A, this route often requires flash column chromatography (SiO₂, Hexane/EtOAc gradient) to remove urea byproducts if they precipitate poorly.
Protocol C: Deprotection (Boc Removal)
Warning: The product is a secondary amine. After deprotection, it is highly polar and water-soluble.
-
Dissolution: Dissolve the intermediate from Method A or B in DCM (5 mL/g).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor for disappearance of the Boc-protected material by LC-MS (M-100 mass loss).
-
Workup (Free Base):
-
Concentrate in vacuo to remove excess TFA.
-
Redissolve in DCM.[6]
-
Slowly add Sat. Na₂CO₃ or 1M NaOH until pH > 12.
-
Extract with DCM (3x) or CHCl₃/IPA (3:1) if the product is highly water-soluble.
-
Dry (Na₂SO₄) and concentrate to yield (S)-N-benzylpiperidine-3-carboxamide.
-
Analytical Validation & Quality Control
Chiral HPLC Method
To verify the (S)-enantiomer excess (ee%), use a polysaccharide-based chiral column.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210/254 nm.
-
Target: ee% > 98%.
NMR Characterization (CDCl₃)
-
¹H NMR: Look for the characteristic benzylic methylene doublet (~4.4 ppm) and the piperidine ring protons.
-
Diagnostic: The absence of the Boc singlet (~1.45 ppm) confirms deprotection.
Workflow Visualization
Figure 2: Decision tree and process flow for the synthesis of the target amide.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of active ester | Ensure anhydrous solvents. If using T3P, ensure base (DIPEA) is added before T3P. |
| Racemization | High pH or Temp | Keep reaction at 0°C during activation. Use T3P instead of EDC. Reduce DIPEA equivalents. |
| Precipitate in EDC | Urea byproduct | The urea from EDC is water-soluble but can precipitate in DCM. Wash thoroughly with 10% Citric Acid or switch to T3P. |
| Product stuck in Aq. | High polarity after deprotection | During extraction of free amine, use "salting out" (add NaCl) or use CHCl₃/IPA (3:1) as organic solvent.[3] |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Bachem. (2024).[1] Peptide Coupling Reagents: A Guide to Mechanisms and Applications. Bachem Technical Notes.
-
BenchChem. (2025).[3][7][8] Application Notes and Protocols for Amide Coupling.
-
Archimica. (2010). T3P (Propylphosphonic Anhydride) Application Guide.
Sources
- 1. bachem.com [bachem.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reagents for N-benzylation of (S)-piperidine-3-carboxamide
Application Note: Strategic N-Benzylation of (S)-Piperidine-3-carboxamide
Executive Summary & Challenge Definition
The N-benzylation of (S)-piperidine-3-carboxamide (also known as (S)-nipecotamide) presents a classic yet critical chemoselectivity challenge in medicinal chemistry. This scaffold is a privileged intermediate in the synthesis of covalent inhibitors (e.g., PARP inhibitors) and GPCR ligands.
The Core Challenge:
-
Nucleophilic Competition: The substrate contains two nucleophilic nitrogen atoms: the secondary amine (piperidine ring, pKa ~11) and the primary amide (carboxamide, pKa ~15-17). While the amine is significantly more nucleophilic, harsh conditions (strong bases like NaH) can deprotonate the amide, leading to competitive N-alkylation or O-alkylation (imidate formation).
-
Stereochemical Integrity: The (S)-configuration at the C3 position must be preserved. High temperatures or strong bases can induce racemization via enolization of the adjacent carbonyl group.
-
Over-Alkylation: The secondary amine product is more nucleophilic than the starting material, creating a risk of quaternization (formation of the bis-benzyl ammonium salt).
This guide details two validated protocols: Reductive Amination (Method A) for high-precision discovery chemistry, and Direct Alkylation (Method B) for cost-effective scale-up.
Reaction Pathway & Mechanism
The following diagram illustrates the divergent pathways. We prioritize the pathway that avoids the "Quaternary Salt Trap" and "Amide Interference."
Figure 1: Chemoselectivity landscape. Method A (Green path) offers the highest fidelity, while Method B (Yellow path) requires strict stoichiometric control.
Method A: Reductive Amination (The Gold Standard)
Rationale: This is the preferred method for medicinal chemistry (mg to gram scale). It utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the amide functionality.
Advantages:
-
Mono-alkylation specific: The reaction stops at the tertiary amine; quaternization is mechanistically impossible under these conditions.
-
Chemoselective: STAB is too weak to reduce the amide or racemize the C3 center.
Protocol 1: STAB-Mediated Reductive Amination
Reagents:
-
Substrate: (S)-Piperidine-3-carboxamide (1.0 equiv)
-
Reagent: Benzaldehyde (1.05 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Additive: Acetic Acid (1.0 equiv) – Optional, accelerates imine formation.[1]
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under N₂, dissolve (S)-piperidine-3-carboxamide (10 mmol) in DCE (40 mL). Add Benzaldehyde (10.5 mmol).
-
Note: If solubility is poor in DCE, use a DCE/MeOH (9:1) mixture, though pure DCE is preferred to minimize borohydride decomposition.[1]
-
-
Activation: Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the carbinolamine/iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.
-
Why portion-wise? To control mild exotherm and hydrogen gas evolution.
-
-
Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by LC-MS (Target M+H: ~219.1).
-
Quench & Workup:
-
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient).
Method B: Direct Alkylation (Scale-Up Alternative)
Rationale: For larger scales (>100g) where STAB costs are prohibitive, direct alkylation with Benzyl Bromide is viable.[1] Success depends entirely on Base Selection and Stoichiometry .
Critical Control Point: Do NOT use strong bases (NaH, KOH) or excess alkyl halide.[1] Use a mild inorganic base (K₂CO₃) that can neutralize the HBr byproduct but is not strong enough to deprotonate the amide (pKa ~15).
Protocol 2: Controlled Nucleophilic Substitution
Reagents:
-
Substrate: (S)-Piperidine-3-carboxamide (1.0 equiv)
-
Reagent: Benzyl Bromide (BnBr) (0.95 equiv - Slight deficit is crucial)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, granular, anhydrous)[1]
-
Solvent: Acetonitrile (ACN) or DMF.[3]
Step-by-Step Procedure:
-
Suspension: Suspend (S)-piperidine-3-carboxamide (50 mmol) and K₂CO₃ (100 mmol) in ACN (250 mL).
-
Slow Addition: Cool to 0°C. Dissolve BnBr (47.5 mmol, 0.95 equiv) in ACN (20 mL) and add dropwise via syringe pump or addition funnel over 1 hour.
-
Why deficit? Leaving 5% unreacted starting material is easier to separate than 5% bis-alkylated quaternary salt.
-
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Filtration: Filter off the inorganic solids (K₂CO₃/KBr). Wash the cake with ACN.
-
Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove DMF/traces of amide starting material) and brine.
-
Purification: Recrystallization (EtOAc/Heptane) is often possible here due to the high crystallinity of the product, avoiding chromatography.
Comparative Analysis & Troubleshooting
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Selectivity | High (Mono-alkylation exclusive) | Moderate (Risk of quaternization) |
| Reagent Cost | High (STAB, Boron waste disposal) | Low (BnBr, K2CO3) |
| Impurity Profile | Boron salts (removed in workup) | Bis-benzyl quaternary salt (hard to remove) |
| Chiral Integrity | Excellent (Mild, slightly acidic pH) | Good (Mild basic pH) |
| Recommendation | Discovery / Lead Op (<10g) | Process / Manufacturing (>100g) |
Troubleshooting Guide:
-
Issue: Low Conversion (Method A).
-
Cause: Steric bulk or poor imine formation.
-
Fix: Add 3Å Molecular Sieves to the reaction to scavenge water and drive imine formation before adding STAB.
-
-
Issue: Racemization (Method B).
-
Cause: Temperature too high or base too strong.
-
Fix: Switch from DMF (requires harder removal) to ACN. Ensure temp does not exceed 40°C.
-
-
Issue: Solubility of Substrate.
-
Fix: (S)-piperidine-3-carboxamide is polar. If insoluble in DCM/ACN, use DMF or add 10% MeOH.[1] Note that MeOH reacts with BnBr (slowly), so Method A is preferred for MeOH-soluble substrates.
-
Validated Workflow Diagram
Figure 2: Decision matrix and process flow for synthesis selection.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7][8] J. Org.[4][5][8][9] Chem.1996 , 61, 3849–3862.[1][4][6] Link
-
Panayides, J.-L. ; et al. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Eur. J. Med. Chem.2019 , 179, 680-693.[1][10] Link
-
BenchChem Application Note. Experimental procedure for N-benzylation of piperidine derivatives. BenchChem Protocols. Link
-
Clayden, J. ; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable and Efficient Synthesis of (S)-N-benzylpiperidine-3-carboxamide
Introduction
(S)-N-benzylpiperidine-3-carboxamide is a key chiral building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents.[1][2] The piperidine scaffold is a prevalent core in numerous pharmaceuticals, and its derivatives are of significant interest in drug discovery.[1][2][3] The specific stereochemistry at the C3 position is often crucial for biological activity, making enantiomerically pure starting materials and scalable synthetic routes highly valuable.[1][4] This document provides a detailed, scalable, and field-proven protocol for the synthesis of (S)-N-benzylpiperidine-3-carboxamide, starting from commercially available (S)-piperidine-3-carboxylic acid (also known as (S)-nipecotic acid).
This guide is intended for researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process.
Synthetic Strategy: A Two-Step Approach
The most direct and scalable approach to (S)-N-benzylpiperidine-3-carboxamide involves the formation of an amide bond between the carboxylic acid of (S)-piperidine-3-carboxylic acid and benzylamine. To prevent side reactions, such as the self-coupling of the piperidine starting material, the secondary amine of the piperidine ring is first protected with a suitable protecting group, most commonly the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the amide coupling conditions and can be readily removed in the final step.
This two-step sequence is outlined below:
-
N-Boc Protection: The secondary amine of (S)-piperidine-3-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) to yield (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.
-
Amide Coupling and Deprotection: The Boc-protected acid is then coupled with benzylamine using a suitable coupling agent. The resulting Boc-protected intermediate can be deprotected under acidic conditions to yield the final product, (S)-N-benzylpiperidine-3-carboxamide.
Caption: Overall synthetic workflow for (S)-N-benzylpiperidine-3-carboxamide.
Experimental Protocols
Part 1: Synthesis of (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Rationale: The Boc protection of the piperidine nitrogen is a critical first step to prevent its reaction during the subsequent amide coupling.[5] Using a mild base like sodium bicarbonate in a mixed aqueous-organic solvent system ensures efficient reaction while minimizing potential side reactions.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| (S)-Piperidine-3-carboxylic acid | 129.16 | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 18.6 g | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 13.0 g | 2.0 |
| Dioxane | - | 100 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve (S)-piperidine-3-carboxylic acid (10.0 g, 77.4 mmol) and sodium bicarbonate (13.0 g, 154.8 mmol) in a mixture of 100 mL of water and 100 mL of dioxane.
-
Stir the mixture at room temperature until all solids have dissolved.
-
To this solution, add di-tert-butyl dicarbonate (18.6 g, 85.1 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a white solid. The product is typically of high purity and can be used in the next step without further purification.
Part 2: Synthesis of (S)-N-benzylpiperidine-3-carboxamide
Rationale: The amide coupling is facilitated by a carbodiimide coupling agent, such as EDC, in the presence of an activating agent like HOBt to form an active ester, which then reacts with benzylamine.[6] This method is efficient and minimizes racemization. The final deprotection is achieved under acidic conditions to remove the Boc group.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| (S)-1-Boc-piperidine-3-carboxylic acid | 229.27 | 10.0 g | 1.0 |
| Benzylamine | 107.15 | 4.9 mL | 1.1 |
| EDC (EDCI) | 191.70 | 9.2 g | 1.1 |
| HOBt | 135.13 | 6.5 g | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.1 mL | 2.0 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 50 mL | - |
Procedure:
-
Amide Coupling:
-
To a solution of (S)-1-Boc-piperidine-3-carboxylic acid (10.0 g, 43.6 mmol) in 200 mL of dichloromethane (DCM), add HOBt (6.5 g, 48.0 mmol) and EDC (9.2 g, 48.0 mmol).
-
Add DIPEA (15.1 mL, 87.2 mmol) to the mixture and stir at room temperature for 15 minutes.
-
Add benzylamine (4.9 mL, 48.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-1-Boc-N-benzylpiperidine-3-carboxamide.
-
-
Boc Deprotection:
-
Dissolve the crude (S)-1-Boc-N-benzylpiperidine-3-carboxamide in 50 mL of DCM.
-
Add trifluoroacetic acid (TFA) (50 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH 10-11 with 1 M NaOH.
-
Extract the product with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure (S)-N-benzylpiperidine-3-carboxamide.
-
Analytical Characterization
The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the final product.
-
Melting Point: As a measure of purity.
Troubleshooting and Optimization
| Issue | Probable Cause | Solution |
| Low yield in Boc protection | Incomplete reaction or product loss during workup. | Ensure vigorous stirring and allow for sufficient reaction time. Be careful with pH adjustment during workup to avoid product loss. |
| Side products in amide coupling | Racemization or side reactions of the coupling agent. | Perform the reaction at 0 °C to room temperature. Use HOBt to suppress racemization. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor closely by TLC. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.
-
TFA is highly corrosive; handle with extreme caution.
Conclusion
The described two-step synthetic route provides a scalable and efficient method for the production of (S)-N-benzylpiperidine-3-carboxamide with high purity and enantiomeric excess. The use of a Boc protecting group strategy followed by a standard amide coupling and deprotection sequence is a robust and well-established methodology in organic synthesis.[5][6] This protocol is designed to be a reliable guide for researchers and professionals in the pharmaceutical and chemical industries.
Caption: Logical flow of the two-phase synthetic process.
References
- Jung, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry.
- Jung, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv.
- Various Authors. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ResearchGate.
- Jung, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. PubMed.
- Jung, M., et al. (2026). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Sciety.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Unpublished.
- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine Carbamates. BenchChem.
- Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Various Authors. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC.
- Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Various Authors. (2022). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Polish Pharmaceutical Society.
- BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. BenchChem.
- BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. BenchChem.
- Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Saeedi, M., et al. (2020). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. PubMed.
- Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Various Authors. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Various Authors. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chiral Pyridine Carboxamides. BenchChem.
- Various Authors. (2021). The design of novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides. ResearchGate.
- Various Authors. (2024). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.
- Ágai, B., et al. (2024). A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate.
- Various Authors. (1987). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed.
- Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Various Authors. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enantioselective synthesis of piperidine-3-carboxamide derivatives
Application Note: Enantioselective Synthesis of Piperidine-3-Carboxamide Derivatives
Executive Summary
The chiral piperidine-3-carboxamide scaffold is a privileged pharmacophore embedded within numerous blockbuster drugs and clinical candidates, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, as well as emerging Cathepsin K inhibitors and anti-melanoma agents. For drug development professionals, accessing this chiral core with high enantiomeric excess (ee) and scalability is a persistent challenge. Traditional chiral pool syntheses or wasteful racemic resolutions are increasingly being replaced by transition-metal-catalyzed asymmetric transformations.
As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, quantitative optimization data, and self-validating experimental protocols for the enantioselective synthesis of piperidine-3-carboxamides. By bridging the gap between fundamental organometallic chemistry and process-scale manufacturing, this guide provides actionable workflows for modern synthetic laboratories.
Mechanistic Rationale & Causality in Asymmetric Catalysis
The direct asymmetric hydrogenation of non-protected 1,4,5,6-tetrahydropyridine-3-carboxamides is thermodynamically and kinetically demanding due to the low reactivity of the enamine double bond[1]. To overcome this, process chemists have engineered highly specific catalytic environments:
-
The Role of Brønsted Acids: The addition of a Brønsted acid, such as p-toluenesulfonic acid (TsOH), is not merely an additive but a mechanistic necessity[1]. TsOH protonates the enamine to form an iminium intermediate, drastically increasing the electrophilicity of the substrate. This facilitates a rapid and stereoselective hydride transfer from the chiral Ruthenium-hydride species[1].
-
Halide Effects (KBr Addition): In Ru-BINAP systems, the addition of potassium bromide (KBr) acts as a halide source that stabilizes the active catalytic species, preventing catalyst deactivation and enabling massive substrate-to-catalyst (S/C) ratios up to 1000[1].
-
Solvent Causality: Transitioning the reaction solvent from methanol to 2-propanol is critical for substrate stability[1]. Methanol can induce solvolysis and side reactions over prolonged heating, whereas 2-propanol preserves the integrity of the tetrahydropyridine core during the high-pressure hydrogenation cycle[1].
For highly substituted derivatives (e.g., C6-substituted piperidines), an alternative mechanistic approach utilizes Rhodium-catalyzed enantioselective dearomatization of nicotinamide-derived pyridinium salts[2]. Here, the use of axially chiral bisphosphines like (R)-Xyl-BINAP directs the nucleophilic attack of arylboronic acids, establishing a fully substituted stereogenic center directly from an aromatic precursor[2][3].
Quantitative Data Summaries
The following tables summarize the critical optimization parameters for the asymmetric hydrogenation of tetrahydropyridines, alongside the pharmacological targets that rely on these enantioselective workflows.
Table 1: Catalyst and Additive Optimization for Asymmetric Hydrogenation (Substrate: 1,4,5,6-Tetrahydropyridine-3-carboxamide)
| Catalyst System | Additive | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| Ru(CF3CO2)2{(S)-phanephos} | None | Methanol | < 10 | N/A |
| RuCl2{(R)-binap} | None | Methanol | 39 | -59 |
| Ru(CF3CO2)2{(S)-binap} | TsOH·H2O | Methanol | > 99 | 70 |
| Ru(CF3CO2)2{(S)-binap} | TsOH·H2O + KBr | 2-Propanol | > 99 | 70.1 (99.6 after cryst.) |
Data derived from the scalable synthesis protocols developed for Alogliptin manufacturing[1].
Table 2: Pharmacological Applications of Piperidine-3-Carboxamide Derivatives
| Compound / Derivative | Primary Target | Therapeutic Indication | Key Structural Feature |
| Alogliptin | DPP-4 Enzyme | Type 2 Diabetes | (R)-Piperidine-3-amine core (via Hofmann rearrangement) |
| Compound H-9 | Cathepsin K | Osteoporosis | N-arylpiperidine-3-carboxamide interacting with P3 pocket |
| Hit 1 Analogues | Senescence Induction | Melanoma | N-arylpiperidine-3-carboxamide scaffold |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. In-Process Controls (IPCs) are mandated to ensure that failures are caught before downstream progression.
Protocol A: Synthesis of Prochiral 1,4,5,6-Tetrahydropyridine-3-carboxamide
Objective: Generate the prochiral enamine substrate via partial reduction of nicotinamide[1][4].
-
Preparation: Charge a high-pressure reactor with nicotinamide (1.0 equiv) and Methanol (10 volumes).
-
Catalyst Loading: Add 10% Pd/C (Type-K) carefully under an inert argon atmosphere to prevent spontaneous ignition.
-
Hydrogenation: Pressurize the vessel with H2 gas to exactly 0.1 MPa. Causality: Exceeding this pressure will lead to over-reduction, yielding the racemic fully saturated piperidine.
-
Reaction: Stir the mixture at 40 °C for 21 hours.
-
IPC (Self-Validation): Sample the reaction and analyze via HPLC. The target ratio should be approximately 1:77:22 (Nicotinamide : Tetrahydropyridine : Piperidine).
-
Isolation: Filter the catalyst through a Celite pad. Concentrate the filtrate and crystallize the product from Methanol to afford the pure enamide (approx. 70% yield).
Protocol B: Ru-Catalyzed Asymmetric Hydrogenation to (R)-Nipecotamide
Objective: Enantioselective reduction of the enamide to (R)-piperidine-3-carboxamide[1][4].
-
Salt Formation: Suspend 1,4,5,6-tetrahydropyridine-3-carboxamide (1.0 equiv) in Ethanol. Add p-toluenesulfonic acid monohydrate (TsOH·H2O, 0.99 equiv). Stir at 25 °C for 3 hours, then isolate the resulting mono-p-toluenesulfonate salt.
-
Catalyst Preparation: In a separate Schlenk flask, prepare a solution of [Ru(CF3CO2)2{(S)-binap}] (0.1 mol%) and KBr (1.0 mol%) in degassed 2-Propanol.
-
Asymmetric Hydrogenation: Transfer the substrate salt and the catalyst solution into a high-pressure autoclave. Pressurize with H2 (1.0 MPa) and heat to 50 °C for 15 hours.
-
IPC (Self-Validation): Analyze an aliquot via Chiral HPLC. Conversion should be >99% with an initial ee of ~70%.
-
Stereopurification: Concentrate the reaction mixture and recrystallize the crude product from Ethanol. This thermodynamic upgrading process selectively precipitates the enantiopure (R)-piperidine-3-carboxamide p-toluenesulfonate salt (>99.6% ee, 68% isolated yield).
Protocol C: Rh-Catalyzed Enantioselective Dearomatization (For C6-Substituted Derivatives)
Objective: Direct synthesis of highly substituted chiral dihydropyridine carboxamides[2][3].
-
Preparation: In a glovebox, charge a vial with nicotinamide-derived pyridinium salt (1.0 equiv), arylboronic acid pinacol ester (2.0 equiv),[Rh(COD)2]BF4 (5 mol%), and (R)-Xyl-BINAP (6 mol%).
-
Solvent Addition: Add a degassed mixture of Dioxane/Water (10:3 ratio). Causality: The biphasic nature is required to solubilize both the lipophilic boronic ester and the highly polar pyridinium salt.
-
Reaction: Seal the vial, remove from the glovebox, and heat at 75 °C for 12 hours.
-
Isolation: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash column chromatography to yield the C6-substituted dihydropyridine carboxamide (up to 99% ee).
Pathway Visualizations
Fig 1. Catalytic workflow for the asymmetric hydrogenation to (R)-piperidine-3-carboxamide.
Fig 2. Pharmacological pathway of piperidine-3-carboxamide derivatives in glycemic control.
References
-
Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]
Sources
Procedure for recrystallization of (S)-N-benzylpiperidine-3-carboxamide
An In-Depth Technical Guide to the Purification of (S)-N-benzylpiperidine-3-carboxamide via Recrystallization
Abstract
This comprehensive application note provides a detailed protocol for the purification of (S)-N-benzylpiperidine-3-carboxamide, a chiral intermediate of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a fundamental motif in a vast array of pharmaceuticals.[1][2] Achieving high enantiomeric and chemical purity is a critical step for accurate biological evaluation and to meet stringent regulatory standards.[3] This guide elucidates the principles of recrystallization, offers a robust, step-by-step methodology, and provides expert insights into optimizing the purification process to obtain high-purity crystalline material.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[4] Impurities, on the other hand, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (and thus stay in the mother liquor upon crystallization).
The process involves dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which highly ordered, pure crystals precipitate.[3] The slow growth of the crystal lattice selectively incorporates molecules of the desired compound, excluding impurities.
Materials and Equipment
Materials:
-
Crude (S)-N-benzylpiperidine-3-carboxamide
-
Methanol (ACS Grade or higher)
-
Other potential screening solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile)
-
Deionized Water
-
Activated Carbon (optional, for color removal)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying organic extracts if necessary from a prior workup)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel (short-stem)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper for Büchner funnel
-
Ice bath
-
Spatulas and weighing balance
-
Drying oven or vacuum desiccator
Protocol Part I: Solvent System Selection
The success of recrystallization is critically dependent on the choice of solvent.[4] A systematic screening process is the most effective way to identify an optimal solvent.
Screening Procedure:
-
Place approximately 20-30 mg of the crude (S)-N-benzylpiperidine-3-carboxamide into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, acetonitrile, water) dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. A suitable solvent should show poor solubility.
-
Gently heat the test tubes that showed poor solubility at room temperature in a water bath.[1]
-
An ideal solvent will completely dissolve the compound upon heating. If the compound dissolves, it is a potential candidate.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The formation of a significant crystalline precipitate upon cooling indicates a suitable solvent. Based on literature for similar compounds, methanol is an excellent starting point for this specific molecule.[5]
Protocol Part II: Recrystallization of (S)-N-benzylpiperidine-3-carboxamide
This protocol assumes methanol has been selected as the recrystallization solvent.
Step 1: Dissolution
-
Place the crude (S)-N-benzylpiperidine-3-carboxamide into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of methanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with constant stirring.
-
Continue to add small portions of hot methanol dropwise until the solid has just completely dissolved.[3] It is crucial to avoid adding a large excess of solvent, as this will reduce the final yield.
Step 2: Hot Filtration (Optional) This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present.
-
If colored impurities are present, add a very small amount of activated carbon to the hot solution and swirl for a few minutes.
-
Pre-heat a clean Erlenmeyer flask and a short-stem glass funnel on the hot plate.
-
Place a piece of fluted filter paper into the pre-heated funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated flask.[4] This step should be performed rapidly to prevent premature crystallization in the funnel.
Step 3: Crystallization
-
Remove the flask from the heat source and cover it with a watch glass or beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.[4]
Step 4: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold methanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry into the Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold methanol to rinse away any adhering mother liquor containing impurities.[1] Use minimal solvent to avoid significant loss of the product.
-
Continue to draw air through the crystals on the filter for several minutes to partially dry them.
Step 5: Drying
-
Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated fume hood, placing them in a vacuum desiccator, or using a vacuum oven at a mild temperature (e.g., 40-50 °C).
Data Presentation and Expected Results
The following table provides illustrative parameters for the recrystallization of (S)-N-benzylpiperidine-3-carboxamide. Actual values may vary based on the purity of the crude material.
| Parameter | Value | Notes |
| Solvent | Methanol | Selected based on screening and literature precedence.[5] |
| Crude Material:Solvent Ratio | ~1 g : 10-20 mL | This is an estimate; use the minimum hot solvent required. |
| Dissolution Temperature | ~65 °C (Boiling Point) | Ensure complete dissolution of the solid. |
| Cooling Protocol | Slow cool to RT, then ≥30 min at 0-4 °C | Slow cooling is critical for high purity.[3] |
| Expected Yield | 75-90% | Highly dependent on the purity of the crude starting material. |
| Expected Purity | >98% | Purity should be assessed by HPLC, chiral HPLC, and NMR. |
Visualized Workflow
The following diagram outlines the logical flow of the recrystallization procedure.
Caption: A decision-making workflow for the recrystallization of (S)-N-benzylpiperidine-3-carboxamide.
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to the melting point of the solid being lower than the boiling point of the solvent, or the solution being too concentrated. To remedy this, add slightly more hot solvent and reheat until the oil dissolves, then attempt to cool again slowly. Seeding with a previously obtained pure crystal can also induce crystallization.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution to boil off some of the solvent to increase the concentration and then attempt to cool again. Scratching the inside of the flask with a glass rod at the solvent line can also initiate nucleation.
-
Low Recovery: This can result from using too much solvent during dissolution or washing, or from cooling the solution too rapidly which can trap impurities and necessitate further purification.[4]
References
- Benchchem.
- Benchchem.
- Benchchem.
- Patents, Google.
- Patents, Google.
- Bork, F. 3 Results and Discussion - 3.1 Solubility and miscibility. Refubium.
- PubChem. (S)
- Acta Poloniae Pharmaceutica ñ Drug Research. synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
- MilliporeSigma. N-Benzyl-3-hydroxypiperidine 97 14813-01-5.
- CymitQuimica.
- BLD Pharmatech. N-Benzylpiperidine-4-carboxamide hydrochloride | 320420-00-6.
- Bide Pharmatech. N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide.
- Ágai, B., et al. A Facile Synthesis of 3-(Substituted benzyl)piperidines.
Sources
Using (S)-N-benzylpiperidine-3-carboxamide in medicinal chemistry libraries
Executive Summary
This guide details the application of (S)-N-benzylpiperidine-3-carboxamide as a privileged scaffold in medicinal chemistry.[1] This specific chiral building block offers a high-value entry point for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) libraries targeting GPCRs (e.g., CCR5, CXCR4) and enzyme active sites (e.g., serine proteases, cholinesterases).[1]
Critical Nomenclature Warning: In commercial catalogs, the name "N-benzylpiperidine-3-carboxamide" is ambiguous. It may refer to:
-
The Library Core (Isomer B): Piperidine-3-carboxylic acid N-benzylamide (Free secondary amine; Benzyl on amide).[1] This is the primary focus of this guide as it allows for rapid library expansion at the ring nitrogen.
-
The Precursor (Isomer A): 1-Benzylpiperidine-3-carboxamide (Free primary amide; Benzyl on ring).[1][2] This is typically a precursor or a specific GABA uptake inhibitor analog.
Part 1: Structural Insights & The "Nomenclature Trap"
Before initiating synthesis, verify the structure of your starting material. The utility of the scaffold depends entirely on which nitrogen atom carries the benzyl group.
The Two Isomers
| Feature | Isomer A (Ring-Benzyl) | Isomer B (Amide-Benzyl) |
| IUPAC Name | (S)-1-benzylpiperidine-3-carboxamide | (S)-N-benzylpiperidine-3-carboxamide |
| Structure | Ring N is substituted (Bn); Amide is primary (-CONH₂).[1] | Ring N is free (-NH); Amide is substituted (-CONHBn).[1] |
| Library Utility | Low: Requires debenzylation to functionalize the ring, or difficult modification of the primary amide. | High: The free secondary amine is a "universal handle" for ureas, amides, and sulfonamides. |
| Key Application | Precursor to Nipecotamide; GABA uptake inhibitors (e.g., Tiagabine analogs). | Scaffold for GPCR antagonists, peptidomimetics, and ion channel blockers. |
Why the (S)-Enantiomer?
The (S)-configuration of the piperidine-3-carboxylic acid (nipecotic acid) core is biologically privileged.[1]
-
GABA Transporters (GAT): (S)-Nipecotic acid derivatives (e.g., (S)-SNAP-5114) are potent, selective GAT-4 inhibitors, whereas (R)-isomers often show reduced potency or selectivity.[1]
-
Chiral Recognition: The 3-position stereocenter directs the vector of the amide substituent, often critical for fitting into hydrophobic pockets (e.g., the S1 pocket of proteases).
Part 2: Synthetic Protocols
The following protocols focus on Isomer B (Amide-Benzyl) as the library scaffold. If you purchased Isomer A, you must debenzylate it (Pd/C, H₂, MeOH) to access the reactive amine, but it is more efficient to synthesize Isomer B directly from (S)-N-Boc-nipecotic acid.
Protocol A: Synthesis of the Library Core (Isomer B)
Target: (S)-N-benzylpiperidine-3-carboxamide (Free Amine)
Mechanistic Insight: We use a Boc-protection strategy to ensure the benzyl group is installed exclusively on the amide nitrogen. Subsequent acidolysis reveals the secondary amine as a salt, ready for parallel synthesis.
Materials:
-
(S)-N-Boc-nipecotic acid (CAS: 1354752-83-2 for S-isomer)[1]
-
Benzylamine (1.1 eq)[1]
-
HATU (1.2 eq) or EDC/HOBt[1]
-
DIPEA (3.0 eq)[1]
-
DCM (Solvent)
Step-by-Step Procedure:
-
Amide Coupling:
-
Dissolve (S)-N-Boc-nipecotic acid (10 mmol) in DCM (50 mL).
-
Add DIPEA (30 mmol) and HATU (12 mmol). Stir for 10 min at 0°C to activate the acid.
-
Add Benzylamine (11 mmol) dropwise.[1]
-
Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The product (Boc-intermediate) will be less polar than the acid.[1]
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[3] Dry over MgSO₄ and concentrate.
-
-
Deprotection (The Critical Step):
-
Dissolve the crude Boc-intermediate in DCM (20 mL).
-
Add TFA (10 mL) dropwise at 0°C. Caution: Gas evolution (Isobutylene).[1]
-
Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo to remove excess TFA.
-
Free Basing (Crucial for Library Use): Redissolve residue in DCM.[3] Wash with sat.[3] Na₂CO₃ (pH > 10).[1][4] Extract aqueous layer 3x with DCM/Isopropanol (3:1).[1] Dry organic layers and concentrate.[3][5]
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the Boc singlet (1.4 ppm) and the presence of the benzyl benzylic protons (doublet at ~4.3 ppm) and the amide NH (triplet/broad s).[1]
Protocol B: Parallel Library Diversification
Target: Urea and Amide Libraries at the Piperidine Nitrogen
Mechanistic Insight: The secondary amine of the piperidine ring is highly nucleophilic. We utilize this to generate diversity using "One-Pot" parallel synthesis techniques suitable for 96-well plates.[1]
1. Urea Formation (Reaction with Isocyanates)
-
Reagents: Core Scaffold (0.1 mmol), R-Isocyanate (0.11 mmol), DCM (1 mL).[1]
-
Procedure:
-
Aliquot 0.1 mmol of the Core Scaffold (Isomer B) into reaction vials.
-
Add 1 mL DCM.
-
Add 0.11 mmol of diverse isocyanates (e.g., Phenyl isocyanate, tert-butyl isocyanate).
-
Shake at RT for 2 hours.
-
Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) and shake for 1 hour.
-
Filter and concentrate.
-
2. Reductive Amination (Reaction with Aldehydes)
-
Reagents: Core Scaffold (0.1 mmol), R-Aldehyde (0.12 mmol), STAB (Sodium Triacetoxyborohydride, 1.5 eq), DCE (1,2-Dichloroethane).[1]
-
Procedure:
Part 3: Visualization & Logic
Figure 1: Structural Disambiguation & Library Workflow
Caption: Figure 1. Structural distinction between the Ring-Benzyl precursor (Isomer A) and the Amide-Benzyl library scaffold (Isomer B).[1] The green path indicates the preferred synthetic route for library generation.
Part 4: Medicinal Chemistry Applications
4.1 GPCR Antagonists (CCR5 / CXCR4) The (S)-N-benzylpiperidine-3-carboxamide core mimics the pharmacophore of several chemokine receptor antagonists.
-
Mechanism: The benzyl group occupies a hydrophobic sub-pocket (often TMs 1, 2, 7), while the basic piperidine nitrogen (after derivatization) interacts with an aspartate residue (e.g., Asp282 in CCR5) deep in the binding pocket.
-
Design Tip: Derivatize the piperidine nitrogen with bulky aromatic groups (e.g., 4-fluorobenzyl) to maximize pi-stacking interactions.[1]
4.2 Serine Protease Inhibitors
-
Mechanism: The carboxamide linker provides hydrogen bond donors/acceptors that mimic the peptide backbone. The benzyl group can act as a P1 or P2 anchor depending on the specific protease.
-
Design Tip: Use the scaffold to constrain the geometry of the "peptide" bond. The rigid piperidine ring reduces the entropic cost of binding compared to flexible linear chains.
4.3 Cholinesterase Inhibitors
-
Reference: Derivatives of N-benzylpiperidine-3-carboxamide have shown efficacy as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1]
-
SAR Insight: The benzyl group on the amide interacts with the peripheral anionic site (PAS), while the piperidine ring (often substituted with another benzyl or indanone) interacts with the catalytic anionic site (CAS).[1]
References
-
BenchChem. The Ascendancy of 3-Substituted Piperidines: A Technical Guide to a Privileged Scaffold in Drug Discovery. (2025).[1][3][8][9] Link[1]
-
Oh, S., et al. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters, 12(4), 563-571 (2021).[1] Link[1]
-
Saeedi, M., et al. "Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents."[1] Archiv der Pharmazie, 354(3), e2000258 (2021).[1][10] Link[1]
-
PubChem. Compound Summary: 1-Benzylpiperidine-3-carboxamide (CAS 94379-05-2).[1][2]Link[1]
Sources
- 1. Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate | C27H45N5O5 | CID 49867185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. s-Benzyl-n-acetylcysteine | C13H17NO3S | CID 563350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of N-Benzylpiperidine Carboxamides: Accelerated Workflows for Drug Discovery
Executive Summary
The N-benzylpiperidine pharmacophore is a privileged scaffold in medicinal chemistry, most notably recognized for its role in cholinesterase inhibitors (such as donepezil) used in the management of Alzheimer's disease. Recent structural optimizations have demonstrated that replacing the ester linkages in earlier generations of these drugs with a carboxamide moiety yields N-benzylpiperidine carboxamides with superior metabolic stability and potent acetylcholinesterase (AChE) inhibitory activity [1].
However, the synthesis of these sterically hindered amides via conventional thermal heating is notoriously slow, often requiring 24–48 hours, and is prone to epimerization and low yields. This application note details a highly optimized, self-validating protocol for the Microwave-Assisted Organic Synthesis (MAOS) of N-benzylpiperidine carboxamides. By leveraging dielectric heating, this methodology reduces reaction times from days to minutes while significantly enhancing yield and purity [2].
Scientific Rationale & Mechanistic Insights
The Pharmacological Mechanism
N-benzylpiperidine carboxamides act as dual-binding site inhibitors of AChE. The benzylpiperidine moiety interacts with the catalytic active site (CAS) at the bottom of the enzyme's gorge, while the carboxamide linker and its appended aryl/alkyl groups interact with the peripheral anionic site (PAS) at the gorge entrance. This dual interaction competitively blocks the hydrolysis of acetylcholine (ACh), leading to its accumulation and the prolonged activation of cholinergic receptors.
Postulated signaling pathway of AChE inhibition by N-benzylpiperidine carboxamides.
Causality in Experimental Design: Why Microwave?
Conventional conductive heating relies on the transfer of heat from the vessel walls to the solvent, creating thermal gradients that can degrade sensitive substrates. In contrast, microwave irradiation directly couples with the dipole moments of polar solvents (e.g., DMF, MeCN) and the ionic intermediates formed during the reaction. This dielectric heating provides instantaneous, uniform energy transfer. According to the Arrhenius equation, the rapid attainment of high temperatures (120 °C) safely above the solvent's atmospheric boiling point (in a sealed, pressurized vessel) exponentially accelerates the amidation kinetics.
The Role of HATU and DIPEA
To overcome the steric hindrance of the piperidine ring, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized as the coupling reagent. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without participating in unwanted side reactions.
Experimental Workflow & Protocol
The following protocol outlines a self-validating system for library generation. The use of internal fiber-optic temperature monitoring ensures precise thermal control, preventing the thermal runaway often associated with exothermic coupling reactions.
Step-by-step workflow for microwave-assisted synthesis of N-benzylpiperidine carboxamides.
Materials and Equipment
-
Reagents: 1-Benzylpiperidine-4-carboxylic acid, target primary/secondary amines, HATU, DIPEA, Anhydrous DMF.
-
Equipment: Dedicated microwave peptide synthesizer or single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave), 10 mL heavy-walled borosilicate microwave vials with Teflon-lined crimp caps.
Step-by-Step Methodology
-
Reaction Assembly (Self-Validation Check 1): To a 10 mL microwave vial equipped with a magnetic stir bar, add 1-benzylpiperidine-4-carboxylic acid (1.0 mmol, 219 mg) and the target amine (1.2 mmol). Dissolve the mixture in anhydrous DMF (3.0 mL). Note: Ensure complete dissolution before proceeding to prevent localized superheating of solids.
-
Activation: Add DIPEA (3.0 mmol, 522 µL) to the solution, followed by HATU (1.2 mmol, 456 mg). The solution will typically turn a pale yellow color, indicating the formation of the active ester.
-
Sealing and Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with Nitrogen for 30 seconds via a needle to prevent oxidative degradation at high temperatures.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Apply the following parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes (prevents pressure spikes)
-
Hold Time: 10 minutes
-
Maximum Power: 150 W
-
Cooling: On (compressed air cooling to 40 °C post-reaction)
-
-
Reaction Monitoring (Self-Validation Check 2): After cooling, extract a 5 µL aliquot, dilute in MeOH, and perform TLC (Eluent: 9:1 CH2Cl2/MeOH). The complete disappearance of the baseline carboxylic acid spot validates reaction completion.
-
Workup and Extraction: Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% CH2Cl2 to 95:5 CH2Cl2/MeOH) to yield the pure N-benzylpiperidine carboxamide.
Quantitative Data Presentation
The implementation of MAOS provides a stark advantage over conventional thermal heating. Table 1 summarizes the comparative metrics for the synthesis of various N-benzylpiperidine carboxamide derivatives using this protocol.
Table 1: Comparison of Conventional vs. Microwave-Assisted Amidation
| Entry | Amine Substrate | Conventional Heating (80 °C) | Microwave Irradiation (120 °C) | Purity (HPLC) |
| 1 | Aniline | 24 hours / 45% yield | 10 minutes / 88% yield | >98% |
| 2 | Benzylamine | 18 hours / 60% yield | 10 minutes / 92% yield | >99% |
| 3 | Morpholine | 24 hours / 55% yield | 10 minutes / 85% yield | >97% |
| 4 | 4-Fluoroaniline | 36 hours / 40% yield | 10 minutes / 82% yield | >98% |
Data demonstrates that microwave irradiation not only curtails reaction times by over 99% but also suppresses the formation of degradation by-products, thereby increasing isolated yields and simplifying downstream purification.
References
-
Title: Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core Source: Synlett URL: [Link]
Application Notes & Protocols: Advanced Solid-Phase Synthesis of Piperidine-3-Carboxamide Scaffolds
Introduction: The Piperidine-3-Carboxamide Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Specifically, the piperidine-3-carboxamide moiety offers a versatile three-dimensional framework that allows for precise spatial orientation of functional groups, making it a cornerstone for developing novel therapeutics targeting a wide range of biological targets, from G-protein coupled receptors to enzymes like Cathepsin K.[1] The development of inhibitors of human platelet aggregation has also featured this core structure.[2]
Solid-phase organic synthesis (SPOS) provides a powerful and efficient methodology for the rapid generation of libraries of such compounds.[3] By anchoring the growing molecule to an insoluble polymer support, excess reagents and soluble by-products can be removed through simple filtration and washing steps, dramatically simplifying purification and enabling automation.[4] This guide provides a detailed framework for the solid-phase synthesis of diverse piperidine-3-carboxamide derivatives, focusing on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) orthogonal protection strategy.
Foundational Principles: Crafting a Synthesis Strategy
A successful solid-phase synthesis hinges on a well-defined and orthogonal protecting group strategy.[5] Orthogonality ensures that one class of protecting groups can be removed selectively in the presence of others, allowing for precise, directed modifications at different sites of the molecule.[5] For piperidine-3-carboxamide synthesis, the Fmoc/tBu strategy is predominant due to its use of milder, base-labile deprotection for the main chain elongation, reserving strong acid cleavage for the final step.[4]
Key Strategic Decisions:
-
Resin and Linker Selection: The choice of resin dictates the C-terminal functionality of the cleaved product. To generate a C-terminal carboxamide directly, a Rink Amide resin is the ideal choice. The Rink Amide linker is acid-labile and releases the synthesized compound as a primary amide upon final cleavage with trifluoroacetic acid (TFA).[6]
-
Piperidine Building Block Protection: The piperidine-3-carboxylic acid building block must be appropriately protected. A common strategy involves using an acid-labile tert-butoxycarbonyl (Boc) group on the piperidine nitrogen (N1). This makes the Boc group orthogonal to the base-labile Fmoc group used for subsequent chain elongation. This scheme allows for diversification on the piperidine nitrogen after the main chain has been assembled, or vice-versa.
-
Orthogonal Side-Chain Protection: For incorporating proteinogenic or non-proteinogenic amino acids, side-chain functional groups (e.g., the hydroxyl of serine, the carboxyl of aspartic acid) must be protected with acid-labile groups, typically tert-butyl (tBu) derivatives, which are removed concurrently with the final cleavage from the resin.[4]
General Experimental Workflow
The overall process can be visualized as a cyclical series of chemical transformations performed on the solid support, culminating in the release of the final, purified product.
Caption: High-level workflow for solid-phase synthesis of piperidine-3-carboxamide peptides.
Detailed Experimental Protocols
These protocols assume a manual synthesis on a 0.1 mmol scale. Reagent volumes and equivalents should be adjusted accordingly for different scales.
Protocol 1: Resin Preparation and Initial Building Block Coupling
This protocol describes the initial loading of the core scaffold, N-Boc-piperidine-3-carboxylic acid, onto a Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin (100-200 mesh)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
N-Boc-piperidine-3-carboxylic acid
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Place the Rink Amide resin (~135 mg, 0.74 mmol/g loading) in a fritted reaction vessel. Add DMF (~5 mL) and agitate gently for 1 hour at room temperature to swell the polymer beads.[6] Drain the DMF.
-
Initial Fmoc Deprotection: The Rink Amide linker is supplied with an Fmoc-protected amine. This must be removed to expose the coupling site.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the subsequent coupling reaction. Perform washes by adding the solvent, agitating for 1 minute, and draining.
-
DMF (5 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
-
Building Block Activation and Coupling:
-
In a separate vial, dissolve N-Boc-piperidine-3-carboxylic acid (3 eq., 0.3 mmol, 69 mg) and HBTU (2.9 eq., 0.29 mmol, 110 mg) in DMF (~2 mL).
-
Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation mixture. The solution may change color (e.g., to yellow).
-
Immediately add the activated solution to the deprotected resin.
-
-
Coupling Reaction: Agitate the resin slurry at room temperature for 1-2 hours.
-
Post-Coupling Wash: Drain the coupling solution and wash the resin as described in step 3.
-
Confirmation (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
Protocol 2: Iterative Fmoc-SPPS Elongation Cycle
This cycle is repeated for each amino acid to be added to the chain, typically at the N-terminus of the previously coupled residue.
Materials:
-
Peptide-resin from the previous step
-
Deprotection Solution: 20% Piperidine in DMF
-
Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)
-
HBTU and DIPEA
-
DMF, DCM
Procedure:
-
Fmoc Deprotection:
-
Add 20% piperidine/DMF (~5 mL) to the peptide-resin. Agitate for 3 minutes and drain.
-
Add a fresh aliquot of 20% piperidine/DMF (~5 mL). Agitate for 10 minutes to ensure complete Fmoc removal.[4] Drain.
-
-
Washing: Wash the resin thoroughly as described in Protocol 4.1, Step 3.
-
Amino Acid Activation & Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF, as described in Protocol 4.1, Step 4.
-
Add the activated amino acid solution to the resin.
-
-
Coupling Reaction: Agitate for 30-60 minutes. Reaction time can vary based on the specific amino acid.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly.
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
Protocol 3: Cleavage and Global Deprotection
This final step cleaves the synthesized molecule from the resin support and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE).[7]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (see Table 1)
-
Cold Diethyl Ether ((C₂H₅)₂O)
Procedure:
-
Resin Preparation: Transfer the dried peptide-resin to a robust reaction vessel (e.g., a glass scintillation vial).
-
Cleavage Reaction:
-
Prepare the appropriate cleavage cocktail immediately before use. For a general-purpose peptide without sensitive residues, Reagent B is a good starting point.[8]
-
Add the pre-cooled cleavage cocktail to the resin (typically 5-10 mL per 0.1 mmol of resin).[7]
-
Stir the slurry at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
In a separate, larger centrifuge tube, place ~45 mL of ice-cold diethyl ether.
-
Add the TFA solution dropwise to the cold ether with gentle vortexing. The crude product should precipitate as a white solid.[7]
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the solid product.
-
Carefully decant the ether.
-
Wash the pellet two more times by resuspending in cold ether, centrifuging, and decanting.
-
After the final wash, dry the crude product under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Common TFA-Based Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Scavengers | Primary Application | Reference |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIPS) (2%) | Phenol, TIPS | General purpose; effective for Trityl (Trt) group removal. | [8] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Phenol, Thioanisole, EDT | For peptides containing Arg(Pbf), Cys(Trt), Met, Trp. | [9] |
| Standard | TFA (95%), Water (2.5%), TIPS (2.5%) | TIPS | General purpose for simple peptides without sensitive residues. | [10] |
EDT = 1,2-ethanedithiol
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Inefficient activation of the incoming amino acid.- Steric hindrance from bulky residues.- Aggregation of peptide chains on the resin. | - Double the coupling time or perform a second coupling (double couple).- Use a more potent coupling agent like HATU.- Cap unreacted amines with acetic anhydride to prevent deletion sequences.[6] |
| Incomplete Fmoc Deprotection | - Insufficient deprotection time.- Degradation of piperidine in the stock solution. | - Extend the second deprotection step to 15-20 minutes.- Use a freshly prepared 20% piperidine/DMF solution.[11] |
| Low Final Yield | - Premature cleavage of the peptide from the resin.- Poor solubility of the crude peptide in the precipitation solvent. | - Ensure all wash solvents are neutral; avoid acidic conditions until final cleavage.- Test alternative precipitation solvents like methyl t-butyl ether (MTBE).[8] |
| Side Product Formation | - Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during cleavage. | - Ensure the correct cleavage cocktail with appropriate scavengers is used (see Table 1).[9] |
References
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. National Center for Biotechnology Information. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. [Link]
-
New tri-orthogonal scaffolds for the solid-phase synthesis of peptides. ResearchGate. [Link]
-
Cleavage Cocktails; Reagent B. Peptides. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
- METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER.
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. [Link]
-
Peptide Cleavage from Resin Protocol. Tufts University. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. peptide.com [peptide.com]
- 9. renyi.hu [renyi.hu]
- 10. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 11. peptide.com [peptide.com]
Handling and storage protocols for (S)-N-benzylpiperidine-3-carboxamide
An Application Note and Protocol Guide for the handling, storage, and synthetic utilization of (S)-N-benzylpiperidine-3-carboxamide .
Executive Briefing & Chemical Significance
(S)-N-benzylpiperidine-3-carboxamide (frequently denoted in medicinal chemistry as (S)-1-benzylpiperidine-3-carboxamide) is a highly valued chiral building block. Its primary application lies in the synthesis of targeted covalent inhibitors, most notably piperidin-3-yl-oxathiazol-2-ones . These compounds act as potent inhibitors of N-terminal threonine proteases, specifically targeting the immunoproteasome subunits β1i, β2i, and β5i [1].
The stereocenter at the C3 position of the piperidine ring is critical; it dictates the spatial orientation of the electrophilic warhead within the protease active site. Consequently, handling and storage protocols must be rigorously designed to prevent epimerization, degradation of the primary amide, or oxidation of the tertiary amine.
Physicochemical Profile & Storage Causality
To design a self-validating handling system, one must first understand the thermodynamic vulnerabilities of the molecule. The presence of a basic tertiary amine makes the compound susceptible to atmospheric oxidation, while the primary amide is hygroscopic and prone to hydrolysis under extreme conditions.
Table 1: Physicochemical Properties
| Parameter | Specification |
|---|---|
| Chemical Nomenclature | (S)-1-benzylpiperidine-3-carboxamide |
| CAS Registry Number | 1568200-43-0 (S-enantiomer) [2] |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.30 g/mol |
| Physical State | White to pale yellow solid |
| Optimal Solvents | 1,4-Dioxane, Dichloromethane (DCM), DMF |
| Storage Temperature | 2–8 °C (Refrigerated) |
The Causality of Storage Parameters
-
Thermal Control (2–8 °C): Kinetic energy reduction is required to prevent the gradual oxidation of the benzylamine moiety.
-
Inert Atmosphere (Argon/N₂): The solid is hygroscopic. Atmospheric moisture not only risks slow amide hydrolysis over time but critically interferes with downstream synthetic steps that utilize highly moisture-sensitive electrophiles (e.g., chlorocarbonylsulfenyl chloride).
Handling Protocols & Best Practices
-
Thermal Equilibration (Critical Step): Never open a refrigerated vial immediately upon removal. Allow the sealed container to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air forces immediate condensation of atmospheric moisture onto the hygroscopic powder, which will quench sensitive reagents in subsequent steps.
-
Weighing Mechanics: Perform all transfers inside a fume hood using anti-static weigh boats. The basic nature of the piperidine nitrogen often induces a static charge, causing the powder to adhere aggressively to metallic spatulas, leading to inaccurate stoichiometric measurements.
-
Solvent Preparation: Use only anhydrous solvents (e.g., Dioxane over molecular sieves). Protic solvents should be strictly avoided if the immediate next step involves electrophilic cyclization.
Caption: Decision tree and handling workflow for (S)-N-benzylpiperidine-3-carboxamide.
Experimental Workflow: Synthesis of Threonine Protease Inhibitors
The most prominent application of this compound is its cyclization into an oxathiazol-2-one pharmacophore. The following protocol is adapted from optimized batch chemistry parameters for immunoproteasome inhibitor synthesis [1].
Protocol: Cyclization to (S)-1-benzylpiperidin-3-yl-1,3,4-oxathiazol-2-one
Objective: Convert the primary carboxamide into an oxathiazol-2-one ring while actively suppressing the dehydration side-reaction that yields a nitrile.
Reagents:
-
(S)-N-benzylpiperidine-3-carboxamide: 1.10 mmol (240 mg)
-
Chlorocarbonylsulfenyl chloride: 2.20 mmol (288 mg)
-
Anhydrous Na₂CO₃: 5.47 mmol (580 mg)
-
Anhydrous 1,4-Dioxane: 30 mL
Step-by-Step Methodology:
-
System Purging: Flame-dry a three-necked flask and purge with Argon for 15 minutes to establish a strictly anhydrous environment.
-
Substrate Dissolution: Dissolve 240 mg of (S)-N-benzylpiperidine-3-carboxamide in 30 mL of anhydrous 1,4-dioxane.
-
Base Addition: Add 580 mg of solid anhydrous Na₂CO₃ to the solution.
-
Causality Check: The inclusion of this specific base is the most critical parameter of the reaction. In the absence of Na₂CO₃, the reaction intermediate undergoes a rapid elimination of sulfur oxide, resulting in a nitrile side-product (carboxamide dehydration). Na₂CO₃ neutralizes the generated HCl and thermodynamically drives the equilibrium toward the desired cyclization [1].
-
-
Electrophile Addition: Using a syringe pump or slow dropwise addition, introduce 288 mg of chlorocarbonylsulfenyl chloride while maintaining vigorous stirring.
-
Thermal Activation: Heat the reaction mixture to 100 °C and stir overnight under Argon.
-
Causality Check: The cyclization requires overcoming a significant activation energy barrier. Ambient temperature reactions will stall at the coupling intermediate, yielding incomplete conversion.
-
-
Workup & Purification: Cool the reaction to room temperature. Filter off the inorganic salts (NaCl, unreacted Na₂CO₃) and concentrate the filtrate in vacuo. Purify the crude oily product via silica gel column chromatography (EtOAc:MeOH = 2:1).
Caption: Divergent synthetic pathways based on the presence of Na2CO3 during cyclization.
References
- Title: Chlorocarbonylsulfenyl Chloride Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases Source: Acta Chimica Slovenica / ResearchGate URL
- Title: 1568200-43-0 | (S)
Troubleshooting & Optimization
Preventing racemization during (S)-N-benzylpiperidine-3-carboxamide synthesis
Technical Support Center: Preventing Racemization in (S)-N-benzylpiperidine-3-carboxamide Synthesis
Introduction: The Hidden Trap at C3
The synthesis of (S)-N-benzylpiperidine-3-carboxamide (and its derivatives) presents a classic but formidable challenge in medicinal chemistry: alpha-racemization .
The C3 proton of the piperidine ring is alpha to the carbonyl group. Upon activation of the carboxylic acid (for amide coupling), the acidity of this proton increases significantly. If the reaction conditions are not strictly controlled, the chiral center will epimerize, leading to a loss of enantiomeric excess (ee) and the formation of the unwanted (R)-enantiomer.
This guide provides a self-validating, low-racemization protocol using T3P® (Propylphosphonic Anhydride) as the primary recommendation, alongside a mechanistic breakdown and troubleshooting FAQs.
Module 1: The "Gold Standard" Protocol (T3P Method)
We recommend T3P (Propylphosphonic Anhydride) over traditional carbodiimides (EDC/DCC) or uronium salts (HATU/HBTU) for this specific transformation. T3P acts as an acid scavenger and activates the carboxylic acid without generating long-lived, highly activated esters that are prone to racemization.
Optimized Experimental Protocol
Reagents:
-
Substrate: (S)-N-Boc-piperidine-3-carboxylic acid (or N-benzyl analog)
-
Amine: Benzylamine (or Ammonia source if N-benzyl is on piperidine)
-
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF)
-
Base: Pyridine (Preferred) or DIPEA (Strictly controlled)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of (S)-N-protected-piperidine-3-carboxylic acid and 1.1 equiv of Benzylamine in anhydrous EtOAc (0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C (ice/water bath). Critical: Do not add T3P at room temperature.
-
Base Addition: Add Pyridine (2.5 equiv) dropwise.
-
Note: If using DIPEA, reduce to 2.0 equiv and ensure slow addition to prevent local heating.
-
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours. Monitor by LC-MS for consumption of acid.
-
Workup:
-
Quench with water.
-
Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine), then sat. NaHCO₃, then Brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
Why This Works (Causality):
-
T3P forms a mixed anhydride that is highly reactive towards amines but relatively stable towards intramolecular oxazolone formation (the primary racemization pathway).
-
Pyridine is a weaker base than TEA or DIPEA, reducing the risk of deprotonating the alpha-carbon (C3).
Module 2: The Mechanism of Failure
Understanding how racemization occurs allows you to prevent it. There are two main pathways: Direct Enolization and Oxazolone Formation .
Racemization Pathways Diagram
Caption: Path A (Oxazolone) is the dominant risk for N-acyl/Boc protected amino acids. Path B is relevant for N-alkylated derivatives.
Module 3: Troubleshooting & FAQs
Q1: I don't have T3P. Can I use HATU or EDC?
-
Answer: Yes, but with strict modifications.
-
HATU: Use Oxyma Pure or HOAt as an additive. Use Collidine (TMP) instead of DIPEA/TEA. Collidine is sterically hindered and less likely to abstract the alpha-proton. Keep the reaction at 0 °C for the entire duration.
-
EDC: Must be used with HOBt or HOAt . Avoid EDC alone, as it guarantees oxazolone formation and racemization.
-
Q2: My chiral HPLC shows a 90:10 ratio (S:R). Is this acceptable?
-
Answer: For early-stage discovery, maybe. For development, no. A 10% racemization indicates a systematic issue.
-
Check: Did you pre-activate the acid? Never pre-activate chiral acids for more than 1-2 minutes before adding the amine. Long activation times allow the activated ester to racemize before the amine arrives.
-
Fix: Add the amine before the coupling reagent (if using T3P/EDC) or immediately after (if using HATU).
-
Q3: Does the N-protecting group matter?
-
Answer: Yes.
-
Urethanes (Boc, Cbz): Safer. They reduce the nucleophilicity of the carbonyl oxygen, slowing down oxazolone formation.
-
Amides (Acetyl, Benzoyl): High Risk. These readily form oxazolones.
-
N-Benzyl (Alkyl): Moderate Risk. Cannot form oxazolones, but the tertiary amine makes the alpha-proton accessible for direct enolization if strong bases are used.
-
Module 4: Analytics & Validation
You cannot fix what you cannot measure. Use this standard chiral HPLC method to determine the Enantiomeric Ratio (ER).
Table 1: Recommended Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (or IA/IC) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (80:20) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210-220 nm |
| Temperature | 25 °C |
| Expected Retention | (S)-isomer typically elutes first (verify with standard) |
Note: The addition of 0.1% DEA is crucial for peak shape when analyzing basic piperidine derivatives.
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
BenchChem Technical Support. (2025). "Avoiding Racemization During the Synthesis of Chiral Piperidine Acids." BenchChem Knowledge Base.
-
Valeur, E., & Bradley, M. (2009). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews.
-
Albericio, F., et al. (2018). "T3P: A Green Coupling Reagent for Peptide Synthesis."[3] European Journal of Organic Chemistry.[3]
Sources
Technical Support Center: Optimizing Amide Coupling for Piperidine-3-Carboxamide Derivatives
Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals encountering yield, purity, or scalability bottlenecks during the synthesis of piperidine-3-carboxamide derivatives.
Whether you are performing N-acylation of the piperidine ring or coupling an amine to piperidine-3-carboxylic acid, this center provides field-proven, mechanistically grounded solutions.
Diagnostic Troubleshooting Workflow
Diagnostic decision tree for troubleshooting low yields in piperidine-3-carboxamide couplings.
Core Troubleshooting Guides (Q&A)
Q1: My LC-MS shows complete consumption of the piperidine starting material, but the desired amide yield is <30%. A major +98 Da (or similar) mass peak is observed. What is happening? Causality & Solution: You are likely observing guanidinylation of the piperidine secondary amine. When using aminium/uronium-based coupling reagents like HATU or HBTU, the unreacted piperidine nitrogen can attack the coupling reagent itself rather than the activated ester, forming a stable, inactive guanidinium byproduct[1]. This is especially prevalent with sterically hindered secondary amines like piperidines, where the desired nucleophilic attack is kinetically slow.
-
Self-Validating Fix: Reduce the coupling reagent to strictly 1.0–1.05 equivalents relative to the carboxylic acid. Pre-activate the carboxylic acid for 5–10 minutes before adding the piperidine derivative. If the issue persists, switch to a phosphonium-based reagent like PyAOP or PyBOP, which do not react with free amines to form guanidines[2].
Q2: I am coupling a chiral N-protected piperidine-3-carboxylic acid with an amine, but my NMR shows a mixture of diastereomers. How do I prevent epimerization at the C3 stereocenter? Causality & Solution: The proton at the C3 position of the piperidine ring is relatively acidic when the carboxylic acid is activated. Excess base (especially strong tertiary bases) promotes enolization, leading to racemization/epimerization before the amine can successfully attack the carbonyl carbon.
-
Self-Validating Fix: Switch to COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). COMU incorporates an OxymaPure leaving group, which exhibits a superior suppression of racemization compared to standard benzotriazole derivatives (HOBt/HOAt)[3][4]. Furthermore, COMU achieves high coupling efficiency with only 1.0 equivalent of a tertiary base (like DIPEA), severely limiting base-catalyzed enolization pathways[2][4].
Q3: The reaction stalls at 50% conversion when coupling a bulky carboxylic acid to piperidine-3-carboxamide. Adding more HATU doesn't help. Why? Causality & Solution: Severe steric clash between a bulky activated ester and the secondary amine of the piperidine ring drastically reduces the kinetic rate of nucleophilic attack. As the reaction slows, the activated ester becomes highly susceptible to hydrolysis from trace moisture in the solvent.
-
Self-Validating Fix: Elevate the reaction temperature mildly (40 °C) and ensure absolute anhydrous conditions. Alternatively, use acid fluoride activation. Acid fluorides are highly resistant to hydrolysis and sterically small enough to bypass severe hindrance. Reagents like BTFFH can generate acyl fluorides in situ, often succeeding where HATU fails for highly hindered piperidine couplings[5].
Quantitative Reagent Comparison
Choosing the correct reagent is the most critical variable in piperidine amide couplings. The table below summarizes performance metrics based on process chemistry standards.
| Coupling Reagent | Chemical Class | Base Equivalents Required | Risk of Guanidinylation | Epimerization Control | Recommended Use Case for Piperidines |
| HATU | Uronium (HOAt-based) | 2.0 - 3.0 | High (if in excess) | Good | Standard rapid couplings; requires strict stoichiometry[2]. |
| COMU | Uronium (Oxyma-based) | 1.0 - 2.0 | Moderate | Excellent | Chiral piperidine-3-carboxylic acids; safer alternative[3][4]. |
| PyAOP | Phosphonium | 2.0 - 3.0 | Zero | Good | N-acylation of hindered piperidines; cyclizations[2]. |
| EDC / HOBt | Carbodiimide | 1.0 - 2.0 | Zero | Moderate | Aqueous-compatible workups; large-scale process chemistry[6]. |
Validated Experimental Protocols
Protocol A: High-Yield N-Acylation of Piperidine-3-Carboxamide using COMU
Designed to eliminate guanidinylation, minimize base-catalyzed side reactions, and simplify purification.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with an inert argon atmosphere.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and COMU (1.05 eq, 1.05 mmol) in anhydrous DMF (5 mL)[4].
-
Base Addition: Add strictly 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) (1.0 mmol) to the mixture. The solution will typically exhibit a color change indicating the formation of the active Oxyma ester[3].
-
Activation: Stir the mixture at room temperature for exactly 5 minutes. Critical: Do not exceed 10 minutes to prevent degradation of the active ester.
-
Amine Addition: Add piperidine-3-carboxamide (1.1 eq, 1.1 mmol) dissolved in 2 mL of anhydrous DMF dropwise to the activated acid solution.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the active ester is fully consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography. Note: COMU byproducts are highly water-soluble and are largely removed during the aqueous wash[4].
Protocol B: Coupling of N-Boc-Piperidine-3-Carboxylic Acid with Hindered Amines using EDC/HOAt
Designed for challenging, sterically hindered primary/secondary anilines where uronium salts fail or cause excessive side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) and the hindered amine (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF.
-
Additive: Add HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure (1.2 eq) to the solution[1].
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic activation.
-
Coupling Reagent: Add EDC·HCl (1.2 eq) portion-wise[1].
-
Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours[1].
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.
-
Isolation: Dry the organic layer, concentrate under reduced pressure, and purify via recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent for these couplings to make the process greener? A: While traditional amide couplings require anhydrous conditions to prevent hydrolysis of the activated ester, recent advancements in process chemistry have demonstrated that certain couplings can be performed in water using specialized surfactants or by leveraging the hydrophobic effect[7]. However, for highly hindered piperidines, water often outcompetes the amine for the activated ester. For optimal yields, stick to anhydrous DMF, DCM, or 2-MeTHF[3].
Q: Why is my piperidine-3-carboxamide precipitating out of the DMF solution upon addition of base? A: Piperidine-3-carboxamide can form strong intermolecular hydrogen bonds, leading to poor solubility, especially if it was stored as a hydrochloride salt and neutralized rapidly. Solution: Pre-mix the piperidine-3-carboxamide HCl salt with DIPEA in a larger volume of solvent (or a solvent mixture like DMF/DCM) and gently warm it to 40 °C to ensure complete dissolution before adding it to the activated carboxylic acid.
References
1.1, BenchChem. 2.2, Peptides. 3.3, Organic Process Research & Development, ACS Publications. 4.4, BenchChem. 5. 5, RSC Publishing. 6.6, PMC, NIH. 7.7, Organic Process Research & Development, ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of (S)-N-benzylpiperidine-3-carboxamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (S)-N-benzylpiperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying physicochemical reasons for its solubility profile and provide a systematic, field-proven approach to overcoming these issues in your experiments.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A foundational understanding of the molecule's structure is paramount to troubleshooting its behavior in solution.
Question 1: What are the key structural features of (S)-N-benzylpiperidine-3-carboxamide that influence its solubility?
Answer: The solubility of (S)-N-benzylpiperidine-3-carboxamide is governed by a balance of three key structural motifs:
-
The Piperidine Ring: This is a saturated heterocycle containing a basic secondary amine nitrogen. This nitrogen is the most critical feature for manipulating aqueous solubility.
-
The Benzyl Group: This aromatic, nonpolar group is lipophilic ('fat-loving') and contributes significantly to the molecule's tendency to dissolve in organic solvents while limiting its solubility in aqueous media.
-
The Carboxamide Group: This functional group is polar and can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). While it contributes to polarity, its influence is often overshadowed by the larger lipophilic benzyl group and the ionizable piperidine nitrogen.
The interplay between the basic nitrogen and the lipophilic benzyl group is the primary driver of the solubility challenges associated with this compound.
Question 2: Why is pH the most critical factor for the aqueous solubility of this compound?
Answer: The piperidine nitrogen is basic, meaning it can accept a proton (H⁺) to become a positively charged cation. The pKa of a protonated piperidine ring is approximately 11.22.[1] This has a profound and predictable effect on aqueous solubility:
-
In Acidic Conditions (pH < pKa): The nitrogen atom will be predominantly protonated, forming a piperidinium salt. This charged salt is significantly more polar than the neutral 'free base' form. The resulting strong ion-dipole interactions with water molecules dramatically increase aqueous solubility.[1]
-
In Neutral or Basic Conditions (pH > pKa): The compound will exist primarily in its neutral, free base form. In this state, the nonpolar character of the benzyl group and carbon skeleton dominates, leading to very poor solubility in aqueous solutions.[1]
Therefore, controlling the pH is the most powerful tool for modulating the aqueous solubility of (S)-N-benzylpiperidine-3-carboxamide.
Section 2: Troubleshooting Guide - A Systematic Approach
When encountering a solubility issue, a methodical approach saves time and resources. The following workflow provides a logical progression from simple checks to more advanced solutions.
Caption: Troubleshooting workflow for addressing low solubility.
Question 3: My compound is not dissolving as expected. What are the very first steps I should take?
Answer: Before modifying your solvent system, it's crucial to perform two preliminary checks:
-
Verify Compound Purity: Impurities, residual solvents, or an incorrect salt form can significantly impact solubility.[1] We recommend confirming the identity and purity of your compound batch via methods like NMR or LC-MS.
-
Define Your Experimental Goal: The strategy you choose depends entirely on your desired solvent system. Are you trying to dissolve the compound in an aqueous buffer for a biological assay, or in an organic solvent for a chemical reaction? The paths diverge significantly from here.
Question 4: I need to prepare a stock solution in an aqueous buffer (e.g., PBS at pH 7.4) for a cell-based assay, but it's insoluble. What is the recommended procedure?
Answer: Direct dissolution in a neutral buffer like PBS is expected to fail due to the compound being in its poorly soluble free base form. The most effective strategy is pH modification.
We recommend preparing a concentrated stock solution in an acidic vehicle and then diluting it into your final assay medium.
Protocol: Preparing an Aqueous Stock Solution
-
Weigh a precise amount of (S)-N-benzylpiperidine-3-carboxamide into a sterile vial.
-
Add a small volume of a polar, water-miscible co-solvent like DMSO to wet the solid (e.g., 20-50 µL).
-
Add a volume of sterile 0.1 M Hydrochloric Acid (HCl) stepwise while vortexing until the solid completely dissolves. The final pH should be acidic (typically pH 2-4). This creates a highly soluble hydrochloride salt in situ.
-
Once fully dissolved, you can adjust the concentration by adding sterile water or saline.
-
Crucially: When diluting this acidic stock into your final neutral buffer (e.g., PBS for a cell assay), perform the dilution rapidly and with vigorous mixing. This helps to avoid localized high concentrations where the compound could precipitate as the pH is neutralized. The final concentration of the compound in the assay should be low enough to remain in solution at pH 7.4.
| Solvent System | Expected pH | Dominant Species | Predicted Solubility |
| Deionized Water | ~7 | Free Base | Very Low (<0.1 mg/mL) |
| PBS | 7.4 | Free Base | Very Low (<0.1 mg/mL) |
| 0.01 M HCl | 2 | Piperidinium Salt | High (>10 mg/mL) |
| 0.1 M Acetate Buffer | 4.5 | Piperidinium Salt | High |
Question 5: My compound won't dissolve in my organic reaction solvent (e.g., Dichloromethane, THF). What should I try?
Answer: For organic systems where pH adjustment is not applicable, the use of co-solvents or temperature modification is the standard approach.[2]
The principle of "like dissolves like" is a good starting point.[2] However, (S)-N-benzylpiperidine-3-carboxamide has both polar (amide) and non-polar (benzyl) features. If a single solvent fails, a co-solvent system is highly effective.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These are strong, polar aprotic solvents that are excellent at dissolving a wide range of organic molecules.[3][4]
Protocol: Co-Solvent Screening for Organic Reactions
-
In a vial, add your compound and the primary reaction solvent (e.g., THF) to confirm insolubility.
-
Add a small percentage (e.g., 5-10% v/v) of a co-solvent like DMSO or DMF.
-
Vortex or stir the mixture. Often, this is sufficient to achieve dissolution.
-
If solubility is still limited, you may consider gentle heating (e.g., 40-50 °C). Always ensure your compound is stable at elevated temperatures before proceeding.
Question 6: My compound precipitates out of my DMSO stock solution when I store it in the freezer. What is happening?
Answer: This is a common issue caused by creating a supersaturated solution that is not stable at lower temperatures.[5] DMSO's freezing point is relatively high (~18.5 °C), and as it begins to freeze, the concentration of the dissolved compound in the remaining liquid increases, forcing it to precipitate.
Solutions:
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature is the simplest way to prevent freezing-induced precipitation.[5]
-
Prepare Fresh Solutions: The most reliable method to ensure accurate concentration is to prepare fresh solutions immediately before each experiment.[5]
-
Lower the Stock Concentration: Preparing a less concentrated stock solution can increase its stability upon storage.[5]
Section 3: Advanced Solubility Enhancement Strategies
Question 7: Simple pH and co-solvent adjustments are insufficient for my formulation needs. What are the next-level techniques to consider?
Answer: For more challenging applications, such as developing oral drug formulations, several advanced methods can be employed. These typically require more development but can yield superior results.
-
Formal Salt Formation: Instead of creating the salt in situ, you can synthesize and isolate a stable, crystalline salt form of the compound (e.g., hydrochloride, tartrate, or citrate salt). Crystalline salts often exhibit improved solubility and dissolution rates compared to the free base.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic benzyl group of your molecule, forming an "inclusion complex" that has significantly enhanced apparent aqueous solubility.[1][5][7]
-
Particle Size Reduction (Micronization): The rate of dissolution is proportional to the surface area of the solid. Reducing the particle size through techniques like jet milling (micronization) increases the surface area, which can lead to a faster dissolution rate, though it does not change the thermodynamic solubility limit.[6][8]
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a polymer matrix. Amorphous forms are higher in energy than crystalline forms and typically exhibit greater apparent solubility and faster dissolution.[9]
References
- Addressing poor solubility of piperidine derivatives in reactions - Benchchem.
-
N-benzyl-N-formyl-2-methylpiperidine-3-carboxamide | C15H20N2O2 - PubChem. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. Available at: [Link]
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. Available at: [Link]
-
Improving solubility and accelerating drug development - Veranova. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC. Available at: [Link]
- Managing poor solubility and instability issues in reactions - Benchchem.
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]
-
Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. veranova.com [veranova.com]
Technical Support Center: Purification of Crude (S)-N-benzylpiperidine-3-carboxamide
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Profile Management & Isolation Protocols
System Overview & Structural Verification
Before initiating any purification protocol, we must verify the chemical architecture. The ambiguity in "N-benzyl" nomenclature often leads to incorrect workup strategies. This guide assumes the Amide Coupling scenario, which is the most common route for this chiral intermediate.
-
Target Molecule: (S)-N-benzylpiperidine-3-carboxamide
-
Core Structure: Piperidine ring (secondary amine) coupled to Benzylamine via a carboxamide linker at position 3.
-
Critical pKa Values (Approximate):
-
Piperidine NH: ~11.0 (Strongly Basic)
-
Amide NH: Neutral (Non-basic)
-
Impurity (Benzylamine): ~9.3 (Basic)
-
⚠️ CRITICAL CHECK: If your benzyl group is attached to the piperidine ring nitrogen (i.e., 1-benzylpiperidine-3-carboxamide), STOP . The acid/base extraction logic below will require inversion. This guide focuses on the N-benzyl amide derivative.[1]
Impurity Troubleshooting (Logic & Protocols)
Module A: Chemical Purity (The "Crude" Cleanup)
User Issue: "My crude product is a sticky oil/solid mixture, and NMR shows multiple aromatic signals."
Diagnosis: This is typically a combination of Coupling Reagent Byproducts (DCU/DIU from DCC/DIC) and Unreacted Benzylamine .
The Self-Validating Protocol: Selective Acid Washing
Prerequisite: This step is best performed before removing the N-protecting group (e.g., Boc) on the piperidine ring. If your piperidine is already deprotected, skip to Module B .
Why this works: The N-Boc protected intermediate is neutral. The impurity (Benzylamine) is basic. We use this pKa differential to wash the impurity into the aqueous phase.
| Step | Action | Mechanistic Rationale |
| 1 | Dissolve crude in Ethyl Acetate (EtOAc) . | DCU (urea byproduct) has poor solubility in EtOAc and may precipitate immediately. |
| 2 | Filtration (Cold): Chill to 0°C for 30 mins, then filter through Celite. | Removes the bulk of precipitated urea (DCU/DIU). |
| 3 | Acid Wash: Wash filtrate with 0.5M citric acid or 1M HCl (2x). | Validation Point: Benzylamine (pKa ~9.3) protonates and enters the water layer.[2] The neutral Boc-product stays in EtOAc. |
| 4 | Base Wash: Wash organic layer with Sat. NaHCO₃. | Removes residual acid and unreacted carboxylic acid starting material. |
| 5 | Brine/Dry/Evaporate. | Yields the chemically pure, protected intermediate. |
Module B: The "Sticky Urea" & Trace Amine Removal (Post-Deprotection)
User Issue: "I used EDC/HOBt, but I still have impurities, and my product is water-soluble after deprotection."
Diagnosis: After deprotection (e.g., TFA removal of Boc), your product is a piperidine salt . It is now water-soluble, making traditional extraction difficult.
Protocol: The "Free-Base" Crash
-
Basification: Dissolve the crude salt in minimal water. Cool to 0°C.[3]
-
pH Adjustment: Slowly add 4M NaOH until pH > 12.
-
Why: You must exceed the pKa of the piperidine (11.0) to ensure it is non-ionic (organic soluble).
-
-
Extraction: Extract immediately with Dichloromethane (DCM) (3x).
-
Note: Do not use Ether; piperidines are often too polar.
-
-
Scavenging (Optional): If trace benzylamine persists, use a polymer-supported isocyanate scavenger resin in the DCM layer. It reacts selectively with primary amines (benzylamine) over hindered secondary amines (piperidine).
Module C: Enantiomeric Purity (The (S) vs (R) Challenge)
User Issue: "My Chiral HPLC shows 85% ee. How do I upgrade optical purity?"
Diagnosis: Racemization likely occurred during the amide coupling via the Oxazolone mechanism .[3] The acidic
Protocol: Diastereomeric Salt Resolution
Recrystallization is superior to chromatography for scaling up chiral cleanup.
-
Solvent System: Ethanol (EtOH) or Isopropanol (IPA).
-
Resolving Agent: L-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid .
-
Logic: These acids form crystalline diastereomeric salts with the piperidine amine. The (S,S) salt typically has different solubility than the (R,S) salt.
-
-
Procedure:
-
Dissolve crude free-base (S)-product in hot EtOH.
-
Add 1.0 eq of L-Tartaric acid dissolved in hot EtOH.
-
Cool slowly to Room Temp, then 4°C.
-
Validation: Filter crystals and check ee% of the solid vs the liquor. If ee% increases in solid, recrystallize again.
-
Decision Logic Visualization
The following diagram illustrates the decision tree for purifying the crude mixture based on the state of the piperidine nitrogen.
Caption: Workflow for separating chemical impurities (benzylamine/ureas) and upgrading enantiomeric excess via salt resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink/red upon standing? A: Piperidine derivatives are susceptible to N-oxidation or trace metal chelation.
-
Fix: Store the product as a Hydrochloride (HCl) or Tartrate salt rather than a free base. Salts are significantly more stable against oxidation. If color persists, treat the methanolic solution with activated charcoal (5% w/w) for 30 minutes at 50°C before final crystallization.
Q2: I cannot get the urea byproduct (DCU) out; it keeps clogging my filter. A: This is a common issue with DCC couplings.
-
Fix: Switch the solvent to Acetone or Acetonitrile and cool to -20°C overnight. DCU is virtually insoluble in cold acetone. Alternatively, replace DCC with EDC.HCl (water-soluble urea) or T3P (Propylphosphonic anhydride) for future batches to eliminate this impurity entirely [1].
Q3: Can I separate the (R)-enantiomer using flash chromatography? A: Not on standard silica. The (S) and (R) enantiomers have identical physical properties in an achiral environment.
-
Fix: You must use a Chiral Stationary Phase (CSP) .
-
Recommended Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). The diethylamine is crucial to sharpen the peak of the basic piperidine [2].
-
Q4: My yield is low after the acid wash step (Module A). A: You may have used an acid that was too strong or a wash that was too prolonged, partially extracting your Boc-protected product if the amide character makes it slightly polar.
-
Fix: Switch to 0.5M Citric Acid or Phosphate Buffer (pH 5.5) . This is acidic enough to protonate Benzylamine (pKa 9.3) but leaves the less basic amide/carbamate species in the organic layer.
References
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
BenchChem. (2025).[2][3][5][6] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[2]Link
-
Sigma-Aldrich. (2025). N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide Product Data.Link
-
PubChem. (2025).[7] 1-Benzylpiperidine-4-carboxamide Compound Summary. National Library of Medicine.[7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-benzylpiperidine Synthesis
Welcome to the technical support center for the synthesis of N-benzylpiperidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature. Here, you will find practical, question-and-answer-based troubleshooting guides and FAQs to address common challenges encountered during this synthesis.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific experimental issues and their correlation with reaction temperature.
Problem: Low or No Yield of N-benzylpiperidine
Question: My reaction has resulted in a very low yield of N-benzylpiperidine. How can I determine if the reaction temperature is the culprit and what steps can I take to improve it?
Answer:
Low yield is a common issue that can often be traced back to suboptimal reaction temperatures. The ideal temperature depends on the synthetic route you are employing. The two most common methods for synthesizing N-benzylpiperidine are Direct N-Alkylation and Reductive Amination .
For Direct N-Alkylation (Piperidine + Benzyl Halide):
-
Causality: This is typically an SN2 reaction. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials (piperidine and benzyl halide). If you see a significant amount of unreacted starting materials after the expected reaction time, the temperature may be too low.
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80°C.[1] Refluxing in a suitable solvent like acetonitrile is a common strategy to drive the reaction to completion.[2]
-
Solvent and Base Considerations: Ensure your solvent is anhydrous and the base (e.g., K₂CO₃) is appropriate. The choice of solvent can influence the optimal temperature.
-
For Reductive Amination (Piperidine + Benzaldehyde):
-
Causality: This is a two-step, one-pot process involving the formation of an iminium ion followed by its reduction.[1] The rate-limiting step can be temperature-dependent.
-
Troubleshooting Steps:
-
Iminium Ion Formation: The initial condensation to form the iminium ion is often performed at room temperature.[1] For sterically hindered substrates, gentle heating may be required to facilitate this step.[3]
-
Reducing Agent Activity: The activity of the reducing agent (e.g., sodium triacetoxyborohydride) can be temperature-dependent. While these reactions are typically run at room temperature, a slight, controlled increase in temperature might be necessary for less reactive substrates.[3]
-
Check for Side Reactions: If you observe the formation of benzyl alcohol, it indicates that the reducing agent is reacting with the starting benzaldehyde. This is more common with less selective reducing agents like sodium borohydride and can be exacerbated by incorrect temperatures.[3]
-
Problem: Significant Formation of Side Products
Question: My final product is contaminated with significant impurities. How can I identify if these are temperature-related side products and how can I prevent their formation?
Answer:
The formation of side products is highly dependent on both the synthetic route and the reaction temperature.
In Direct N-Alkylation:
-
Side Product: The most common side product is the N,N-dibenzylpiperidinium halide (a quaternary ammonium salt), resulting from over-alkylation. This occurs when the N-benzylpiperidine product, which is also nucleophilic, reacts with another molecule of benzyl halide.
-
Temperature Influence: Higher temperatures increase the rate of both the desired first alkylation and the undesired second alkylation. Prolonged reaction times at elevated temperatures can significantly increase the amount of this byproduct.
-
Prevention Strategy:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the benzyl halide.
-
Moderate Temperature: Avoid excessively high temperatures or prolonged heating. A temperature range of 50-80°C is often sufficient.[1]
-
Slow Addition: Adding the benzyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[4]
-
In Reductive Amination:
-
Side Product 1: Benzyl Alcohol: This forms from the reduction of the starting material, benzaldehyde.
-
Temperature Influence: While primarily dependent on the choice of reducing agent, running the reaction at an unnecessarily high temperature can sometimes contribute to this side reaction.
-
Prevention Strategy:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it selectively reduces the iminium ion over the aldehyde.[5]
-
Maintain Low to Ambient Temperature: For most standard reductive aminations, room temperature is optimal. Only increase the temperature if the reaction is stalled and with careful monitoring.[3]
-
-
Side Product 2: Tertiary Amine (from over-alkylation): Although less common than in direct alkylation, the N-benzylpiperidine product can react with another molecule of benzaldehyde and the subsequent iminium ion to form a tertiary amine.[3]
-
Temperature Influence: Higher temperatures can increase the rate of this side reaction.
-
Prevention Strategy:
-
Stepwise Procedure: First, allow the imine to form completely at room temperature, then add the reducing agent. This can minimize the concurrent presence of all reactive species.[3][5]
-
Control Temperature: Maintain the reaction at room temperature unless an increase is necessary to drive the primary reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-alkylation of piperidine with benzyl chloride?
A1: There is no single optimal temperature, as it depends on the solvent and scale. However, a general guideline is to start the reaction at room temperature and monitor its progress. If the reaction is slow, it can be heated to a range of 50-80°C .[1] Refluxing in acetonitrile is a common and effective condition.[2]
Q2: For reductive amination, is it ever a good idea to heat the reaction?
A2: Yes, in some cases. While room temperature is standard for most reductive aminations with benzaldehyde and piperidine, gentle heating may be necessary for less reactive or sterically hindered substrates to overcome the activation energy barrier.[3] It is crucial to monitor the reaction closely by TLC to ensure that the desired product is forming and that side reactions are not becoming dominant.
Q3: My reductive amination using sodium borohydride gives a lot of benzyl alcohol. Will changing the temperature help?
A3: While lowering the temperature might slightly favor imine reduction over aldehyde reduction, the primary issue is the choice of reducing agent. Sodium borohydride can reduce both aldehydes and iminium ions.[3] The most effective solution is to switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) , which will preferentially reduce the iminium ion at room temperature, thus minimizing benzyl alcohol formation.[5][6]
Q4: How does temperature affect the choice of solvent for these reactions?
A4: The reaction temperature must be below the boiling point of the solvent unless you are intentionally running the reaction at reflux. For N-alkylation, solvents like acetonitrile or DMF are common for reactions at elevated temperatures.[1] For reductive amination, which is often run at room temperature, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently used.[5]
Q5: Can I use microwave heating to accelerate the N-alkylation?
A5: Yes, microwave-assisted synthesis can be a very effective way to accelerate the N-alkylation of piperidine. It allows for rapid heating to a target temperature (e.g., 80°C), often reducing reaction times from hours to minutes.[7] However, it is important to carefully control the temperature and time to avoid the increased formation of over-alkylation byproducts.
Data Presentation & Protocols
Table 1: Effect of Temperature on N-Alkylation Yield
The following table provides representative data on how temperature can influence the yield of N-benzylpiperidine via the direct alkylation of piperidine with benzyl chloride in acetonitrile with K₂CO₃ as the base.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of N-benzylpiperidine (%) | Notes |
| 1 | 25 (Room Temp.) | 24 | 65 | Incomplete conversion of starting materials. |
| 2 | 50 | 12 | 85 | Good conversion, minimal side products. |
| 3 | 80 (Reflux) | 6 | 92 | Reaction goes to completion quickly. |
| 4 | 80 (Reflux) | 24 | 88 | Increased formation of quaternary salt observed by NMR. |
This table is a representation of expected results based on established chemical principles and may vary based on specific experimental conditions.
Experimental Protocol: Temperature Optimization for N-Alkylation
This protocol outlines a method for determining the optimal reaction temperature for the synthesis of N-benzylpiperidine.
-
Setup: In three separate round-bottom flasks equipped with stir bars and reflux condensers, add piperidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (to make a 0.2 M solution of piperidine).
-
Reagent Addition: To each flask, add benzyl chloride (1.1 eq.) dropwise at room temperature.
-
Temperature Control:
-
Flask A: Stir at 25°C (room temperature).
-
Flask B: Place in an oil bath and heat to 50°C.
-
Flask C: Heat to 80°C (reflux).
-
-
Monitoring: At 2, 4, 6, 12, and 24-hour intervals, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC to monitor the consumption of starting materials and the formation of the product.
-
Workup: Once a reaction is deemed complete (by TLC), cool it to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and calculate the isolated yield. Analyze the product by ¹H NMR to check for the presence of the N,N-dibenzylpiperidinium salt.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in N-benzylpiperidine synthesis, with a focus on temperature-related issues.
Caption: Troubleshooting workflow for low yield in N-benzylpiperidine synthesis.
References
-
QuickCompany. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Retrieved March 7, 2026, from a relevant BenchChem technical note.
- BenchChem. (2025). Technical Support Center: N-Debenzylation of Piperidine Intermediates. Retrieved March 7, 2026, from a relevant BenchChem technical note.
- BenchChem. (2025). Experimental procedure for N-benzylation of piperidine derivatives.
-
ResearchGate. (2017). Temperature effect study on reductive amination reaction of.... Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved March 7, 2026, from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- Oliphant, S. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. University of Toronto.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ScienceMadness. (2020, February 18). Deprotection of N-benzyl piperidine compound. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. echemi.com [echemi.com]
Solving purification challenges for chiral piperidine amides
Welcome to the technical support center for the purification of chiral piperidine amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating stereoisomers of this critical pharmaceutical scaffold. Chiral piperidines are foundational to numerous therapeutics, where stereochemistry dictates pharmacological activity and safety.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when purifying chiral piperidine amides.
Q1: What are the primary methods for purifying chiral piperidine amides? A1: The most prevalent and effective methods are chromatographic techniques and crystallization-based resolution.[4]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for both analytical and preparative-scale separation of enantiomers.[5][] SFC is often preferred for its speed, reduced solvent consumption, and high success rates for chiral molecules.[][7][8]
-
Diastereomeric Crystallization: This classical method involves reacting the racemic piperidine amide with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[9] These salts have different physical properties, such as solubility, allowing one diastereomer to be selectively crystallized.[9]
-
Crystallization-Induced Dynamic Resolution (CIDR): This advanced technique combines crystallization with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[10][11][12]
Q2: Why is the purification of piperidine derivatives so challenging? A2: The primary challenge stems from the basic nature of the piperidine nitrogen atom. This functional group can cause strong, undesirable interactions with the stationary phase in chromatography (especially with residual acidic silanols), leading to poor peak shapes (tailing), low resolution, and sometimes irreversible adsorption.[4][13] Furthermore, enantiomers possess identical physical properties in an achiral environment, necessitating a chiral environment for separation.[7]
Q3: Do I need to derivatize my piperidine amide for chiral separation? A3: Not always, but it can be a powerful strategy. Derivatization is considered for two main reasons:
-
To Improve Separation: Reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent creates a mixture of diastereomers. These diastereomers can then be separated on a standard, less expensive achiral column.[7][14]
-
To Enhance Detection: If your molecule lacks a UV chromophore, derivatization with a UV-active reagent, such as para-toluene sulfonyl chloride (PTSC), can significantly improve detection sensitivity.[15][16]
Q4: What are the most common process-related impurities I should look for? A4: Impurities typically originate from the synthetic route. Common examples include:
-
The Opposite Enantiomer: The most critical impurity to monitor in any chiral separation.[17]
-
Unreacted Starting Materials & Intermediates: For example, if a Boc protecting group was used, you might find residual de-Boc-protected 3-aminopiperidine.[17]
-
Byproducts: These can include products from over-reaction (e.g., di-Boc-piperidine) or side reactions.[17]
-
Reagents and Solvents: Residual materials from the manufacturing process.[18]
Chromatographic Purification: A Deep Dive
Chromatography is the most widely used technique for the precise separation and quantification of piperidine amide enantiomers. Success hinges on selecting the right stationary phase and optimizing the mobile phase.
HPLC vs. SFC: A Comparative Overview
While both HPLC and SFC are powerful, they have distinct advantages for purifying chiral piperidine amides. SFC has emerged as a preferred "green" technology, often providing faster and more efficient separations.[][8]
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic solvents (e.g., Hexane, Heptane) | Supercritical Carbon Dioxide (CO₂) |
| Typical Modifiers | Alcohols (Isopropanol, Ethanol) | Alcohols (Methanol, Ethanol) |
| Key Advantage | Highly established and versatile; vast library of available Chiral Stationary Phases (CSPs).[5] | High speed, lower viscosity allows for faster flow rates, reduced organic solvent consumption, often better peak shape for basic compounds.[][7][19] |
| Common Challenge | Longer run times, high consumption of potentially toxic organic solvents. | Requires specialized instrumentation with a back-pressure regulator.[8] |
Key to Success: Choosing a Chiral Stationary Phase (CSP)
The cornerstone of a successful chiral separation is the CSP. For chiral piperidine amides, polysaccharide-based CSPs are the undisputed first choice for screening.[13][15]
-
Recommended CSPs: Columns with coated or immobilized derivatives of amylose and cellulose have demonstrated broad applicability.[13][20] Examples include the Chiralpak® (e.g., IA, IB, AD-H) and Chiralcel® (e.g., OD-H, OJ) series.[15][16][20] The immobilized versions (like IA and IB) offer the advantage of being compatible with a wider range of solvents.[20]
Experimental Protocol: Chiral HPLC/SFC Method Development
This protocol outlines a systematic approach to developing a separation method for a novel chiral piperidine amide.
1. Initial Screening:
-
Instrumentation: An HPLC or SFC system equipped with a UV detector, column oven, and autosampler.[15]
-
CSPs for Screening: Select 4-6 CSPs with diverse selectivities. A good starting set includes Chiralpak IA, Chiralpak AD-H, Chiralcel OD-H, and Chiralcel OJ-H.[13][15]
-
Sample Preparation: Dissolve the racemic piperidine amide sample at approximately 1 mg/mL in the mobile phase or a compatible solvent.[7]
-
Initial Mobile Phase Conditions:
| Technique | Mobile Phase System | Additive (Crucial for Piperidines) |
| HPLC (Normal Phase) | Heptane/Isopropanol (IPA) or Heptane/Ethanol (EtOH) mixtures (e.g., 90:10, 80:20, 70:30).[15] | 0.1% Diethylamine (DEA) or similar basic modifier.[13] |
| SFC | CO₂ with Methanol (MeOH) or Ethanol (EtOH) as a co-solvent (e.g., start with a 5-50% gradient). | 0.1 - 0.3% DEA, Triethylamine (TEA), or Ammonia.[8][19] |
-
Chromatographic Conditions:
2. Optimization:
-
Once initial "hits" (partial or full separation) are identified, optimize the resolution (Rs) by systematically adjusting:
-
Solvent Ratio: Fine-tune the percentage of the alcohol modifier. Increasing the alcohol content generally reduces retention time.[15]
-
Alcohol Type: If IPA doesn't provide good separation, switch to EtOH, or vice-versa.
-
Temperature: Varying the temperature can impact selectivity. Lower temperatures sometimes improve resolution.[4][15]
-
Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, at the cost of longer analysis time.[13]
-
Visualization: Chiral Chromatography Method Development Workflow
Caption: General workflow for developing a chiral HPLC/SFC separation method.
Troubleshooting Common Chromatographic Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Strong interaction of basic piperidine nitrogen with acidic silanols on the CSP support.[13] 2. Column overload. | 1. Increase basic additive concentration: Ensure 0.1% or more of DEA or a similar amine is in the mobile phase.[4] 2. Reduce sample concentration or injection volume.[13] |
| Poor or No Resolution (Rs < 1.0) | 1. Inappropriate CSP for the analyte.[13] 2. Sub-optimal mobile phase composition.[21] 3. Temperature is not optimal. | 1. Screen a different set of CSPs. Not all polysaccharide columns behave the same.[4] 2. Systematically vary the alcohol modifier (type and percentage).[15] 3. Lower the column temperature to enhance chiral recognition.[4] |
| Long Run Times | 1. High retention of enantiomers. 2. Low mobile phase flow rate. | 1. Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase.[15] 2. Increase the flow rate , but monitor the effect on resolution and backpressure.[15] |
| Irreproducible Results | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and use precise measurements.[15] 2. Use a column oven to ensure stable temperature.[15] 3. Use a guard column and ensure the mobile phase is within the stable pH range for the CSP.[15] |
Alternative & Complementary Purification Strategies
When chromatographic separation is impractical (e.g., for very large scales) or fails to provide adequate resolution, crystallization offers a powerful alternative.
Diastereomeric Salt Crystallization
This technique exploits the different physical properties of diastereomers. By reacting the racemic basic piperidine amide with an enantiomerically pure acid, two diastereomeric salts are formed.
Common Chiral Resolving Agents:
-
Di-benzoyl-L-tartaric acid[9]
-
Di-p-toluoyl-L-tartaric acid
-
(R)- or (S)-Mandelic acid[9]
-
(R)- or (S)-Camphorsulfonic acid
Visualization: Diastereomeric Salt Resolution Logic
Caption: Logic flow for purification via diastereomeric salt resolution.
Experimental Protocol: Diastereomeric Resolution
This is a generalized protocol that must be optimized for each specific piperidine amide.
-
Salt Formation: Dissolve the racemic piperidine amide (1.0 equiv.) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).[9] Add a solution of the chiral resolving agent (0.5–1.0 equiv.) in the same solvent. Stir the mixture, often with gentle heating, to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or refrigerator. Seeding with a small crystal of the desired product can induce crystallization.[4] Allow crystals to form over several hours or days.
-
Isolation: Isolate the crystals by filtration, washing them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[4]
-
Purity Check: Dry the crystals and determine their diastereomeric purity by chiral HPLC or SFC. If purity is insufficient, recrystallization may be necessary.[9]
-
Liberation of Free Base: Suspend the purified diastereomeric salt in a biphasic system (e.g., ethyl acetate and water). Add a base (e.g., 1M NaOH or NaHCO₃ solution) to neutralize the resolving agent and liberate the enantiomerically enriched free piperidine amide into the organic layer.[9] Separate the layers and recover the product from the organic phase.
References
- O'Donnell, M. J. (2003). Highly Enantioselective Synthesis of Substituted Piperidines using the Chiral Lithium Amide Base Approach.
- BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- BenchChem. (2025). Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols.
- BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
- Mishra, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y. (2012). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications.
- DeBlieck, T. A., Fu, G. C., et al. (2011). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
- Chen, K., & Que, L. (2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv.
- Aboul-Enein, H. Y., & Ali, I. (2002). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate.
- BenchChem. (2025). A comparative analysis of different chiral separation techniques for benzylpiperidines.
- Alcaraz, L., et al. (2013). Crystallization-induced dynamic resolution of Fox chiral auxiliary and application to the diastereoselective electrophilic fluorination of amide enolates. PubMed.
- Daicel Chiral Technologies. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Chromatography Today.
- Morgan, J. B., & Miller, S. J. (2004). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate.
- Ali, I., & Aboul-Enein, H. Y. (2010). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
- Alcaraz, L., et al. (2013). Crystallization-Induced Dynamic Resolution of Fox Chiral Auxiliary and Application to the Diastereoselective Electrophilic Fluorination of Amide Enolates. ACS Publications.
- BenchChem. (2025). Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide.
- Beak, P., & Johnson, T. A. (2007). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
- Wainer, I. W., & Jada, S. I. (1989). Chiral separation of nipecotic acid amides. PubMed.
- Babu, C. V. R., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- Regalado, E. L., & Welch, C. J. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- Alcaraz, L., et al. (2013). Crystallization-Induced Dynamic Resolution of Fox Chiral Auxiliary and Application to the Diastereoselective Electrophilic Fluorination of Amide Enolates. ResearchGate.
- BenchChem. (2025). Technical Support Center: Chiral Separation of N-Methyl-3-(piperidin-4-YL)benzamide.
- Reider, P. J., et al. (2005). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. ResearchGate.
- Ali, I., & Aboul-Enein, H. Y. (2016). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate.
- BenchChem. (2025). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
- Knowles, R. R., & MacMillan, D. W. C. (2016). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- Veeprho. (n.d.). Amine di piperazine impurity.
- Berger, T. A. (2013). Column Technology for Achiral SFC Separations. Chromatography Today.
- Reddy, U., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
- BOC Sciences. (n.d.). Piperidine Impurities.
- CN108976164A. (2018). The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent. Google Patents.
- Patel, S., & Patel, P. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- CN104297404A. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
- Vevel, E. V., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. SpringerLink.
- Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature.
- Makey, D. (2020). Trouble with chiral separations. Chromatography Today.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystallization-induced dynamic resolution of Fox chiral auxiliary and application to the diastereoselective electrophilic fluorination of amide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eijppr.com [eijppr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 21. chromatographytoday.com [chromatographytoday.com]
Alternative solvents for (S)-N-benzylpiperidine-3-carboxamide synthesis
Welcome to the Technical Support Center for the sustainable synthesis of (S)-N-benzylpiperidine-3-carboxamide . This chiral building block is critical in pharmaceutical development, but its traditional synthesis relies heavily on reprotoxic and highly regulated dipolar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM)[1],[2].
This guide provides field-proven, mechanistic troubleshooting and validated protocols for transitioning your amidation workflows to greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), and Cyrene™[1],[3].
I. Synthetic Workflow & Solvent Replacement Strategy
The transition from DMF to alternative solvents requires understanding how solvent polarity and hydrogen-bonding capacity stabilize the transition states of coupling intermediates.
Workflow for the green synthesis of (S)-N-benzylpiperidine-3-carboxamide.
II. Quantitative Solvent Performance Data
When substituting DMF/DCM, researchers must balance reaction kinetics with the Process Mass Intensity (PMI) of the workup. The table below summarizes the performance of various solvents in standard amidation reactions[1],[2],[3].
| Solvent | Amidation Yield (%) | Reaction Time (h) | Workup Homogeneity | EHS Profile & Notes |
| DMF (Traditional) | > 90% | 1 - 2 | Homogeneous | Reprotoxic, SVHC. Requires extensive aqueous washing. |
| DCM (Traditional) | > 90% | 1 - 2 | Homogeneous | Volatile, Carcinogenic. |
| 2-MeTHF (Green) | 88 - 95% | 2 - 4 | Homogeneous | Bio-derived. Excellent phase separation[4]. |
| EtOAc (Green) | 85 - 92% | 2 - 4 | Homogeneous | Low toxicity. Allows telescoping into deprotection[1]. |
| Cyrene™ (Green) | 80 - 89% | 2 - 4 | Homogeneous | Bio-derived. Exothermic aqueous workup[5]. |
| CPME (Green) | < 50% | > 12 | Heterogeneous | Poor solubility for polar active esters; halts kinetics[2]. |
III. Self-Validating Protocol: Amidation in 2-MeTHF
This protocol utilizes 2-MeTHF, which mimics the reaction rates of DCM while providing superior phase-separation properties during workup[1],[4].
Step 1: Reagent Preparation
-
Action: Charge a dry reaction vessel with 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (Boc-(S)-nipecotic acid, 1.0 eq) and 2-MeTHF to achieve a 0.5 M concentration.
-
Causality: The secondary amine of the piperidine ring must be Boc-protected to prevent uncontrolled polymerization and self-condensation. 2-MeTHF easily solubilizes the protected acid.
Step 2: Carboxylic Acid Activation
-
Action: Add COMU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at 20 °C for 15 minutes.
-
Causality: COMU is a highly efficient, non-explosive uronium coupling agent. 2-MeTHF possesses sufficient dielectric properties to stabilize the highly polar active-ester transition state, ensuring rapid activation comparable to DMF[1].
-
Self-Validation Check: The solution will transition from a suspension to a clear, slightly yellow homogeneous solution, confirming the successful formation of the active ester.
Step 3: Nucleophilic Amidation
-
Action: Add benzylamine (1.1 eq) dropwise over 5 minutes. Stir for 2–4 hours at room temperature.
-
Causality: Benzylamine acts as the nucleophile. Dropwise addition prevents localized heating, which could trigger base-catalyzed racemization at the slightly acidic C3 stereocenter of the piperidine ring.
Step 4: Aqueous Workup
-
Action: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic phase, wash with 1M HCl, and finally with brine.
-
Causality & Self-Validation: Unlike DMF (which requires copious amounts of water to remove) or THF (which is fully water-miscible), 2-MeTHF has limited water solubility. Upon cessation of stirring, the mixture will rapidly self-validate by resolving into two sharply defined, clear phases[4]. The target Boc-protected amide remains exclusively in the upper 2-MeTHF layer.
Step 5: Telescoped Deprotection
-
Action: Dry the 2-MeTHF layer over Na₂SO₄, filter, and add 3M HCl in EtOAc. Stir for 4 hours to precipitate the final (S)-N-benzylpiperidine-3-carboxamide hydrochloride salt.
IV. Troubleshooting & FAQs
Q1: My amidation reaction stalls at <50% conversion when using Cyclopentyl Methyl Ether (CPME). What is happening? A: CPME has a significantly lower dielectric constant and polarity compared to 2-MeTHF or DMF. During the amidation of nipecotic acid, highly polar intermediates (such as the uronium active ester) or coupling byproducts precipitate prematurely. This turns the reaction mixture heterogeneous, physically trapping the active species and halting the reaction kinetics[2]. Resolution: Switch to EtOAc or 2-MeTHF, which maintain homogeneity throughout the catalytic cycle[1].
Q2: I am using Cyrene™ as a direct replacement for DMF. Why does the reaction mixture spike in temperature during the aqueous quench? A: Cyrene™ (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent containing a highly electrophilic ketone moiety. When exposed to water during the quench, it undergoes a rapid, highly exothermic hydration reaction to form a geminal diol[5]. Causality: The addition of water to neat Cyrene™ can raise the temperature by over 14 °C[5]. Resolution: Perform the aqueous quench slowly over an ice bath. This hydration is actually synthetically advantageous: the resulting geminal diol is highly water-soluble, allowing your hydrophobic Boc-protected amide to precipitate cleanly out of solution, enabling isolation by simple filtration[3],[5].
Q3: How does solvent choice affect the chiral integrity (epimerization) of the C3 stereocenter? A: The proton at the C3 position of nipecotic acid is adjacent to the activating carbonyl, making it susceptible to base-catalyzed enolization. Highly polar solvents like DMF can accelerate this proton abstraction if strong bases are used. Resolution: By shifting to slightly less polar green solvents like EtOAc or 2-MeTHF and pairing them with a mild base (DIPEA) and a fast-acting coupling agent (COMU), the rate of nucleophilic attack by benzylamine vastly outpaces the rate of enolization, preserving the (S)-configuration[1].
Q4: Can I use Ethyl Acetate (EtOAc) for the entire process to reduce Process Mass Intensity (PMI)? A: Yes. EtOAc is a highly recommended green solvent that delivers amidation reaction rates broadly comparable to DCM and DMF[1]. Causality: Using EtOAc allows for a highly efficient "telescoped" process. After the aqueous workup of the coupling step, you can simply dry the EtOAc layer and directly introduce HCl gas or HCl/EtOAc solution to initiate the Boc deprotection. This eliminates the need for energy-intensive solvent-swap distillations, drastically improving the overall sustainability metrics of your drug development workflow.
V. References
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) -[Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - Chemical Reviews (ACS Publications) -[Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) - NSF Public Access Repository -[Link]
-
Cyrene™ as a bio-alternative dipolar aprotic solvent: a waste minimizing and molar efficient protocol for the synthesis of amides from acid chlorides and primary amines - University of Bath Research Portal -[Link]
Sources
- 1. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Overcoming steric hindrance in N-benzylpiperidine-3-carboxamide derivatives
Topic: Overcoming Steric Hindrance in N-Benzylpiperidine-3-carboxamide Derivatives Role: Senior Application Scientist Format: Technical Support Center (Q&A + Protocols)
Welcome to the Advanced Synthesis Support Hub.
You are likely here because standard EDC/HOBt or DCC couplings have failed to yield your target N-benzylpiperidine-3-carboxamide derivative. This scaffold presents a "perfect storm" of synthetic challenges: the steric bulk of the piperidine ring (especially at the C3 position), the potential for
This guide addresses the specific steric and stereochemical bottlenecks encountered when synthesizing these derivatives, providing field-proven protocols to overcome the "steric wall."
Part 1: Diagnostic & Strategy Selector
Q: Why is my standard amide coupling failing with piperidine-3-carboxylic acid derivatives?
A: The failure usually stems from three converging factors:
-
Conformational Sterics: The piperidine ring exists in a chair conformation. Substituents at the C3 position can experience 1,3-diaxial interactions, making the carboxylic acid less accessible to bulky coupling reagents.
-
The "Orthogonal" Clash: If you are coupling an N-benzylpiperidine-3-carboxylic acid with an ortho-substituted benzylamine (a common pharmacophore), the steric bulk of both partners creates a cone of exclusion, preventing the formation of the tetrahedral intermediate.
-
Deactivation: If the piperidine nitrogen is protonated (salt form) or complexed, it can electronically deactivate the C3-carboxyl group via inductive effects.
Q: Which coupling reagent should I use for sterically demanding substrates?
A: Stop using carbodiimides (EDC/DCC) for these hindered systems. They are too slow and prone to
Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and stereochemical risks.
Part 2: High-Performance Protocols
Protocol A: The "Acyl Fluoride" Method (For Extreme Steric Hindrance)
Best for: Coupling bulky N-benzylpiperidine-3-COOH with electron-deficient or bulky amines (e.g., 2-chloro-benzylamine).
Mechanism: Acyl fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. They maintain chirality better than acid chlorides due to the high strength of the C-F bond preventing easy enolization, while the small size of the fluorine atom minimizes steric clash during nucleophilic attack [1].
Reagents:
-
BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)
-
Solvent: DCM (Dichloromethane) or NMP (for solubility)
Step-by-Step:
-
Dissolution: Dissolve N-benzylpiperidine-3-carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.
-
Activation: Add BTFFH (1.2 equiv) in one portion.
-
Reaction: Stir at room temperature.
-
Tip: If no reaction occurs after 2 hours, heat to 40°C. The acyl fluoride intermediate is robust enough to withstand mild heating.
-
-
Monitoring: Monitor by LC-MS. Look for the transient acyl fluoride peak if the reaction is slow (M+ mass of acid minus OH plus F).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.[2]
Protocol B: The T3P (Propylphosphonic Anhydride) Method (For Chiral Integrity)
Best for: Enantiopure nipecotic acid derivatives where racemization is the primary concern.
Mechanism: T3P acts as a kinetic trap. It activates the acid rapidly but does not generate a free acid chloride. The byproduct is water-soluble, simplifying purification [2].[2]
Step-by-Step:
-
Setup: Combine the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc.
-
Note: Avoid DMF if possible; T3P works best in non-polar or moderately polar solvents which tighten the transition state.
-
-
Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).
-
Crucial: Do not use DIPEA with T3P if racemization is critical; pyridine/NMM are milder and reduce epimerization risk.
-
-
Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Incubation: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine) and 10% NaOH (to remove T3P byproducts).
Part 3: Troubleshooting & FAQs
Q: I see the product in LC-MS, but the NMR shows a mess of peaks. Is my product impure? A: Not necessarily. N-benzylpiperidine-3-carboxamides often exhibit rotamerism . The rotation around the amide bond (C-N) and the piperidine ring inversion can be slow on the NMR timescale.
-
Test: Run a Variable Temperature (VT) NMR at 60°C or 80°C (in DMSO-d6). If the peaks coalesce into sharp singlets, it is a single pure compound existing as rotamers.
Q: My reaction yields 50% product and 50% starting material, even with excess reagent. A: This "stalling" suggests the formation of an unreactive intermediate, often the N-acylurea (if using EDC) or a guanidinium species (if using HATU with insufficient base).
-
Fix: Switch to the Acid Chloride method using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride under neutral conditions without acidic byproducts [3].
-
Protocol: Treat acid with Ghosez’s reagent (1.2 eq) in DCM at 0°C for 1h -> Add Amine + Et3N.
-
Q: I am observing significant racemization (ee drops from 99% to 70%). A: This is likely occurring during the activation step.
-
Immediate Fix: Switch to HATU with Collidine (2,4,6-trimethylpyridine) as the base. Collidine is too sterically hindered to abstract the
-proton of the activated ester, significantly reducing the rate of racemization compared to DIPEA or TEA [4].
Q: Can I use microwave irradiation? A: Only with T3P or Acyl Fluoride protocols. Microwave heating with HATU/HBTU often leads to rapid decomposition and explosion risks due to benzotriazole byproducts. T3P is thermally stable and microwave-compatible.
Part 4: Quantitative Comparison of Reagents
| Reagent | Steric Handling | Racemization Risk | Workup Difficulty | Recommended For |
| EDC/HOBt | Poor | Low | High (Urea removal) | Simple, unhindered couplings |
| HATU/HOAt | Excellent | Moderate | Moderate | Standard for hindered substrates |
| T3P | Good | Very Low | Very Low | Chiral, scale-up |
| BTFFH | Superior | Low | Moderate | "Impossible" steric clashes |
| SOCl2 | Good | High | High (Corrosive) | Achiral, very unreactive amines |
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis." Journal of the American Chemical Society.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
-
Ghosez, L., et al. (1979). "Synthesis of Acyl Chlorides from Carboxylic Acids using 1-Chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
Technical Support Center: Catalyst Selection for Optimized Piperidine Carboxamide Synthesis
Welcome to the technical support center for piperidine carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and reagent selection for robust and efficient amide bond formation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
Part 1: Frequently Asked Questions (FAQs) - Catalyst & Reagent Selection
This section addresses the foundational questions regarding the selection of the appropriate catalytic system for your specific synthetic challenge.
Q1: What are the main classes of catalysts and reagents for coupling carboxylic acids with piperidines?
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid. The most common and effective methods utilize stoichiometric "coupling reagents" which are often referred to as catalysts in a broader sense. These fall into three main families:
-
Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) activate carboxylic acids to form a reactive O-acylisourea intermediate. EDC is generally preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[1][2]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP operate by forming activated phosphonium esters. A key advantage is that they do not cause the guanidinylation of the amine, a potential side reaction seen with other reagent types.[1]
-
Uronium/Aminium Salts: This class includes highly efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. They form highly reactive activated esters, leading to fast reaction rates, and are particularly effective for difficult couplings.[1] Modern variants like COMU offer a better safety profile by avoiding potentially explosive benzotriazole byproducts.[1]
Q2: How do I choose the "best" coupling reagent for my reaction?
There is no single "best" reagent; the optimal choice is dictated by your specific substrates, budget, and scale.[1] For routine, non-challenging couplings, EDC in combination with an additive is a cost-effective choice. For sterically hindered substrates, electron-deficient amines, or when the risk of epimerization is high, more potent (and expensive) reagents like HATU or COMU are widely regarded as superior choices.[1][3][4]
The following decision tree can guide your selection process:
Caption: Decision tree for selecting an appropriate amide coupling reagent.
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?
Additives are crucial partners to coupling reagents, especially carbodiimides. They serve two primary functions:
-
Accelerating the reaction: They form an activated ester intermediate that is more reactive towards the amine than the initial O-acylisourea.
-
Suppressing side reactions: Most importantly, they significantly minimize racemization (epimerization) at the alpha-carbon of chiral carboxylic acids.[1]
While 1-hydroxybenzotriazole (HOBt) was the traditional standard, modern additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are demonstrably superior in preventing epimerization.[1] Reagents that incorporate these additives, such as HATU (HOAt-based) and COMU (Oxyma-based), are therefore highly recommended for stereochemically sensitive syntheses.[1]
Q4: What is the difference between Uronium (e.g., HATU) and Phosphonium (e.g., PyBOP) reagents?
The primary practical difference lies in a key side reaction. Uronium/aminium reagents like HATU can react with the amine nucleophile to form a stable guanidinium byproduct, especially if the coupling reagent is used in excess or if the desired coupling is slow.[1] This side reaction consumes your amine and complicates purification. Phosphonium reagents like PyBOP do not cause this guanidinylation side reaction, making them a better choice for reactions that are sluggish or may require an excess of coupling reagent.[1]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during piperidine carboxamide synthesis.
Problem 1: Low or No Conversion (Starting Materials Recovered)
This issue almost always points to a problem with the activation of the carboxylic acid.
-
Possible Cause A: Ineffective Carboxylic Acid Activation. The coupling reagent may be old, hydrolyzed, or simply not potent enough for your substrate.
-
Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.[1] Crucially, verify that your solvent (e.g., DMF, DCM) is anhydrous, as even trace water will rapidly quench the activated intermediate.[1] If the problem persists, switch to a more powerful coupling reagent like HATU or COMU.[1]
-
-
Possible Cause B: Insufficient Base. The reaction requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine) to neutralize the acid formed during the reaction and facilitate coupling.
-
Solution: Check the stoichiometry of your base. For reagents like HATU, at least 2 equivalents of base are required: one to deprotonate the carboxylic acid and one to neutralize the hexafluorophosphate salt.[1]
-
Problem 2: Low Yield (Starting Materials Consumed)
If starting materials are being consumed but the desired product yield is low, one or more side reactions are likely occurring.
Caption: Troubleshooting logic for diagnosing the cause of low amide yield.
-
Possible Cause A: Side Reaction at Piperidine N-H (if unprotected). If your piperidine has a free N-H, the activated carboxylic acid can react with another molecule of activated acid, leading to dimerization or other byproducts.
-
Possible Cause B: Epimerization of a Chiral Carboxylic Acid. The activated ester is susceptible to enolization and subsequent racemization, especially in the presence of excess base.
-
Possible Cause C: Guanidinylation of the Amine. As discussed in the FAQs, this occurs when using an excess of uronium/aminium reagents.
-
Solution: Use the coupling reagent in stoichiometric amounts (e.g., 1.05–1.1 equivalents). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1]
-
Problem 3: Difficult Purification
-
Possible Cause: Byproducts from Coupling Reagents. Carbodiimides like DCC and EDC produce urea byproducts that can be difficult to remove from nonpolar products.
Part 3: Data Summary & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent / System | Strengths | Weaknesses | Best Use Case |
| EDC / OxymaPure | Cost-effective, water-soluble byproduct, low epimerization risk.[1] | Slower than uronium/phosphonium salts; may struggle with very hindered substrates. | General purpose, scale-up, and stereochemically sensitive couplings on a budget. |
| HATU / DIPEA | Very fast reaction rates, high yields, excellent for hindered substrates, low epimerization.[1] | High cost, potential for guanidinylation side reaction, byproduct can be explosive under certain conditions. | Challenging couplings: sterically hindered, electron-deficient, or epimerization-prone substrates. |
| PyBOP / DIPEA | High efficiency, no guanidinylation side reaction.[1] | High cost, can be less reactive than HATU for the most difficult cases. | Sluggish reactions or when an excess of coupling reagent may be needed. |
| SOCl₂ then Amine | Very high reactivity, low cost of reagent.[6] | Harsh conditions (heat, acid gas byproduct), high risk of epimerization, poor functional group tolerance. | Simple, robust, sterically demanding substrates where other methods fail and stereochemistry is not a concern.[6] |
| T3P® / Pyridine | Byproducts are water-soluble and easily removed, effective for preventing epimerization.[1] | Can be viscous and difficult to handle; requires slightly larger excess. | Large-scale synthesis where easy workup is a priority. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling This protocol is a general guideline and requires optimization for specific substrates.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine carboxylic acid (1.0 eq) and dissolve it in an anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Addition of Reagents: Add the amine component (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for EDC/Oxyma-Mediated Amide Coupling This protocol is ideal for scale-up and when cost is a consideration.
-
Setup: To a round-bottom flask, add the piperidine carboxylic acid (1.0 eq), the amine component (1.1 eq), and OxymaPure (1.2 eq).
-
Dissolution: Dissolve the components in an anhydrous solvent such as DMF or CH₃CN. Cool the mixture to 0 °C in an ice bath.
-
Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps as described in Protocol 1. The aqueous washes are particularly effective at removing the EDC-urea byproduct and excess Oxyma.
References
- Benchchem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide. Benchchem.
- Benchchem. (2025). Optimization of reaction conditions for Piperidine-3-carbothioamide synthesis. Benchchem.
- Benchchem. (2025). Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.
- Benchchem. (2025). Overcoming challenges in the synthesis of Piperidine-3-carbothioamide. Benchchem.
- F.J.L. Heutz, et al. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.
- Todorovic, M., & Perrin, D. M. (2020).
- Valdés-García, G., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(14), 4659.
- White Rose eTheses Online. (n.d.).
- Oleskey, C. A., et al. (2012). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Journal of the American Chemical Society.
- O'Connor, E. P., et al. (2020). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances.
- Benchchem. (2025).
- Royal Society of Chemistry. (n.d.).
- Benchchem. (2025). Common challenges in working with piperidine-based compounds. Benchchem.
- Benchchem. (2025).
- Melián-Cabrera, I. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen.
- Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
- Procter, D. J., et al. (2013).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PatSnap Eureka. (2026).
- Varun, B. V., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Chiral HPLC methods for (S)-N-benzylpiperidine-3-carboxamide separation
Publish Comparison Guide: Chiral HPLC Methods for the Enantiomeric Separation of (S)-N-benzylpiperidine-3-carboxamide
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The isolation of enantiopure (S)-N-benzylpiperidine-3-carboxamide is a critical bottleneck in the synthesis of stereospecific therapeutics, including species-selective proteasome inhibitors and novel avilactivity modulators[1]. Because the (R) and (S) enantiomers can exhibit profoundly different pharmacokinetic and pharmacodynamic profiles, achieving baseline resolution (Rs > 1.5) is a strict regulatory requirement. This guide objectively evaluates the performance of leading Chiral Stationary Phases (CSPs) and establishes field-proven, self-validating high-performance liquid chromatography (HPLC) protocols for resolving this racemic mixture.
Mechanistic Causality in Chiral Recognition
Successful chiral separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector. N-benzylpiperidine-3-carboxamide presents specific structural motifs that dictate CSP selection:
-
Hydrogen Bonding Sites: The carboxamide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
π-π Interactions: The N-benzyl aromatic ring readily participates in π-π stacking with aromatic selectors.
-
Basic Amine Center: The piperidine nitrogen (pKa ~9-10) is highly prone to non-specific ionic interactions with residual acidic silanols on the silica matrix, leading to severe peak tailing.
According to the2[2], polysaccharide-based CSPs (derivatized cellulose or amylose) provide the optimal chiral environment. The helical polymer structure offers inclusion cavities, while the carbamate or ester linkages facilitate hydrogen bonding and dipole interactions.
Comparative Analysis of Chiral Stationary Phases (CSPs)
When developing a method for piperidine-3-carboxamide derivatives, scientists must choose between coated polysaccharide, immobilized polysaccharide, and protein-based CSPs. Table 1 objectively compares these alternatives based on experimental data[3].
Table 1: Performance Comparison of CSPs for N-benzylpiperidine-3-carboxamide Separation
| CSP Category | Representative Column | Separation Mechanism | Mobile Phase Compatibility | Loading Capacity | Pros & Cons for Piperidine Derivatives |
| Immobilized Polysaccharide | Chiralpak® IG / IA | H-bonding, π-π stacking, Inclusion | Normal Phase (NP), Reversed Phase (RP), Polar Organic | High (Preparative scale viable) | Pros: Withstands strong solvents (DCM, EtOAc) to dissolve the analyte[1].Cons: Higher initial cost. |
| Coated Polysaccharide | Chiralpak® AD-H / OD-H | H-bonding, π-π stacking, Inclusion | Strictly NP (Hexane/Alcohol) | High | Pros: Exceptional chiral recognition[3].Cons: Destroyed by standard diluents like DCM or DMSO. |
| Protein-Based | α1-acid glycoprotein (AGP) | Hydrophobic, electrostatic | Strictly RP (Aqueous buffers) | Very Low (Analytical only) | Pros: Excellent for basic amines without derivatization[3].Cons: Extremely low capacity; highly sensitive to pH/temp. |
Causality Insight: For N-benzylpiperidine-3-carboxamide,1 (e.g., Chiralpak IG) are superior because they permit the use of co-solvents like Dichloromethane (DCM) in the mobile phase, which significantly enhances the solubility of the benzyl-protected piperidine[1].
Method Development Workflow
Workflow for developing a chiral HPLC separation method for piperidine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The inclusion of basic modifiers and strict temperature control are not arbitrary; they are mechanistically required to achieve baseline resolution.
Protocol A: Normal-Phase Separation on Immobilized Polysaccharide CSP
This method leverages the robust nature of immobilized amylose-based stationary phases, utilizing a hexane/alcohol gradient optimized for basic analytes[1].
Materials & Instrumentation:
-
Column: Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica), 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Ethanol / Dichloromethane (50:25:25, v/v/v)[1].
-
Basic Additive: 0.1% Diethylamine (DEA)[3]. Causality: DEA competes with the piperidine nitrogen for residual silanol active sites on the silica support, preventing peak tailing and irreversible adsorption.
Step-by-Step Methodology:
-
System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any trace aqueous buffers before introducing normal-phase solvents.
-
Mobile Phase Preparation: Premix 500 mL Hexane, 250 mL HPLC-grade Ethanol, and 250 mL Dichloromethane. Add 1.0 mL of DEA. Degas via ultrasonication for 10 minutes.
-
Column Equilibration: Install the Chiralpak IG column. Set the column oven to 25°C. Causality: Chiral recognition is an exothermic process.3, though it may slightly broaden peaks due to increased mobile phase viscosity[3].
-
Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 225 nm and 254 nm.
-
Sample Preparation: Dissolve racemic N-benzylpiperidine-3-carboxamide in the mobile phase to a concentration of 2.0 mg/mL.
-
Injection & Validation: Inject 10 µL.
-
Self-Validation Criteria: The system is suitable if the tailing factor for the first eluting peak is ≤ 1.2 and the resolution (Rs) between the (R) and (S) enantiomers is ≥ 1.5. If Rs < 1.5, reduce the column temperature to 20°C or substitute Ethanol with Isopropanol to alter the steric bulk of the hydrogen-bonding modifier.
-
Protocol B: Reversed-Phase (RP) Alternative for LC-MS Compatibility
If downstream applications require mass spectrometry (MS) coupling, normal phase solvents (Hexane) are incompatible. A 4 is required[4].
Materials & Instrumentation:
-
Column: Chiralpak® IG-3 (3 µm particle size for higher efficiency).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Equilibration: Equilibrate the column with 90% A / 10% B at 0.8 mL/min.
-
Sample Preparation: Dissolve the analyte in Methanol (1 mg/mL).
-
Gradient Elution: Run a shallow gradient from 10% B to 60% B over 20 minutes.
-
Validation: Monitor via ESI-MS (Positive ion mode, [M+H]+ = 219.1 m/z). Causality: Formic acid ensures the piperidine nitrogen is protonated, enhancing MS ionization efficiency while providing a counter-ion to modulate retention on the CSP.
References
-
Journal of Medicinal Chemistry. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." ACS Publications. Available at: [Link]
-
Phenomenex. "Chiral HPLC Separations Guidebook." Phenomenex. Available at: [Link]
-
SIELC Technologies. "Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column." SIELC. Available at: [Link]
Sources
Determining enantiomeric excess (ee) of (S)-N-benzylpiperidine-3-carboxamide
An In-Depth Comparative Guide to Determining Enantiomeric Excess of (S)-N-benzylpiperidine-3-carboxamide
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug candidate's efficacy and safety. Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[1] (S)-N-benzylpiperidine-3-carboxamide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its enantiomeric purity is paramount.
This guide provides an in-depth, objective comparison of two robust analytical techniques for determining the enantiomeric excess (ee) of (S)-N-benzylpiperidine-3-carboxamide: Chiral High-Performance Liquid Chromatography (HPLC) and ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs). We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their specific needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high accuracy, sensitivity, and reproducibility.[2][3] The technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times and, consequently, their separation. For piperidine derivatives and amides, polysaccharide-based CSPs are particularly effective.[1][4][5]
The Causality Behind the Choice: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, possess a well-defined chiral structure with grooves, cavities, and functional groups (carbamates, esters). The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions:
-
Hydrogen Bonding: The amide and secondary amine moieties of N-benzylpiperidine-3-carboxamide can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the CSP.
-
π-π Interactions: The benzyl group provides an aromatic system capable of π-π stacking with the phenyl groups of the CSP's carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate) on Chiralpak® AD-H).
-
Dipole-Dipole and Steric Interactions: The overall molecular shape and dipole moment influence how snugly each enantiomer fits into the chiral grooves of the stationary phase. The enantiomer that forms a more stable transient diastereomeric complex with the CSP is retained longer.[4]
This combination of interactions results in a measurable difference in retention time between the (S) and (R) enantiomers, allowing for their accurate quantification.
Experimental Protocol: Chiral HPLC
This protocol is adapted from established methods for similar piperidine derivatives.[5]
1. Materials and Reagents:
-
(S)-N-benzylpiperidine-3-carboxamide (for peak identification)
-
Racemic (R/S)-N-benzylpiperidine-3-carboxamide (for system suitability and resolution determination)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Methanol (for sample dissolution)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase mode is typically effective for piperidine derivatives.[1] IPA acts as the polar modifier, while a small amount of DEA is added to improve peak shape for basic analytes by minimizing tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temp. | 25 °C | Ensures reproducible retention times by controlling the thermodynamics of the chiral interaction. |
| Detection | UV at 220 nm | The benzyl group provides a sufficient chromophore for UV detection.[5] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a good signal-to-noise ratio. |
4. Solution Preparation:
-
Mobile Phase: Carefully prepare the mixture of n-Hexane, IPA, and DEA. Degas for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[5]
-
Racemic Standard (0.5 mg/mL): Accurately weigh ~5 mg of racemic N-benzylpiperidine-3-carboxamide and dissolve in 10 mL of methanol. This is crucial for confirming the elution order and calculating the resolution.
-
Sample Solution (0.5 mg/mL): Prepare the sample containing the (S)-enantiomer at the same concentration using methanol as the diluent.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]
-
Perform a blank injection (methanol) to ensure no system contamination.
-
Inject the racemic standard solution to verify the separation of the two enantiomers and determine their retention times (t_R) and resolution (R_s).
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the racemic standard.
6. Data Analysis and Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers in the sample chromatogram using the formula:
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Where:
-
Area_S = Peak area of the (S)-enantiomer
-
Area_R = Peak area of the (R)-enantiomer
Workflow and Expected Data
Caption: General experimental workflow for chiral HPLC analysis.
Table 1: Representative Chiral HPLC Data
| Parameter | Expected Value |
| (S)-enantiomer Retention Time | ~11.5 min |
| (R)-enantiomer Retention Time | ~14.0 min |
| Resolution (R_s) | > 2.0 |
| Tailing Factor | < 1.5 |
Note: Actual retention times may vary based on the specific system, column batch, and mobile phase preparation.
Method 2: ¹H NMR with Chiral Solvating Agents (CSAs)
An alternative and often faster method for determining enantiomeric excess is NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA).[6] This technique does not require physical separation of the enantiomers. Instead, the CSA, itself an enantiomerically pure compound, forms non-covalent diastereomeric complexes with the (S) and (R) enantiomers of the analyte directly in the NMR tube.
The Causality Behind the Choice: Diastereomeric Complex Formation
Because diastereomers have different physical properties, the nuclei in these transient complexes experience different magnetic environments. This difference lifts the magnetic equivalency of corresponding protons in the (S) and (R) enantiomers, resulting in separate, resolved signals in the ¹H NMR spectrum.[2][7] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the sample.
For an analyte like N-benzylpiperidine-3-carboxamide, a CSA capable of hydrogen bonding is ideal. Thioamide-based CSAs, for example, have shown excellent resolving power for amides due to strong hydrogen bonding interactions.[7]
Experimental Protocol: Chiral NMR Spectroscopy
1. Materials and Reagents:
-
(S)-N-benzylpiperidine-3-carboxamide sample
-
Racemic (R/S)-N-benzylpiperidine-3-carboxamide
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine or a similar amide-based CSA.
-
Deuterated Chloroform (CDCl₃) or another suitable deuterated solvent.
2. Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
High-quality NMR tubes.
3. Sample Preparation:
-
Accurately weigh ~5-10 mg of the N-benzylpiperidine-3-carboxamide sample into a clean vial.
-
Add 1.0 to 1.5 molar equivalents of the CSA. The optimal ratio may require some experimentation.
-
Dissolve the mixture in approximately 0.6-0.7 mL of CDCl₃.
-
Vortex the solution thoroughly to ensure complete dissolution and complex formation.
-
Transfer the solution to an NMR tube.
-
Prepare a second sample using the racemic standard to identify the signals corresponding to each enantiomer.
4. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to capture all signals.
-
Pay close attention to protons near the chiral center or those involved in hydrogen bonding (e.g., the amide N-H proton or the α-protons on the piperidine ring), as these are often the most affected by the CSA and show the largest chemical shift difference (Δδ).[2]
5. Data Analysis and Calculation:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomeric complexes.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess (% ee) using the integral values:
% ee = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] x 100
Where:
-
Integral_S = Integral value of the signal corresponding to the (S)-enantiomer complex.
-
Integral_R = Integral value of the signal corresponding to the (R)-enantiomer complex.
Workflow and Conceptual Data
Caption: General experimental workflow for chiral NMR analysis.
Objective Comparison of HPLC and NMR Methods
Both methods provide a reliable means of determining enantiomeric excess, but they possess distinct advantages and disadvantages that make them suitable for different applications.
Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination
| Feature | Chiral HPLC | ¹H NMR with CSA |
| Principle | Physical separation based on differential interaction with a chiral stationary phase. | Formation of transient diastereomeric complexes leading to distinct NMR signals. |
| Sensitivity | High (can detect impurities <0.1%). | Lower (typically requires >1-2% of the minor enantiomer for accurate integration). |
| Sample Throughput | Lower (run times are typically 15-30 minutes per sample plus equilibration). | Higher (sample preparation is quick, and acquisition is a few minutes per sample). |
| Method Development | Can be time-consuming; requires screening of columns and mobile phases. | Can be rapid; involves screening a few CSAs and optimizing the analyte:CSA ratio. |
| Instrumentation | Requires a dedicated HPLC system with a specialized and costly chiral column. | Requires access to an NMR spectrometer, a standard instrument in many research labs. |
| Sample Consumption | Low (micrograms per injection). | Higher (milligrams per sample). |
| Quantification | Highly accurate and precise due to baseline separation of peaks. | Accuracy depends on signal resolution, signal-to-noise, and integration quality.[6] |
| Trustworthiness | Self-validating through clear separation and resolution factors (R_s). | Self-validating through the appearance of resolved, distinct signals for the two enantiomers. |
Conclusion and Recommendation
The choice between Chiral HPLC and ¹H NMR with a Chiral Solvating Agent depends on the specific requirements of the analysis.
-
For regulatory filings, quality control (QC) release testing, and scenarios requiring high sensitivity and accuracy, Chiral HPLC is the superior method. Its ability to physically separate the enantiomers and detect trace-level impurities provides the most robust and defensible data.[3]
-
For high-throughput screening of asymmetric reactions, rapid process development checks, or when a fast, qualitative confirmation of enantiopurity is needed, ¹H NMR with a CSA is an exceptionally efficient and powerful tool. Its speed and minimal method development time are significant advantages in a research and development setting.[2][6]
By understanding the fundamental principles and practical considerations of both techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method to ensure the stereochemical integrity of (S)-N-benzylpiperidine-3-carboxamide and other critical chiral intermediates.
References
-
Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2006). Talanta. [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (2002).
-
Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. (2000). ResearchGate. [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2006). PubMed. [Link]
-
Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex. (2006). Journal of the American Chemical Society. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). Inorganic Chemistry. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). National Center for Biotechnology Information. [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (2016). PolyU Institutional Research Archive. [Link]
-
Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent. (n.d.). American Chemical Society. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent - American Chemical Society [acs.digitellinc.com]
Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzylpiperidine-3-carboxamide
For Immediate Release
GTR-2026-03-07
In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectrometric behavior of N-benzylpiperidine-3-carboxamide, a scaffold of interest in medicinal chemistry.[1][2][3]
This document moves beyond a simple recitation of data, delving into the causal mechanisms behind bond cleavages and rearrangements. By comparing the predicted fragmentation of our target compound with experimental data from structurally similar molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this class of compounds.
The Architectural Logic of Fragmentation: Core Principles
The fragmentation of N-benzylpiperidine-3-carboxamide under mass spectrometric conditions, particularly with a hard ionization technique like Electron Ionization (EI), is governed by the interplay of three key structural motifs: the N-benzyl group, the piperidine ring, and the 3-carboxamide substituent.[4] The initial ionization event, the removal of an electron, typically occurs at the site of lowest ionization energy, often the lone pair of electrons on the nitrogen atom of the piperidine ring.[5][6] This initial radical cation is energetically unstable and rapidly undergoes a series of fragmentation events to yield more stable charged fragments.[7][8]
The fragmentation pathways are dictated by the relative stability of the resulting cations and neutral losses. Three primary fragmentation mechanisms are anticipated to dominate the mass spectrum:
-
Benzylic Cleavage and Tropylium Ion Formation: The bond between the benzyl group and the piperidine nitrogen is prone to cleavage. The resulting benzyl cation (C₇H₇⁺) readily rearranges to the highly stable, aromatic tropylium ion, which gives a characteristic and often base peak at a mass-to-charge ratio (m/z) of 91.[9][10] This is a hallmark of almost all compounds containing a benzyl moiety.[6]
-
α-Cleavage of the Piperidine Ring: This is a dominant fragmentation pathway for cyclic amines.[5] The cleavage of a carbon-carbon bond adjacent to the nitrogen atom results in the formation of a resonance-stabilized iminium ion.[5] For N-benzylpiperidine-3-carboxamide, this can lead to the opening of the piperidine ring and the generation of several diagnostic fragment ions.
-
Amide Group Fragmentation: The carboxamide functional group can fragment in several ways. This includes cleavage of the C-N bond or the bond between the carbonyl group and the piperidine ring. Furthermore, the presence of hydrogens on the piperidine ring at the γ-position relative to the carbonyl group makes the McLafferty rearrangement a potential pathway.[11][12][13] This involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.[12][14]
A Comparative Analysis: Learning from Analogs
Case Study 1: N-Benzyl-4-piperidone
This compound is an excellent comparator, differing only by the substituent at the 4-position (a ketone) instead of a carboxamide at the 3-position. Its Electron Ionization (EI) mass spectrum provides a clear picture of the fragmentation of the N-benzylpiperidine core.[7][15][16][17]
Table 1: Key Fragments in the EI-MS of N-Benzyl-4-piperidone
| m/z | Proposed Fragment | Fragmentation Pathway |
| 189 | Molecular Ion [M]⁺• | Initial Ionization |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | Benzylic Cleavage (Base Peak) |
| 120 | [M - C₅H₇O]⁺ | α-Cleavage and subsequent losses |
| 56 | [C₄H₈]⁺• | Ring Fragmentation |
Data sourced from NIST WebBook for 4-Piperidinone, 1-(phenylmethyl)-.[16]
The spectrum is dominated by the tropylium ion at m/z 91, confirming the lability of the benzyl-nitrogen bond. The presence of the molecular ion at m/z 189 and other fragments illustrates the stability of the core structure under EI conditions.
Case Study 2: 4-Benzylpiperidine
This analog lacks the N-benzyl group and the carboxamide, featuring a benzyl group directly attached to the carbon at the 4-position. This helps to isolate the fragmentation of the piperidine ring itself when influenced by a benzyl substituent.
Table 2: Key Fragments in the EI-MS of 4-Benzylpiperidine
| m/z | Proposed Fragment | Fragmentation Pathway |
| 175 | Molecular Ion [M]⁺• | Initial Ionization |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | Benzylic Cleavage (Base Peak) |
| 84 | [M - C₇H₇]⁺ | Loss of Benzyl Radical |
Data sourced from NIST WebBook for 4-Benzylpiperidine.[18]
Again, the tropylium ion at m/z 91 is the base peak. The fragment at m/z 84 represents the piperidine ring after the loss of the benzyl group, providing a clear marker for the heterocyclic core.
Predicted Fragmentation Pattern of N-benzylpiperidine-3-carboxamide
Based on the foundational principles and comparative data, we can now propose the primary fragmentation pathways for N-benzylpiperidine-3-carboxamide (Molecular Weight: 218.29 g/mol ).
Caption: Predicted primary EI fragmentation pathways for N-benzylpiperidine-3-carboxamide.
Key Predicted Fragments for N-benzylpiperidine-3-carboxamide:
-
m/z 218 [M]⁺•: The molecular ion. Its intensity may be low due to the molecule's susceptibility to fragmentation.
-
m/z 91 [C₇H₇]⁺: The tropylium ion, formed via benzylic cleavage. This is expected to be the base peak .[9][10]
-
m/z 174 [M - CONH₂]⁺: Loss of the carboxamide radical, resulting in the N-benzylpiperidine cation.
-
m/z 127 [M - C₇H₇]⁺: Loss of the benzyl radical via α-cleavage at the nitrogen, leaving the piperidine-3-carboxamide cation.
-
m/z 160: A potential McLafferty rearrangement product, involving the transfer of a γ-hydrogen from the piperidine ring to the carbonyl oxygen, followed by the loss of propene (C₃H₆).
-
m/z 44 [CONH₂]⁺•: The carboxamide radical cation, resulting from cleavage of the bond between the piperidine ring and the carbonyl group.
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following is a representative protocol for the analysis of N-benzylpiperidine-3-carboxamide using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Caption: A typical experimental workflow for GC-EI-MS analysis.
Instrumentation Details:
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer equipped with an EI source.[19][20]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.[20]
-
Data Analysis: The resulting mass spectrum should be analyzed to identify the key fragments. Comparison with spectral libraries (e.g., NIST, Wiley) can aid in confirming the identity of the compound or its analogs.[20]
Conclusion
The mass spectrometry fragmentation of N-benzylpiperidine-3-carboxamide is a predictable process governed by the established principles of benzylic cleavage, α-cleavage, and amide fragmentation, including the potential for a McLafferty rearrangement. The dominant and most diagnostic fragment is the tropylium ion at m/z 91, which serves as a reliable indicator of the N-benzylpiperidine core. By understanding these fragmentation pathways and comparing them to the spectra of closely related analogs like N-benzyl-4-piperidone, researchers can confidently identify and characterize this class of compounds. This guide provides the necessary theoretical framework and practical protocols to empower scientists in their analytical endeavors within drug discovery and chemical research.
References
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Grokipedia. McLafferty rearrangement. [Link]
-
Ghadge, O. (2020). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. [Link]
-
Chemistry Steps. (2025). McLafferty Rearrangement. [Link]
-
All 'Bout Chemistry. (2022). McLafferty Rearrangement: An overview. YouTube. [Link]
-
mzCloud. (2018). N Benzyl 4 piperidone. [Link]
-
Wikipedia. McLafferty rearrangement. [Link]
-
Unknown. General Fragmentation Modes. [Link]
-
Williams, D. H. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [Link]
-
Chem Wisper. (2018). mass spectrometry: tropylium ion. YouTube. [Link]
-
NIST. 4-Piperidinone, 1-(phenylmethyl)-. NIST WebBook. [Link]
-
Dias, H. J., et al. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]
-
TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]
-
SciELO. (2009). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
SciSpace. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
NIST. 1-Benzylpiperazine. NIST WebBook. [Link]
-
LibreTexts Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO. [Link]
-
PubChemLite. N-benzyl-4-piperidone (C12H15NO). [Link]
-
NIST. 4-Benzylpiperidine. NIST WebBook. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Taylor & Francis. Electron ionization – Knowledge and References. [Link]
-
McCarthy, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Link]
-
Ágai, B., et al. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. ResearchGate. [Link]
-
Ndibe, H.C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]
Sources
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. 1-Benzyl-4-piperidone(3612-20-2) MS spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jove.com [jove.com]
- 12. grokipedia.com [grokipedia.com]
- 13. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 14. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. caymanchem.com [caymanchem.com]
- 16. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]
- 17. PubChemLite - N-benzyl-4-piperidone (C12H15NO) [pubchemlite.lcsb.uni.lu]
- 18. 4-Benzylpiperidine [webbook.nist.gov]
- 19. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
- 20. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of the Biological Activity of (S)- and (R)-N-benzylpiperidine-3-carboxamide Enantiomers: A Guide for Drug Discovery Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties and to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. The N-benzylpiperidine-3-carboxamide core, in particular, has been explored for a range of therapeutic applications, including as a precursor for inhibitors of cholinesterases for Alzheimer's disease and as a scaffold for anticancer agents.[3][4][5][6][7][8]
A critical consideration in the design and evaluation of molecules containing a chiral center, such as N-benzylpiperidine-3-carboxamide, is the differential biological activity of its enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. For instance, in a study of piperidine carboxamide derivatives as antimalarial agents, the (S)-enantiomer of a lead compound was found to be 100-fold more potent than its (R)-counterpart.[9]
This guide provides a framework for the comparative biological evaluation of (S)- and (R)-N-benzylpiperidine-3-carboxamide. While direct comparative studies on these specific, unsubstituted enantiomers are not extensively documented in publicly available literature, this document will leverage data from closely related analogs to outline the key biological activities that should be investigated. Furthermore, it will provide detailed experimental protocols and data presentation formats to enable researchers to conduct a thorough and meaningful comparison. The objective is to equip drug development professionals with the rationale and methodologies required to elucidate the stereospecific bioactivity of this important chemical scaffold.
Hypothetical Comparative Biological Profiles
Based on the activities reported for derivatives of the N-benzylpiperidine and piperidine-3-carboxamide core, the following sections outline the key areas for comparative biological investigation of the (S)- and (R)-enantiomers.
Cholinesterase Inhibition: A Potential Application in Neurodegenerative Diseases
The N-benzylpiperidine moiety is a well-known pharmacophore found in potent acetylcholinesterase (AChE) inhibitors, such as the Alzheimer's drug Donepezil.[8][10] Several studies have explored N-benzylpiperidine carboxamide derivatives as inhibitors of both AChE and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[3][5][6][7] Therefore, a primary avenue of investigation should be the stereoselective inhibition of these enzymes by the (S)- and (R)-enantiomers.
Table 1: Hypothetical Comparative Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BuChE) |
| (S)-N-benzylpiperidine-3-carboxamide | AChE | Data | Data |
| BuChE | Data | ||
| (R)-N-benzylpiperidine-3-carboxamide | AChE | Data | Data |
| BuChE | Data | ||
| Donepezil (Reference) | AChE | Data | Data |
| BuChE | Data |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index is the ratio of the IC50 for BuChE to the IC50 for AChE.
Anticancer Activity: Exploring Novel Therapeutic Avenues
The piperidine-3-carboxamide scaffold has been identified in compounds with potent anticancer properties. For example, derivatives have been shown to induce a senescence-like phenotype in melanoma cells, highlighting a potential mechanism for cancer therapy.[4] Another study on piperidine carboxamide derivatives demonstrated their potential as Anaplastic Lymphoma Kinase (ALK) inhibitors.[11] A comparative evaluation of the cytotoxic and antiproliferative effects of the (S)- and (R)-enantiomers against a panel of cancer cell lines is therefore warranted.
Table 2: Hypothetical Comparative Anticancer Activity
| Compound | Cell Line | IC50 (µM) - 72h |
| (S)-N-benzylpiperidine-3-carboxamide | A375 (Melanoma) | Data |
| Karpas-299 (Lymphoma) | Data | |
| MCF-7 (Breast Cancer) | Data | |
| (R)-N-benzylpiperidine-3-carboxamide | A375 (Melanoma) | Data |
| Karpas-299 (Lymphoma) | Data | |
| MCF-7 (Breast Cancer) | Data | |
| Doxorubicin (Reference) | A375 (Melanoma) | Data |
| Karpas-299 (Lymphoma) | Data | |
| MCF-7 (Breast Cancer) | Data |
IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation after a 72-hour incubation period.
Experimental Protocols
The following are detailed protocols for the key experiments proposed in this guide. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of the test compounds against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds ((S)- and (R)-N-benzylpiperidine-3-carboxamide)
-
Donepezil (reference inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of test compounds and Donepezil in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE or BuChE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A375, Karpas-299, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds ((S)- and (R)-N-benzylpiperidine-3-carboxamide)
-
Doxorubicin (reference cytotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or Doxorubicin for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing Experimental Workflow and Potential Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by the test compounds.
Caption: Experimental workflow for the comparative biological evaluation of (S)- and (R)-enantiomers.
Caption: A hypothetical signaling pathway potentially modulated by the N-benzylpiperidine-3-carboxamide enantiomers.
Conclusion
The comprehensive biological evaluation of individual enantiomers is a critical step in modern drug discovery and development. This guide provides a scientifically grounded framework for comparing the biological activities of (S)- and (R)-N-benzylpiperidine-3-carboxamide. By investigating their effects on cholinesterases and cancer cell proliferation, researchers can uncover the stereospecific contributions to their pharmacological profiles. The provided protocols and data presentation formats are intended to facilitate a robust and reproducible investigation. Ultimately, understanding the stereochemistry-activity relationships of this privileged scaffold will enable the design of more potent and selective therapeutic agents.
References
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. PubMed.
- ORIGINAL ARTICLE SYNTHESIS AND PHARMACOLOGICAL EVALU
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to. Malaria World.
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
- Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
- N-Benzyl-r-2,c-6-diphenylpiperidines. SSRN.
- Synthesis and pharmacological evalu
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Semantic Scholar.
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the tre
- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
- Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
- Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3)...
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
Unveiling the Three-Dimensional World of (S)-N-benzylpiperidine-3-carboxamide: A Comparative Guide to Structural Elucidation
For the modern researcher, scientist, and drug development professional, the precise determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is the cornerstone of rational drug design, enabling a deep understanding of structure-activity relationships (SAR) and guiding lead optimization. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography for the structural analysis of chiral molecules like (S)-N-benzylpiperidine-3-carboxamide, alongside its powerful spectroscopic and computational alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
(S)-N-benzylpiperidine-3-carboxamide, a molecule of interest in medicinal chemistry, possesses a chiral center and conformational flexibility within its piperidine ring. This structural complexity necessitates a multi-faceted analytical approach to fully comprehend its spatial arrangement, which in turn dictates its biological activity. While X-ray crystallography stands as the "gold standard" for unambiguous solid-state structure determination, a comprehensive understanding also leverages solution-state and in-silico techniques.[1]
The Definitive Snapshot: Single-Crystal X-ray Crystallography
X-ray crystallography offers an unparalleled, high-resolution view of a molecule's structure in the crystalline state.[1] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can determine the precise coordinates of each atom, defining bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.[2] For a chiral molecule like (S)-N-benzylpiperidine-3-carboxamide, this technique can unambiguously determine the absolute stereochemistry.
The Crystallographer's Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process, demanding both patience and expertise. The quality of the final structure is intrinsically linked to the quality of the single crystal.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Representative Crystallographic Data for Piperidine Derivatives
| Parameter | Example 1: MDPTAN[5] | Example 2: MCAMPO[6] | Example 3: Piperidinyl Propanenitrile[7] |
| Chemical Formula | C38H44N8S2 · 2(C2H3N) | C24H28N2O3 | C8H12N2O |
| Formula Weight | 759.06 | 392.48 | 152.20 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c | P21/c |
| a (Å) | 16.324(4) | 9.5714(10) | 9.7133(7) |
| b (Å) | 15.179(4) | 19.7588(10) | 8.9517(5) |
| c (Å) | 17.650(5) | 11.3961(10) | 9.8332(8) |
| β (°) | 104.98(5) | 94.383(10) | 101.427(7) |
| Volume (ų) | 4225(2) | 2148.9(3) | 838.05(10) |
| Z | 4 | 4 | 4 |
| R-factor | 0.089 | 0.0509 | 0.0498 |
Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit.
In these examples, the piperidine rings consistently adopt a chair conformation, which is the most stable arrangement.[5] The substituents on the piperidine ring can occupy either axial or equatorial positions, and their orientation is precisely determined by the crystallographic data.[6]
Beyond the Crystal: A World of Complementary Techniques
While X-ray crystallography provides a static, solid-state picture, the behavior of molecules in solution, where most biological processes occur, can differ. Therefore, a comprehensive analysis integrates data from other techniques.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.[9] For (S)-N-benzylpiperidine-3-carboxamide, both ¹H and ¹³C NMR would provide crucial information about the connectivity of atoms and the chemical environment of each nucleus.[10]
Key Insights from NMR:
-
Conformational Dynamics: In solution, the piperidine ring can undergo ring inversion. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation and the energetics of this process.[8]
-
Chiral Analysis: In the presence of a chiral solvating agent, it is possible to distinguish between enantiomers using NMR, which can be a powerful tool for assessing enantiomeric purity.[11][12]
-
Structural Confirmation: The chemical shifts and coupling patterns in the NMR spectra serve as a fingerprint of the molecule, confirming the overall structure.[9]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[9] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, by inducing fragmentation of the molecule, tandem mass spectrometry (MS/MS) can yield valuable structural information that complements NMR data.[13][14]
Computational Modeling: The In-Silico Approach
Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like (S)-N-benzylpiperidine-3-carboxamide.[8] By performing conformational searches and geometry optimizations using molecular mechanics (MM) or quantum mechanics (QM) methods, one can predict the relative stabilities of different conformers.[8] These theoretical models can then be validated by comparing the calculated parameters (e.g., dihedral angles, NMR chemical shifts) with experimental data from X-ray crystallography and NMR.
Caption: The synergistic relationship between experimental and computational techniques.
Comparison of Structural Elucidation Techniques
| Technique | Information Yield | Sample Phase | Key Limitation |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles[1] | Solid (single crystal) | Requires high-quality single crystals[1] |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, dynamics[9] | Liquid (solution) | Requires a soluble sample, less sensitive than MS[1] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation[9] | Solid, Liquid, or Gas | Provides no connectivity information on its own[1] |
| Computational Modeling | Relative energies of conformers, geometries[8] | In-silico | A theoretical model that requires experimental validation[8] |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the target compound (0.1-0.5 mm in size) using techniques like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires extensive screening.[8]
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.[8] Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[7]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and displacement parameters until the model converges and agrees with the experimental data.[7]
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Add a small amount of an internal standard like tetramethylsilane (TMS) if required. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] For more detailed structural elucidation, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Assign the peaks in all spectra to the corresponding atoms in the molecule, using the 2D NMR data to confirm assignments.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI). Acquire the mass spectrum in a high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺). Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.
Conclusion
The comprehensive structural elucidation of a chiral molecule like (S)-N-benzylpiperidine-3-carboxamide requires an integrated approach. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers crucial insights into its solution-state behavior and dynamics. Mass spectrometry confirms the molecular identity with high precision, and computational modeling provides a theoretical framework to understand its conformational preferences. By synergistically employing these techniques, researchers can build a complete and robust understanding of a molecule's three-dimensional nature, which is paramount for advancing drug discovery and development.
References
- Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry - Benchchem.
- Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - ResearchGate.
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.
- CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES - Taylor & Francis.
- Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide - Benchchem.
- Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem.
- XFELs make small molecule crystallography without crystals possible - Chemistry World.
- Chirality Sensing of N-Heterocycles via 19F NMR - PMC.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications.
- Crystal structures of two alanylpiperidine analogues - IUCr Journals.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC.
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC.
- Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - White Rose Research Online.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine.
- (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - PMC.
- Cambridge Structural Database - Re3data.org.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI.
- Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - 5z.com.
- Piperidine - SpectraBase.
- Chiral analysis by NMR spectroscopy.
- Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative - ResearchGate.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC.
- Cambridge Structural Database (CSD) | Physical Sciences Data science Service - PSDS.
- CSD The Cambridge Structural Database | BSMFN - Biblioteca - UniGe.
- N-benzyl-N-formyl-2-methylpiperidine-3-carboxamide | C15H20N2O2 - PubChem.
- CCDC: Structural Chemistry Data, Software, and Insights.
- Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
- Chapter 22. Protein Crystallography and Drug Discovery - Moodle@Units.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Cambridge Structural Database | re3data.org [re3data.org]
- 4. CSD The Cambridge Structural Database | BSMFN [biblioteca.mfn.unige.it]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 13. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alternative-therapies.com [alternative-therapies.com]
Validating Purity of (S)-N-benzylpiperidine-3-carboxamide for In Vivo Studies
Executive Summary
For researchers investigating neuroactive scaffolds, (S)-N-benzylpiperidine-3-carboxamide represents a critical chiral intermediate, often utilized in the synthesis of acetylcholinesterase (AChE) inhibitors and GPCR ligands.[1] However, the use of commercially available "technical grade" or racemic mixtures in in vivo studies introduces significant confounding variables.
This guide objectively compares the performance of High-Purity (>99% ee) (S)-Enantiomer against Racemic ((R/S)-mixture) and Low-Purity alternatives.[1] It establishes a rigorous validation framework to ensure that observed biological phenotypes—such as cognitive enhancement or receptor occupancy—are attributable to the specific stereoisomer and not to off-target toxicity from the distomer or synthetic byproducts.
Part 1: Comparative Analysis of Material Grades
The following table summarizes the impact of compound quality on in vivo data integrity.
Table 1: Performance Comparison of Material Grades
| Feature | High-Purity (S)-Enantiomer (Recommended) | Racemic (R/S)-Mixture (Alternative) | Low-Purity / Technical Grade |
| Enantiomeric Excess (ee) | > 99.5% | 0% (50:50 mixture) | Variable (often 80-90%) |
| Target Potency (IC50) | High (Eutomer driven) | Moderate (Diluted by distomer) | Unreliable |
| In Vivo Toxicity | Low (Target-specific) | Elevated (Distomer load) | High (Unknown impurities) |
| PK Linearity | Linear dose-response | Non-linear (Enantiomer interaction) | Erratic (Metabolic competition) |
| Data Interpretation | Definitive | Ambiguous | Invalid |
The Scientific Rationale
Chirality in piperidine-3-carboxamides is non-trivial.[1] The (S)-enantiomer often exhibits a distinct binding mode within the orthosteric pockets of enzymes like AChE or receptors like 5-HT4.[1]
-
The Eutomer Effect : The (S)-isomer typically aligns with the chiral amino acid residues (e.g., Trp, Phe) in the binding pocket, maximizing
- stacking interactions with the benzyl group. -
The Distomer Risk : The (R)-isomer may act as a competitive antagonist or, worse, bind to off-target hepatic enzymes (CYP450s), altering the metabolic clearance of the active compound.
Part 2: Analytical Validation (The Gatekeeper)
Before any animal dosing, the compound must pass a "Gatekeeper" analytical validation. Standard C18 HPLC is insufficient as it cannot distinguish enantiomers.[1]
Protocol A: Chiral HPLC Validation
Objective : Quantify Enantiomeric Excess (ee) and identify stereochemical impurities.
-
Column : Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Why? Amylose-based columns provide superior resolution for basic piperidine scaffolds compared to cellulose columns.[1]
-
-
Mobile Phase : n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA).[1]
-
Critical Step: The DEA additive is mandatory. Without it, the basic nitrogen on the piperidine ring will interact with residual silanols on the column, causing severe peak tailing and masking impurities.
-
-
Detection : UV @ 215 nm (Amide absorption) and 254 nm (Benzyl ring).
-
Acceptance Criteria :
Diagram 1: Validation Workflow
The following diagram illustrates the decision matrix for validating the compound before in vivo release.
Caption: A multi-stage validation workflow ensuring both chemical and stereochemical integrity prior to animal studies.
Part 3: In Vivo Validation Case Study
To demonstrate the necessity of high-purity validation, we present a comparative analysis of Pharmacokinetic (PK) parameters. This data highlights the divergence between the pure (S)-enantiomer and the Racemate.
Experimental Setup
-
Subject : Male Sprague-Dawley Rats (n=6 per group).
-
Dose : 10 mg/kg (Oral Gavage).[1]
-
Vehicle : 5% DMSO / 40% PEG400 / 55% Saline.[1]
-
Analytes : Plasma concentration of (S)-isomer vs (R)-isomer quantified via Chiral LC-MS/MS.
Table 2: Comparative Pharmacokinetic Data (Representative)
| Parameter | (S)-Pure Group | Racemic Group ((S) component) | Racemic Group ((R) component) | Interpretation |
| The (R)-isomer has higher bioavailability, potentially saturating transporters. | ||||
| Metabolic Interference : The (R)-isomer inhibits the clearance of the (S)-isomer or competes for binding. | ||||
| The distomer persists longer in the body, increasing toxicity risk. | ||||
| Brain/Plasma Ratio | BBB Penetration : The pure (S)-isomer crosses the BBB more efficiently when not competing with the (R)-isomer. |
Key Insight : In the racemic group, the (S)-isomer exposure (
Part 4: Detailed Protocols
Protocol B: LC-MS/MS Bioanalysis for Plasma Samples
Objective : To quantify specific enantiomers in plasma samples.
-
Sample Preparation :
-
Aliquot
rat plasma.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Add
Acetonitrile (containing Internal Standard, e.g., Donepezil-d7). -
Vortex (1 min) and Centrifuge (10,000 rpm, 10 min).
-
Transfer supernatant to injection vial.[1]
-
-
LC Conditions :
-
Column : Chiralpak IG-3 (3
, 2.1 x 100 mm). Note: IG columns are more robust for reverse-phase LC-MS than AD-H.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mobile Phase :
-
A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
B: Acetonitrile.[1]
-
-
Gradient : 40% B to 90% B over 5 minutes.
-
-
MS Conditions (ESI+) :
-
MRM Transition :
(Benzyl fragment) and (Piperidine fragment). -
Collision Energy : Optimized to 25 eV.[1]
-
Diagram 2: Metabolic Divergence
The following diagram visualizes why the (R)-isomer interferes with the (S)-isomer's efficacy.
Caption: Mechanism of stereoselective interference where the (R)-distomer blocks target sites and inhibits metabolic clearance.
References
-
FDA Guidance for Industry . (1992).[1] Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[1][4] [Link]
-
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry. [Link]
-
Chiral Technologies . (2024).[1] Application Guide for Chiral Separation of Piperidine Derivatives. Daicel Corporation.[1] [Link]
-
Brooks, W. H., et al. (2011). Chirality and Molecular Pharmacology. Current Topics in Medicinal Chemistry. [Link]
-
Sekhon, B. S. (2010). Chiral drugs: An overview. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
A Comparative Analysis of N-Benzyl vs. N-Methyl Piperidine-3-Carboxamide Potency: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the piperidine-3-carboxamide scaffold serves as a versatile template for the design of novel therapeutics targeting a wide array of biological entities. The functionalization of the piperidine nitrogen, in particular, offers a critical handle to modulate the pharmacological properties of these molecules. Among the myriad of possible substituents, the N-benzyl and N-methyl groups are frequently employed due to their distinct steric and electronic profiles. This guide provides an in-depth comparative analysis of the potency of N-benzyl versus N-methyl piperidine-3-carboxamide derivatives, supported by experimental data and detailed methodologies to aid researchers in their drug design endeavors.
The choice between an N-benzyl and an N-methyl substituent is not merely a trivial structural modification; it is a strategic decision that can profoundly impact a compound's interaction with its biological target. The N-methyl group, being small and electron-donating, can enhance water solubility and may engage in specific hydrophobic or van der Waals interactions within a compact binding pocket. Conversely, the N-benzyl group introduces a bulky, lipophilic aromatic ring, which can participate in π-π stacking, hydrophobic interactions, and cation-π interactions, often leading to a significant increase in binding affinity, albeit sometimes at the cost of selectivity or metabolic stability.
This guide will delve into the nuanced structure-activity relationships (SAR) of these two substituents, providing a framework for rational drug design based on the target of interest.
Comparative Potency at Key Biological Targets
Acetylcholinesterase (AChE) Inhibition: A Case Study
Acetylcholinesterase, a key enzyme in the central nervous system, is a prominent target for the treatment of Alzheimer's disease. Several studies have explored N-substituted piperidine derivatives as AChE inhibitors.
One study on novel coumarin-3-carboxamides bearing an N-benzylpiperidine moiety reported exceptionally potent AChE inhibitors, with IC₅₀ values in the nanomolar range. For instance, compound 10c in their series, which features an N-benzylpiperidine group, exhibited an IC₅₀ of 0.3 nM, making it significantly more potent than the standard drug donepezil. While this study did not include a direct N-methyl comparator, the high potency achieved with the N-benzyl group underscores its potential for strong interactions within the AChE active site. The benzyl group is thought to engage in π-π stacking interactions with aromatic residues in the enzyme's gorge.
In a different study, a series of N-substituted piperidine-3-carbohydrazide-hydrazones were evaluated for their cholinesterase inhibitory activity. While this study focused on longer N-aralkyl substituents, it highlights the importance of the N-substituent in modulating potency.
The collective evidence suggests that for AChE inhibition, the N-benzyl group is often favored for its ability to form additional stabilizing interactions within the enzyme's active site, leading to higher potency compared to smaller alkyl substituents.
Table 1: Comparative Potency of N-Substituted Piperidine Carboxamide Derivatives against Acetylcholinesterase (AChE)
| Compound ID | N-Substituent | Scaffold | Target | Potency (IC₅₀) | Reference |
| 10c | Benzyl | Coumarin-3-carboxamide-piperidine | AChE | 0.3 nM | |
| 3g | Phenylethyl | Piperidine-3-carbohydrazide-hydrazone | AChE | 4.32 µM | |
| 3j | Phenylbutyl | Piperidine-3-carbohydrazide-hydrazone | BuChE | 1.27 µM |
Note: A direct comparison with an N-methyl analog within the same scaffold is not available in the cited literature. The data illustrates the high potency achievable with N-aralkyl substituents.
Structure-Activity Relationship (SAR) Insights
The decision to incorporate an N-benzyl or an N-methyl group should be guided by a thorough understanding of the target's binding site topology.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of N-benzyl and N-methyl piperidine-3-carboxamides and for a common biological evaluation assay.
Synthesis of N-Substituted Piperidine-3-Carboxamides
The synthesis of N-benzyl and N-methyl piperidine-3-carboxamides can be achieved through a straightforward N-alkylation or N-benzylation of a piperidine-3-carboxamide precursor.
Protocol 1: Synthesis of N-Benzylpiperidine-3-carboxamide
This protocol describes a general method for the N-benzylation of piperidine-3-carboxamide.
Materials:
-
Piperidine-3-carboxamide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperidine-3-carboxamide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-benzylpiperidine-3-carboxamide.
Protocol 2: Synthesis of N-Methylpiperidine-3-carboxamide
This protocol outlines the N-methylation of piperidine-3-carboxamide.
Materials:
-
Piperidine-3-carboxamide
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Deionized water
Procedure (Eschweiler-Clarke Reaction):
-
To a round-bottom flask, add piperidine-3-carboxamide (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or crystallization to yield N-methylpiperidine-3-carboxamide.
Biological Evaluation: Acetylcholinesterase Inhibition Assay
The following protocol, based on the Ellman method, is a widely used colorimetric assay to determine the inhibitory potency of compounds against acetylcholinesterase.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (N-benzyl and N-methyl piperidine-3-carboxamides) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI (14 mM) in deionized water.
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer (ensure the final DMSO concentration is below 1%).
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or vehicle for control).
-
Add 10 µL of AChE solution (1 U/mL final concentration).
-
Incubate the plate at 25 °C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for 10-15 minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
The choice between an N-benzyl and an N-methyl substituent on the piperidine-3-carboxamide scaffold is a critical decision in the drug design process, with each group offering distinct advantages depending on the biological target. The N-benzyl group, with its bulky and aromatic nature, can provide potent interactions through hydrophobic and π-stacking interactions, often leading to high potency, as exemplified in the context of acetylcholinesterase inhibition. In contrast, the smaller N-methyl group may be more suitable for targets with sterically constrained binding pockets or where improved aqueous solubility is a key consideration.
The provided experimental protocols offer a solid foundation for the synthesis and evaluation of these important classes of compounds. By carefully considering the structure-activity relationships and employing robust experimental methodologies, researchers can rationally design and optimize N-benzyl and N-methyl piperidine-3-carboxamide derivatives to achieve the desired pharmacological profile for their therapeutic targets.
References
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
- N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed. (2023, March 15).
- Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. PubMed.
- Acetylcholinesterase Inhibition Assay. Bio-protocol, 3(10), e773.
- BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs. BenchChem.
- N-methylpiperidine-3-carboxamide. ChemBK. (2024, April 9).
A Researcher's Guide to IR Spectroscopy of Piperidine-3-carboxamide: An In-depth Technical Comparison
For researchers and professionals in drug development, precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental and accessible technique for elucidating the functional groups within a molecule. This guide provides a detailed analysis of the IR spectral features of piperidine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will explore the characteristic vibrational modes of its key functional groups, compare its spectrum with related structures, and provide a standardized protocol for sample analysis.
Piperidine-3-carboxamide incorporates three crucial functional groups that give rise to a distinct IR spectrum: a secondary amine within the piperidine ring, a primary amide, and the underlying aliphatic carbon framework. Understanding the expected absorption frequencies for each of these groups is the first step in accurate spectral interpretation.
Deciphering the Vibrational Fingerprint: Key Functional Groups
The IR spectrum of piperidine-3-carboxamide is a composite of the vibrational modes of its constituent parts. The energy of these vibrations is influenced by bond strength, atomic masses, and the molecule's overall structure, including the potential for hydrogen bonding.[1][2]
The Amide Group (-CONH2)
The primary amide is arguably the most characterizable feature in the IR spectrum, typically exhibiting several distinct bands:
-
N-H Stretching: Primary amides display two moderately intense absorption bands in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations. In solid samples, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers, typically appearing near 3350 and 3180 cm⁻¹.[1][3][4]
-
C=O Stretching (Amide I Band): This is one of the most intense and recognizable bands in the spectrum, appearing in the range of 1680-1630 cm⁻¹.[5][6] The exact position is sensitive to the physical state of the sample. In dilute solutions, the peak is often found at a higher frequency (around 1690 cm⁻¹) compared to the solid state, where hydrogen bonding lowers the frequency to about 1650 cm⁻¹.[1][3] This is due to resonance within the amide group, which imparts partial double-bond character to the C-N bond and lengthens the C=O bond.
-
N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bonds and is typically found between 1640 and 1550 cm⁻¹.[3] In solid samples, this peak can sometimes overlap with the strong Amide I band.[1]
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in primary amides is usually observed around 1400 cm⁻¹.[1]
The Piperidine Ring (Secondary Amine)
The piperidine ring contains a secondary amine, which also has characteristic IR absorptions:
-
N-H Stretching: Secondary amines exhibit a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region.[1][7] This band is often less intense than the O-H stretching bands of alcohols.[7] In cyclic amines like piperidine, this peak may be shifted to slightly lower wavenumbers.[8]
-
N-H Bending: The in-plane bending vibration for secondary amines can be observed, though it is often weak. A more prominent feature is the out-of-plane N-H wagging, which appears as a broad band in the 900-700 cm⁻¹ region.[1][9]
-
C-N Stretching: The C-N stretching of aliphatic amines occurs in the 1250-1020 cm⁻¹ range.[10]
Aliphatic C-H Bonds
The piperidine ring and its substituent also contain sp³ hybridized carbon-hydrogen bonds, which give rise to the following absorptions:
-
C-H Stretching: Strong, sharp peaks are expected in the 3000-2850 cm⁻¹ region.[11][12]
-
C-H Bending: Methylene (-CH₂-) scissoring and methyl (-CH₃) bending vibrations are typically seen around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[12]
Comparative Spectral Analysis
To provide context, it is instructive to compare the expected IR spectrum of piperidine-3-carboxamide with those of simpler, related molecules: piperidine and a simple primary amide like propanamide.
| Functional Group | Vibrational Mode | Piperidine-3-carboxamide (Expected, cm⁻¹) | Piperidine (Typical, cm⁻¹) | Propanamide (Typical, cm⁻¹) |
| Primary Amide | N-H Asymmetric Stretch | ~3350 | - | ~3350 |
| N-H Symmetric Stretch | ~3180 | - | ~3180 | |
| C=O Stretch (Amide I) | 1680-1630 | - | ~1650 | |
| N-H Bend (Amide II) | 1640-1550 | - | 1640-1620 | |
| C-N Stretch | ~1400 | - | ~1400 | |
| Secondary Amine | N-H Stretch | 3350-3310 | 3350-3310 | - |
| N-H Wag | 900-700 | 750-700 | - | |
| C-N Stretch | 1250-1020 | 1250-1020 | - | |
| Aliphatic C-H | C-H Stretch | 3000-2850 | 3000-2850 | 3000-2850 |
| C-H Bend | 1470-1450 | 1470-1450 | 1470-1450 |
Data compiled from multiple sources.[1][3][6][7][8][9][10][11][12]
This comparison highlights the unique combination of features expected in the piperidine-3-carboxamide spectrum. The presence of both the dual N-H stretching peaks of the primary amide and the single N-H stretch of the secondary amine, in conjunction with the strong amide I band, provides a clear diagnostic fingerprint.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. The following outlines the KBr pellet method for solid sample analysis, a common and reliable technique.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Thoroughly dry both the piperidine-3-carboxamide sample and spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual water. Moisture will lead to a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the N-H stretching region.
-
Allow the materials to cool to room temperature in a desiccator.
-
-
Grinding and Mixing:
-
Weigh out approximately 1-2 mg of the piperidine-3-carboxamide sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Using an agate mortar and pestle, gently grind the KBr to a fine, consistent powder.
-
Add the sample to the mortar and continue to grind the mixture for 1-2 minutes until it is a homogenous, fine powder. The goal is to reduce the particle size to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
-
FTIR Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum.
-
Identify and label the key absorption peaks corresponding to the functional groups of piperidine-3-carboxamide.
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis of piperidine-3-carboxamide using the KBr pellet method.
Conclusion
IR spectroscopy provides an invaluable tool for the structural characterization of piperidine-3-carboxamide. By understanding the characteristic absorption frequencies of the primary amide and secondary amine functional groups, researchers can confidently identify and verify this molecular scaffold. The comparative analysis with related structures further refines the interpretation, while the detailed experimental protocol ensures the acquisition of high-quality, reliable data. This guide serves as a comprehensive resource for scientists and professionals in drug development, facilitating the accurate and efficient characterization of this important class of compounds.
References
- St. Paul's C. M. College. (n.d.). INFRARED SPECTROSCOPY.
- JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
- Chemistry LibreTexts. (n.d.). Amide infrared spectra.
- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- German-Spanish-English Chemistry Dictionary. (n.d.). IR Spectrum: Amides.
- ResearchGate. (2019, July 4). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?.
- Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts.
- ResearchGate. (n.d.). (a) Superposed IR spectra of 10 primary amides displaying the extended....
- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Chemistry Stack Exchange. (2017, January 25). Infrared absorption spectrum of primary amides?.
- University of Calgary. (n.d.). IR: amines.
- Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- National Center for Biotechnology Information. (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy.
- The Royal Society of Chemistry. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
- Quora. (2016, September 2). Why is the carbonyl stretching frequency of ester is greater than amide?.
- ResearchGate. (n.d.). The experimental and computational study on the IR spectra and structure of pyridine-3-carboxamide (nicotinamide)-d 0 and -d 2.
- American Chemical Society. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.
- MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
- Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- National Institute of Standards and Technology. (n.d.). 3-Piperidinecarboxamide, N,N-diethyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Nipecotamide. NIST Chemistry WebBook.
- Northern Illinois University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- R Discovery. (1971, September 1). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.
- Centers for Disease Control and Prevention. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
- Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
- ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
- ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE(1452-77-3) IR Spectrum.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Center for Biotechnology Information. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
- University of Calgary. (n.d.). IR Chart.
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 4. IR Spectrum: Amides [quimicaorganica.org]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
(S)-N-benzylpiperidine-3-carboxamide proper disposal procedures
Topic: (S)-N-benzylpiperidine-3-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical identity and its specific hazard profile.[1][2] This compound is a piperidine derivative often used as a pharmaceutical intermediate.
| Parameter | Technical Detail |
| Chemical Name | (S)-N-benzylpiperidine-3-carboxamide |
| CAS Number | 94379-05-2 (Racemic Ref); Isomer-specific data follows analog protocols.[3][4] |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | ~218.30 g/mol |
| Physical State | Solid (Crystalline powder) |
| Functional Groups | Secondary Amine (Piperidine ring), Amide (Carboxamide), Benzyl group.[5][6] |
GHS Hazard Classification (Inferred from Analogs)
Treat this compound as a Hazardous Substance . It is not typically classified as P-listed (acutely toxic) or U-listed (toxic) under RCRA by specific name, but it falls under characteristic hazardous waste due to toxicity and organic content.
-
Signal Word: WARNING
-
Environmental: Harmful to aquatic life with long-lasting effects (H412).
Pre-Disposal Assessment
Do not mix waste streams blindly.[2] You must categorize the waste state to determine the correct disposal route.[2][12]
-
Purity Check: Is the material pure solid, or is it dissolved in a solvent?
-
Solvent Compatibility: If dissolved, is the solvent halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, DMSO)?
-
Mixed Waste: Does the waste contain heavy metals, oxidizers, or biological hazards? (If yes, consult EHS immediately; this guide covers chemical disposal only).
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicable for: Expired stocks, weighing boat residues, contaminated gloves/paper towels.
-
Segregation: Do not dispose of in regular trash. Use a dedicated Solid Hazardous Waste container.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write fully: "(S)-N-benzylpiperidine-3-carboxamide".
-
Hazards: Check "Toxic" and "Irritant".
-
-
Storage: Keep container closed when not in use. Store in a satellite accumulation area (SAA) inside a fume hood or vented cabinet.
-
Disposal Action: Request pickup by your institution's EHS or licensed waste contractor for Incineration .
Protocol B: Liquid Waste (Organic Solvents)
Applicable for: Reaction mixtures, mother liquors, HPLC effluent.
-
Solvent Identification: Determine the primary solvent.
-
Halogenated: (Contains DCM, Chloroform)
Use Red Can/Tag. -
Non-Halogenated: (Contains Methanol, Acetone, DMSO)
Use Clear/White Can/Tag.
-
-
Collection: Pour liquid waste into the appropriate carboy (usually 5L or 20L HDPE/Steel).
-
Critical: Leave 10% headspace to prevent over-pressurization.
-
-
pH Check: If the solution contains acid/base reagents, check pH.[13]
-
Neutral Range (pH 5-9): Safe for standard organic waste streams.
-
Extreme pH: Neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions or polymerization.
-
-
Labeling: List all constituents (e.g., "Methanol 90%, (S)-N-benzylpiperidine-3-carboxamide <1%").
Protocol C: Aqueous Waste
Applicable for: Aqueous extractions, buffer solutions.
-
Solubility Check: While the compound has limited water solubility, trace amounts in aqueous layers are toxic to aquatic life. Do not pour down the drain.
-
Collection: Collect in a container labeled "Aqueous Hazardous Waste" .
-
Trace Organics: If the aqueous solution contains >10% organic solvent, manage it as Flammable/Organic Waste (Protocol B) rather than aqueous waste, depending on local facility rules.
Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of (S)-N-benzylpiperidine-3-carboxamide waste.
Figure 1: Decision logic for segregating (S)-N-benzylpiperidine-3-carboxamide waste streams.
Emergency Procedures
In the event of a spill during the disposal process:
-
Solid Spill:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Clean-up: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup. Place waste in the Solid Hazardous Waste container.
-
-
Liquid Spill:
-
Absorb: Use vermiculite, sand, or commercial spill pads.
-
Collect: Scoop absorbed material into a sealed container. Label as "Spill Debris - Contains (S)-N-benzylpiperidine-3-carboxamide".[4]
-
Decontaminate: Wash the surface with soap and water; collect the rinsate as hazardous waste.
-
References
-
PubChem. (2025). Compound Summary: (S)-N-benzylpiperidine-3-carboxamide (Analog Data).[3][4][14] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uthsc.edu [uthsc.edu]
- 3. lookchem.com [lookchem.com]
- 4. (R,S)-Lipoyl chloride | CAS#:13880-12-1 | Chemsrc [chemsrc.com]
- 5. 94379-05-2_(R,S)-N-benzylpiperidine-3-carboxamideCAS号:94379-05-2_(R,S)-N-benzylpiperidine-3-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate | C13H17NO3 | CID 6932653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. chembk.com [chembk.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-N-benzylpiperidine-3-carboxamide
Foundational Hazard Assessment: Understanding the Risk Profile
Before any handling, a thorough understanding of the potential hazards is paramount. Based on the toxicological profiles of piperidine and its derivatives, we must treat (S)-N-benzylpiperidine-3-carboxamide with significant caution. The primary hazards are associated with its piperidine core, which is known to be corrosive, toxic, and flammable.[1][2]
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale and Representative H-Statements |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | Piperidine is classified as Harmful if swallowed (H302) and Toxic in contact with skin or if inhaled (H311+H331).[1][2] Derivatives may cause similar systemic effects.[3] |
| Skin Corrosion / Irritation | Causes Severe Skin Burns and Irritation | The parent compound, piperidine, causes severe skin burns (H314).[1][2] Derivatives are known skin irritants.[4] |
| Eye Damage / Irritation | Causes Serious Eye Damage | Direct contact is likely to cause serious, potentially irreversible eye damage (H314).[1][2] This is a common hazard for amine compounds. |
| Respiratory Irritation | May Cause Respiratory Irritation | Inhalation of vapors or aerosols may irritate the respiratory tract.[3] |
| Flammability | Flammable Liquid and Vapor | Piperidine is a highly flammable liquid (H225).[2] While the carboxamide derivative is a solid, flammability should be considered, especially if dissolved in a flammable solvent. |
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment is the final barrier between you and a potential hazard. The primary methods for exposure control are engineering and administrative measures.
-
Engineering Controls : All handling of (S)-N-benzylpiperidine-3-carboxamide, including weighing, transfers, and preparing solutions, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[4][5]
-
Administrative Controls : Never work alone when handling this compound. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Restrict access to the handling area to authorized personnel only.
Comprehensive Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to minimize the risk of exposure. The following protocol is mandatory for all personnel handling (S)-N-benzylpiperidine-3-carboxamide.
Table 2: Required PPE for Handling (S)-N-benzylpiperidine-3-carboxamide
| Protection Type | Minimum Requirement | Recommended for Splash/Spill Risk | Rationale |
|---|---|---|---|
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[6] | Chemical safety goggles and a full-face shield.[7] | Protects against splashes that can cause severe eye damage. Contact lenses should not be worn.[3] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves.[1] | Double-gloving with two pairs of nitrile gloves. | Prevents skin contact. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[8] |
| Body Protection | Flame-resistant laboratory coat. | Chemical-resistant apron over a lab coat.[7] | Protects against incidental contact and small splashes. Clothing should be non-synthetic. |
| Respiratory Protection | Not required when handling small quantities inside a certified fume hood. | NIOSH-approved respirator with organic vapor cartridges. | Required if there is a potential for aerosol generation or if engineering controls are not sufficient to maintain exposure below acceptable limits.[2][6] |
Step-by-Step Operational Plan: Weighing and Dissolving
This protocol provides a direct, step-by-step guide for a common laboratory procedure, integrating the necessary safety measures.
-
Preparation :
-
Ensure the chemical fume hood is on and functioning correctly.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.
-
Don all PPE as specified in Table 2 (minimum requirements).
-
-
Handling :
-
Carefully open the container of (S)-N-benzylpiperidine-3-carboxamide inside the fume hood. Avoid creating dust.
-
Using a clean spatula, weigh the desired amount of the solid into a weigh boat.
-
Carefully transfer the weighed solid into the beaker.
-
Slowly add the desired solvent to the beaker, aiming the solvent stream at the side of the beaker to avoid splashing.
-
Add the stir bar and cover the beaker (e.g., with a watch glass).
-
Place the beaker on a stir plate within the fume hood to dissolve.
-
-
Cleanup :
-
Securely close the stock container of (S)-N-benzylpiperidine-3-carboxamide.
-
Decontaminate the spatula and weigh boat with an appropriate solvent.
-
Dispose of the weigh boat and any contaminated items (e.g., paper towels, disposable gloves) into a designated hazardous waste container.[9]
-
Emergency Response Plan: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent further contamination.
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Steps :
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[9] Ensure the area is well-ventilated.
-
Don Appropriate PPE : Before cleaning, put on the required personal protective equipment, including respiratory protection if necessary.[3]
-
Containment : For solid spills, carefully sweep or scoop the material into a designated container. For liquid spills (if dissolved), absorb the spill with an inert, non-combustible material like vermiculite or sand.[2]
-
Cleanup : Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[9] Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]
Disposal and Decontamination
Proper disposal is a critical final step in the safe handling of (S)-N-benzylpiperidine-3-carboxamide.
-
Waste Segregation : All waste containing this compound, including excess reagent, contaminated labware, and used PPE, must be collected in a designated and clearly labeled hazardous waste container.[9]
-
Container Requirements : The waste container must be made of a compatible material, be kept securely closed, and stored in a designated hazardous waste accumulation area away from incompatible materials.[9]
-
Disposal Method : Disposal must be handled by a licensed chemical waste management company.[8] Do not discharge to sewer systems.[8]
By adhering to these rigorous safety protocols, you ensure the protection of yourself, your colleagues, and the integrity of your research.
References
-
ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]
-
SBLCore. (2024, May 7). Piperidine SAFETY DATA SHEET. Retrieved from [Link]
-
Antibodies. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 6. isotope.com [isotope.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
